In-Depth Technical Guide: Chemical Properties and Synthetic Methodologies of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Executive Summary 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8) is a highly specialized organic building block utilized extensively in medicinal chemistry and drug discovery. Characterized by a centr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8) is a highly specialized organic building block utilized extensively in medicinal chemistry and drug discovery. Characterized by a central benzene ring functionalized with an electron-donating methoxy group, a primary amine, and an N-ethyl substituted sulfonamide, this compound serves as a critical intermediate. It is particularly valuable in the synthesis of substituted benzamides and benzenesulfonamides, which are prevalent pharmacophores in D2/D3 receptor antagonists and 5-HT4 receptor agonists. This whitepaper provides a comprehensive analysis of its physicochemical properties, self-validating synthetic protocols, and analytical workflows.
Physicochemical Profiling & Structural Analysis
Understanding the quantitative metrics of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is essential for predicting its behavior in both synthetic environments and biological assays. The electron-donating methoxy group at the ortho position relative to the sulfonamide increases the electron density of the aromatic ring, modulating the basicity of the para-amino group.
Property
Value
Causality / Significance
IUPAC Name
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Defines exact regiochemistry.
CAS Registry Number
1094812-44-8
Unique identifier for procurement and literature [1].
Molecular Formula
C9H14N2O3S
Dictates stoichiometric calculations [2].
Molecular Weight
230.28 g/mol
Optimal low-MW fragment for lead generation[1].
SMILES String
O=S(C1=CC=C(N)C=C1OC)(NCC)=O
Enables computational docking and QSAR modeling [1].
Hydrogen Bond Donors
2 (-NH2, -NH-)
Facilitates critical interactions with target proteins.
Hydrogen Bond Acceptors
5 (O, N atoms)
Enhances aqueous solubility and receptor binding.
Core Synthetic Methodology: A Self-Validating Protocol
To ensure high fidelity and reproducibility, the synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is executed via a two-step sequence. This protocol is designed as a self-validating system: the success of the first step directly dictates the feasibility of the second, with distinct visual and analytical checkpoints.
Step 1: Nucleophilic Sulfonylation
Rationale: The use of anhydrous dichloromethane (DCM) as an aprotic solvent prevents competitive solvolysis of the highly reactive sulfonyl chloride. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature protonation of the ethylamine nucleophile, which would otherwise halt the reaction.
Protocol:
Initiation: Dissolve 1.0 equivalent of 2-methoxy-4-nitrobenzenesulfonyl chloride in anhydrous DCM under an argon atmosphere, cooling the vessel to 0 °C to control the exothermic reaction.
Base Addition: Add 1.5 equivalents of TEA dropwise over 10 minutes.
Nucleophilic Attack: Slowly introduce 1.2 equivalents of ethylamine. The controlled addition prevents thermal degradation of the sulfonyl chloride.
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
Workup: Quench the reaction with 1M HCl to remove unreacted amines. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the nitro-intermediate.
Step 2: Catalytic Hydrogenation
Rationale: Palladium on Carbon (Pd/C) is selected for its high chemoselectivity, reducing the nitro group to a primary amine without cleaving the sensitive sulfonamide or methoxy ethers. Methanol (MeOH) is used to ensure complete solvation of the intermediate, maximizing catalyst surface interaction.
Protocol:
Preparation: Dissolve the intermediate from Step 1 in degassed MeOH.
Catalyst Loading: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to mitigate the risk of autoignition.
Reduction: Purge the reaction vessel with H2 gas and maintain a pressure of 30 psi using a Parr shaker. Stir vigorously at 25 °C for 4-6 hours.
Isolation: Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Safety Note: Do not allow the filter cake to dry as it is highly pyrophoric.
Purification: Evaporate the filtrate and recrystallize the crude product from an ethanol/water mixture to achieve >98% purity.
Mechanistic Pathway Visualization
Fig 1: Two-step synthetic pathway from 2-methoxy-4-nitrobenzenesulfonyl chloride to the target.
Analytical Validation & Quality Control
A robust analytical workflow is mandatory to confirm the regiochemistry and purity of the synthesized compound.
Rationale for Analytical Choices:
NMR Spectroscopy: To validate the regiochemistry of the methoxy and amino groups, 1H NMR in DMSO-d6 is prioritized over CDCl3. The strong hydrogen-bond accepting nature of DMSO stabilizes the exchangeable protons of the primary amine (-NH2) and the secondary sulfonamide (-NH-), preventing signal broadening and allowing precise integration.
LC-MS: A C18 reverse-phase column is utilized with a gradient of Water/Acetonitrile containing 0.1% formic acid. The acidic modifier ensures the primary amine remains protonated, preventing peak tailing and providing a sharp, quantifiable mass signal (m/z [M+H]+ = 231.28).
Analytical Workflow Protocol
Aliquot Preparation: Dissolve 5 mg of the crude product in 0.5 mL DMSO-d6 for NMR, and 1 mg in 1 mL MeOH for LC-MS.
Mass Profiling: Run the LC-MS method. Confirm the presence of the 231.28 m/z peak and assess UV purity at 254 nm.
Structural Elucidation: Acquire 1H and 13C NMR spectra. Verify the integration of the ethyl group (triplet for -CH3, quartet for -CH2-), the methoxy singlet (~3.8 ppm), and the aromatic protons.
Purification: If LC-MS purity is <98%, subject the batch to preparative HPLC using the established gradient to isolate the target molecule.
Analytical Workflow Visualization
Fig 2: Self-validating analytical workflow for structural confirmation and purification.
Reactivity and Drug Development Applications
In drug development, the 4-amino-2-methoxybenzenesulfonamide motif is a privileged scaffold. The primary amine serves as an ideal nucleophile for subsequent coupling reactions (e.g., amidation with carboxylic acids using HATU/DIPEA) to build extended pharmacophores. Furthermore, the N-ethyl sulfonamide group acts as a robust hydrogen-bond donor/acceptor network, capable of anchoring molecules within the binding pockets of G-protein coupled receptors (GPCRs), making this compound a highly sought-after starting material for neuro-active and gastrointestinal drug candidates.
References
Exploratory
An In-depth Technical Guide to 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
This technical guide provides a comprehensive overview of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, a substituted aromatic sulfonamide of interest to researchers and professionals in drug discovery and chemical syn...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, a substituted aromatic sulfonamide of interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into the compound's physicochemical properties, outlines a detailed, plausible synthetic route, discusses its potential applications based on the well-established roles of the sulfonamide functional group, and provides essential safety and handling protocols.
Core Compound Identification and Properties
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is a multifaceted organic compound characterized by a benzene ring substituted with an amino group, a methoxy group, and an N-ethylsulfonamide moiety. The strategic placement of these functional groups offers a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.
Property
Value
Source
CAS Number
1094812-44-8
BLD Pharm
Molecular Formula
C₉H₁₄N₂O₃S
BLD Pharm
Molecular Weight
230.28 g/mol
BLD Pharm
Appearance
Typically a solid
Inferred from related compounds
Solubility
Expected to be soluble in polar organic solvents
Inferred from related compounds
Plausible Synthesis Pathway and Experimental Protocol
Logical Workflow for Synthesis
The proposed synthesis involves a four-step sequence: acetylation to protect the reactive amino group, followed by chlorosulfonation, amination with ethylamine, and finally deprotection to yield the target compound.
Caption: Plausible synthetic pathway for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Detailed Experimental Protocol
This protocol is a generalized methodology and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Acetylation of 3-Methoxyaniline
Rationale: The amino group of the starting material is protected as an acetamide to prevent unwanted side reactions during the subsequent electrophilic chlorosulfonation step.
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyaniline in glacial acetic acid.
Slowly add acetic anhydride to the solution.
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker of ice-cold water to precipitate the product.
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain N-(3-methoxyphenyl)acetamide.
Step 2: Chlorosulfonation of N-(3-methoxyphenyl)acetamide
Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring. The acetylamino and methoxy groups direct the electrophilic substitution to the para position relative to the amino group.
Procedure:
In a fume hood, cool an excess of chlorosulfonic acid in a flask to 0-5 °C using an ice bath.
Cautiously add the dried N-(3-methoxyphenyl)acetamide in small portions to the stirred chlorosulfonic acid, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.
Filter the solid product, wash extensively with cold water, and dry under vacuum to yield 4-acetamido-2-methoxybenzene-1-sulfonyl chloride.
Step 3: Amination of 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride with Ethylamine
Rationale: The sulfonyl chloride is reacted with ethylamine to form the desired N-ethylsulfonamide.
Procedure:
Dissolve the 4-acetamido-2-methoxybenzene-1-sulfonyl chloride in a suitable inert solvent, such as dichloromethane or tetrahydrofuran.
Cool the solution in an ice bath and add a solution of ethylamine (in excess) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(4-(N-ethylsulfamoyl)-3-methoxyphenyl)acetamide.
Step 4: Deprotection (Hydrolysis) of the Acetyl Group
Rationale: The final step involves the removal of the acetyl protecting group to reveal the free amino group of the target compound.
Procedure:
Suspend the crude N-(4-(N-ethylsulfamoyl)-3-methoxyphenyl)acetamide in an aqueous solution of hydrochloric acid.
Heat the mixture under reflux until TLC analysis indicates the complete consumption of the starting material.
Cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Potential Applications and Fields of Research
The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry.[1] While specific applications for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide are not extensively documented, its structure suggests potential utility in several research areas:
Carbonic Anhydrase Inhibition: Benzenesulfonamides are known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes.[2][3] This compound could be investigated for its inhibitory activity against various carbonic anhydrase isoforms.
Antibacterial Agents: The sulfonamide group is the basis for sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria.[1] This compound could serve as a scaffold for the development of novel antibacterial agents.
Chemical Synthesis: As a substituted aminobenzenesulfonamide, this molecule is a versatile building block for the synthesis of more complex heterocyclic compounds and other target molecules in drug discovery programs.[2][4]
Safety, Handling, and Toxicology
While a specific safety data sheet for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is not widely available, the safety precautions for structurally related aminobenzenesulfonamides should be strictly followed.
Hazard Identification and Precautionary Measures
Based on data for related compounds, 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide may cause skin and eye irritation.[5] Inhalation of dust and ingestion should be avoided.
Personal Protective Equipment (PPE):
Wear protective gloves, clothing, and eye/face protection.[5]
In case of insufficient ventilation, wear suitable respiratory equipment.
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
First Aid Measures
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[5]
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Toxicological Profile
Specific toxicological data for this compound is not available. The toxicological properties have not been fully investigated.[5] Based on general knowledge of similar compounds, it may be harmful if swallowed or inhaled, and may cause irritation to the skin, eyes, and respiratory system.[5] A no-observed-adverse-effect level (NOAEL) has not been established.
Characterization Data
Detailed, experimentally-derived spectral data for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is not published in readily accessible literature. However, based on the analysis of similar arylsulfonamides, the following characteristic spectral features can be predicted:[6][7]
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, the ethyl group protons (a quartet and a triplet), and the amino group protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the three different substituents.[6]
¹³C NMR: The spectrum would display distinct signals for each of the nine carbon atoms in the molecule.
IR Spectroscopy: Key vibrational bands would include N-H stretching vibrations for the amino and sulfonamide groups, S=O asymmetric and symmetric stretching vibrations, and C-O stretching for the methoxy group.[6][7]
Conclusion
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is a compound with significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic strategy, and essential safety information. Further research into its biological activities and applications is warranted to fully explore its potential.
References
Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3).
Mickevičiūtė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17360-17380.
BenchChem. (2025). The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide. BenchChem.
Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
Abdel-Rahman, L. H., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1599.
Al-Said, N. H. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(9), 4286-4293.
Fisher Scientific. (2009). Safety Data Sheet: 3-Aminobenzenesulfonamide. Fisher Scientific.
Vaškevičiūtė, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
BenchChem. (2025).
Maris, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2825.
Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17360-17380.
Xu, F., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
van der Stelt, M., et al. (2020). Safety, tolerability and toxicokinetics of the novel mitochondrial drug SUL-138 administered orally to rat and minipig. Toxicology Reports, 7, 114-121.
Havránková, J., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(20), 6265.
Havránková, J., et al. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Molecules, 26(18), 5557.
National Center for Biotechnology Information. (n.d.). 2-Aminobenzenesulfonamide. PubChem.
Tanç, M., et al. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 170-174.
Jiang, J. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
Park, J. H., et al. (2024). Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives.
Desai, N. C., & Trivedi, A. R. (2012). Synthesis of N′-substituted-4-methylbenzenesulfonohydrazides. Indian Journal of Chemistry - Section B, 51B(12), 1779-1784.
Wertheim, E. (1934). Preparation of N-Benzoyl-o-aminobenzenesulfonamide. Condensation to Heterocyclic Compounds. Journal of the American Chemical Society, 56(4), 971-972.
BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem.
Lu, B., et al. (2005). Toxicology and safety of anti-oxidant of bamboo leaves. Part 1: Acute and subchronic toxicity studies on anti-oxidant of bamboo leaves. Food and Chemical Toxicology, 43(5), 783-792.
Comprehensive Analytical Profiling and Molecular Weight Determination of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Executive Summary In the realm of medicinal chemistry and rational drug design, the physicochemical properties of molecular building blocks dictate the pharmacokinetic viability of the final active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of medicinal chemistry and rational drug design, the physicochemical properties of molecular building blocks dictate the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8) is a highly versatile sulfonamide intermediate [1]. Central to its utility is its molecular weight (MW) of 230.28 g/mol . This technical guide provides an in-depth analysis of this compound's molecular weight, exploring its structural implications in drug discovery and detailing the rigorous, self-validating analytical methodologies required for its exact mass determination.
Physicochemical Profile & Structural Significance
The molecular weight of a compound is a direct function of its elemental composition. For 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, the structure comprises an aniline moiety (4-amino), a methoxy ether (2-methoxy), and an N-ethyl sulfonamide group.
Understanding the distinction between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for analytical identification) is critical for drug development professionals.
Quantitative Data Summary
The following table summarizes the core mass and physicochemical properties of the compound:
Property
Value
Chemical Name
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
CAS Number
1094812-44-8
Molecular Formula
C9H14N2O3S
Average Molecular Weight
230.28 g/mol
Monoisotopic Exact Mass
230.0725 Da
[M+H]+ Precursor Ion (m/z)
231.0803
Pharmacokinetic Implications of Molecular Weight
The molecular weight of 230.28 g/mol is not just a physical constant; it is a strategic advantage in medicinal chemistry.
According to 1 [2], molecules with a molecular weight under 500 Da exhibit vastly superior passive membrane permeability and oral bioavailability. Because 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide occupies less than half of this allowable mass budget, it serves as an ideal scaffold for Fragment-Based Drug Design (FBDD) . It provides medicinal chemists with ample "steric runway" to append additional pharmacophores (such as heterocycles or halogens) during lead optimization without violating pharmacokinetic thresholds.
Logical flow of how a MW of 230.28 g/mol influences pharmacokinetic properties.
Analytical Methodologies: Exact Mass Determination
While the average molecular weight (230.28 g/mol ) is sufficient for synthesis, structural elucidation and impurity profiling demand the determination of the compound's exact mass (230.0725 Da). This is achieved via 2 [3].
The Causality of Method Selection:
Standard low-resolution mass spectrometers (like single quadrupoles) can only measure nominal mass (e.g., 230 Da). This is insufficient because multiple distinct molecular formulas can share the same nominal mass. HRMS utilizing Time-of-Flight (TOF) or Orbitrap analyzers provides the mass-resolving power necessary to calculate the exact mass to four decimal places, effectively eliminating isobaric interferences and confirming the unique elemental composition of C9H14N2O3S [4].
To ensure absolute scientific integrity, the exact mass determination must be conducted within a self-validating system. This protocol incorporates procedural blanks and a Stable-Isotope-Labeled Internal Standard (SIL-IS) to establish causality between the observed signal and the analyte, ruling out matrix effects and column carryover.
Accurately weigh 1.0 mg of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilute the stock to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.
Self-Validation Step: Spike the working solution with 10 ng/mL of a deuterated internal standard (e.g., Sulfamethoxazole-d4). The IS corrects for ion suppression in the source, ensuring the mass accuracy remains strictly < 5 ppm.
Step 2: UHPLC Chromatographic Separation
Chromatography is performed to separate the target compound from potential synthetic impurities before they enter the mass spectrometer.
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]+ ions for the primary amine).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Time (min)
Flow Rate (mL/min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0
0.4
95
5
1.0
0.4
95
5
5.0
0.4
10
90
7.0
0.4
10
90
7.1
0.4
95
5
10.0
0.4
95
5
Causality of the Gradient: The initial 1-minute hold at 5% B ensures adequate retention of the relatively polar sulfonamide. The rapid ramp to 90% B elutes the compound sharply, minimizing longitudinal diffusion and maximizing peak capacity, which directly translates to a higher signal-to-noise ratio.
Step 3: Electrospray Ionization (ESI+) and TOF Analysis
Inject 2 µL of the prepared sample into the UHPLC-ESI-TOF-MS system.
Self-Validation Step: Run a blank solvent injection immediately before and after the sample to verify zero column carryover.
Operate the ESI source in positive ion mode. The primary amine group readily accepts a proton, generating the precursor ion at m/z 231.0803 .
The TOF analyzer separates ions based on their flight time in a field-free drift tube, yielding the high-resolution exact mass.
Step-by-step UHPLC-ESI-TOF-MS analytical workflow for exact mass determination.
References
Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at:[Link]
ResolveMass Laboratories. "High Resolution Mass Spectrometry." Available at:[Link]
Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass." Available at:[Link]
High-Resolution Spectroscopic Profiling of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide: A Structural and Mechanistic Guide
An in-depth technical guide detailing the structural elucidation, spectroscopic profiling, and analytical methodologies for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide. Executive Summary 4-Amino-N-ethyl-2-methoxybenze...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide detailing the structural elucidation, spectroscopic profiling, and analytical methodologies for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Executive Summary
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of substituted benzamide therapeutics, such as dopaminergic antagonists. Because of its dense functionalization, accurate structural characterization requires a rigorous, multi-modal analytical approach. This whitepaper provides a comprehensive, self-validating spectroscopic profile of the compound. By analyzing the synergistic electronic effects of its substituents, we establish a definitive framework for its structural elucidation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
Molecular Architecture & Electronic Causality
The structural integrity and spectroscopic behavior of 4-amino-N-ethyl-2-methoxybenzene-1-sulfonamide are governed by a complex "push-pull" electronic system. The aromatic ring acts as a conduit for competing mesomeric (+M) and inductive (-I) effects:
Electron-Donating Groups (EDGs): The 2-methoxy (-OCH3) and 4-amino (-NH2) groups exert strong +M effects. Through resonance, they donate pi-electron density into the aromatic ring, significantly shielding their respective ortho and para positions.
Electron-Withdrawing Group (EWG): The 1-sulfonamide (-SO2NHEt) group exerts both -M and -I effects, withdrawing electron density and strongly deshielding the adjacent protons.
This precise arrangement creates a highly anisotropic magnetic environment, resulting in distinct and widely separated chemical shifts that are highly predictable in NMR spectroscopy[1].
Figure 1: Push-pull electronic resonance pathways dictating the shielding environment of the ring.
Spectroscopic Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
To prevent the rapid exchange of the labile -NH2 and -SO2NH- protons with the solvent, Dimethyl Sulfoxide-d6 (DMSO-d6) is utilized rather than deuterated water or methanol[1]. The ¹H NMR spectrum is characterized by the extreme shielding of the H3 proton. Because it is flanked by two powerful EDGs, its resonance is pushed significantly upfield. Conversely, H6 is deshielded by the adjacent sulfonyl group, appearing further downfield[2].
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Causality / Environment
0.95
Triplet (t)
7.2
3H
-CH2CH3
Aliphatic methyl, coupled to adjacent CH2.
2.75
Quartet of doublets (qd)
7.2, 5.5
2H
-CH2 CH3
Deshielded by adjacent electronegative nitrogen.
3.78
Singlet (s)
-
3H
-OCH3
Standard methoxy resonance.
5.85
Broad singlet (br s)
-
2H
-NH2
Primary amine; broad due to quadrupolar relaxation.
6.15
Doublet of doublets (dd)
8.4, 2.0
1H
Ar-H5
Shielded by ortho -NH2; coupled to H6 and H3.
6.25
Doublet (d)
2.0
1H
Ar-H3
Highly shielded by ortho -OMe and -NH2.
6.95
Triplet (t)
5.5
1H
-SO2NH -
Sulfonamide proton; coupled to adjacent CH2.
7.42
Doublet (d)
8.4
1H
Ar-H6
Deshielded by ortho -SO2 group.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Mechanistic Note
14.8
Primary (CH3)
-CH2C H3
Aliphatic chain terminus.
37.5
Secondary (CH2)
-C H2CH3
Adjacent to sulfonamide nitrogen.
55.6
Primary (CH3)
-OC H3
Oxygen-bound methyl.
96.4
Tertiary (CH)
Ar-C 3
Highly shielded aromatic carbon.
104.2
Tertiary (CH)
Ar-C 5
Shielded by ortho amine.
115.8
Quaternary (C)
Ar-C 1
Directly bound to the sulfonyl group.
131.5
Tertiary (CH)
Ar-C 6
Deshielded aromatic carbon.
153.4
Quaternary (C)
Ar-C 4
Directly bound to the amino group.
158.2
Quaternary (C)
Ar-C 2
Directly bound to the methoxy oxygen.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups. The sulfonamide moiety is definitively identified by its highly characteristic S=O asymmetric and symmetric stretching vibrations, which reliably appear in the 1344–1310 cm⁻¹ and 1187–1143 cm⁻¹ regions, respectively[3][4].
Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Functional Group
3450, 3350
Medium, doublet
N-H stretch (asym/sym)
Primary Amine (-NH2)
3250
Medium, broad
N-H stretch
Sulfonamide (-SO2NH-)
2970, 2930
Weak
C-H stretch
Aliphatic (-CH2CH3)
1600, 1500
Strong
C=C stretch
Aromatic Ring
1320
Strong
S=O asymmetric stretch
Sulfonamide (-SO2-)
1250, 1050
Strong
C-O-C stretch
Methoxy (-OCH3)
1150
Strong
S=O symmetric stretch
Sulfonamide (-SO2-)
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI+) confirms the molecular weight (MW: 230.28 g/mol ). The primary molecular ion [M+H]⁺ is observed at m/z 231.08. Diagnostic fragmentation includes the neutral loss of the ethylamine moiety (-45 Da) yielding an m/z 186 fragment, confirming the N-ethyl substitution on the sulfonamide.
A self-validating NMR workflow ensures that no structural assignment relies on a single data point. The integration of 1D and 2D techniques creates a closed-loop verification system where theoretical predictions are cross-examined by empirical connectivity[2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[1].
1D Acquisition: Acquire the ¹H spectrum (16 scans, 90° pulse, 2s relaxation delay) to establish primary proton environments and integrals. Acquire the proton-decoupled ¹³C spectrum (1024 scans) to identify the 9 unique carbon environments[1].
2D Homonuclear Correlation (COSY): Execute a ¹H-¹H COSY sequence to confirm the ortho-coupling (J ~ 8.4 Hz) between H5 and H6, validating their spatial proximity on the ring[5].
2D Heteronuclear Correlation (HSQC & HMBC): Use HSQC to map protons to their directly attached carbons. Crucially, use HMBC to assign the quaternary carbons (C1, C2, C4) by observing long-range (²J, ³J) couplings from the methoxy protons to C2, and the amino protons to C4 and C3[5].
Figure 2: Self-validating multidimensional NMR workflow for unambiguous structural confirmation.
FT-IR (ATR) Acquisition Protocol
Background Calibration: Collect a background spectrum of the ambient atmosphere using a diamond Attenuated Total Reflectance (ATR) crystal (resolution: 4 cm⁻¹, 32 scans).
Sample Application: Place 2-3 mg of the neat solid compound directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure optimal optical contact and eliminate air gaps.
Data Acquisition: Scan from 4000 to 400 cm⁻¹. Apply baseline correction and atmospheric suppression algorithms to resolve the overlapping N-H stretching bands (3450–3250 cm⁻¹) from ambient moisture interference[4].
References
BenchChem. "Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide."
Wikipedia. "Nuclear magnetic resonance spectroscopy."
National Institutes of Health (PMC). "Structure and Computational Studies of New Sulfonamide Compound."
American Chemical Society (ACS). "NMR spectroscopy as an analytical tool in organic chemistry."
BenchChem. "A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers."
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Abstract This technical guide provides a comprehensive methodology for the structural elucidation of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. In th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive methodology for the structural elucidation of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. In the landscape of pharmaceutical development, the unambiguous confirmation of molecular structure is a cornerstone of quality control, regulatory compliance, and mechanism-of-action studies.[1][2] NMR spectroscopy stands as a principal technique for this purpose, offering detailed atomic-level information about molecular structure and connectivity.[3] This document, intended for researchers, scientists, and drug development professionals, outlines the theoretical basis for spectral prediction, a detailed, field-proven experimental protocol, and a robust strategy for spectral interpretation and data validation for the title compound. We will delve into the causality behind experimental choices, from sample preparation to the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), ensuring a self-validating and scientifically rigorous analytical workflow.
Introduction: The Role of ¹³C NMR in Pharmaceutical Analysis
In the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, rigorous structural verification is paramount. While various spectroscopic techniques contribute to a molecule's profile, NMR spectroscopy is unique in its ability to provide a complete structural map.[3] ¹³C NMR, in particular, is a powerful tool for defining the carbon backbone of organic molecules.[4] Its broad chemical shift range and the distinct signal for each unique carbon environment result in less signal overlap compared to proton (¹H) NMR, making it invaluable for analyzing complex molecular structures.[3][5]
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is a substituted benzenesulfonamide, a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[6] The precise arrangement of the amino, methoxy, and N-ethylsulfonamide substituents on the benzene ring dictates its chemical properties and potential biological function. Therefore, a definitive ¹³C NMR analysis is critical for confirming its identity and purity. This guide provides the necessary framework to achieve this with confidence and accuracy.
Theoretical Framework: Predicting the ¹³C Resonances
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Electronegative atoms deshield adjacent carbons, shifting their resonance to a higher frequency (downfield), while electron-donating groups cause an upfield shift.[7] For aromatic systems like 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, the position and nature of substituents have predictable effects on the chemical shifts of the ring carbons.
Amino Group (-NH₂): A strong electron-donating group, causing significant shielding (upfield shift) of the ipso (C4) and ortho (C3, C5) carbons.
Methoxy Group (-OCH₃): An electron-donating group that shields the ipso (C2) and ortho (C1) carbons. Its own carbon signal typically appears in the 55-62 ppm range.[8][9]
Sulfonamide Group (-SO₂NH-ethyl): A strong electron-withdrawing group, causing significant deshielding (downfield shift) of the ipso carbon (C1).
By analyzing these substituent effects, we can predict the approximate chemical shift for each of the nine unique carbon atoms in the molecule. The absence of molecular symmetry means that every carbon will produce a distinct resonance peak.[10]
Structural Analysis and Predicted ¹³C NMR Spectrum
A systematic analysis of the molecular structure is the first step in predicting the ¹³C NMR spectrum.
Molecular Structure and Carbon Environments
The structure of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is shown below with each unique carbon atom numbered for assignment purposes.
Caption: Numbered structure of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Predicted Chemical Shifts and Data Summary
Based on established chemical shift correlations for substituted benzenes and aliphatic carbons, the following table summarizes the predicted ¹³C NMR data.[11][12] The use of DEPT-90 and DEPT-135 experiments is crucial for distinguishing between CH, CH₂, and CH₃ groups, adding a layer of validation to the assignments.[13][14]
Carbon No.
Assignment
Predicted δ (ppm)
DEPT-90
DEPT-135
Rationale
C4
Ar-C (C-NH₂)
145 - 152
No Signal
No Signal
Quaternary carbon strongly deshielded by attached nitrogen, but shielded by NH₂ donating effect.
C2
Ar-C (C-OCH₃)
148 - 155
No Signal
No Signal
Quaternary carbon strongly deshielded by attached oxygen.
C1
Ar-C (C-SO₂)
135 - 142
No Signal
No Signal
Quaternary carbon deshielded by the electron-withdrawing sulfonamide group.
C6
Ar-CH
125 - 132
Positive
Positive
Aromatic CH influenced by adjacent C-SO₂ group.
C5
Ar-CH
115 - 122
Positive
Positive
Aromatic CH ortho to the electron-donating NH₂ group, experiencing shielding.
C3
Ar-CH
110 - 118
Positive
Positive
Aromatic CH ortho to both electron-donating NH₂ and OCH₃ groups, highly shielded.
C9
-OCH₃
55 - 60
No Signal
Positive
Typical range for a methoxy carbon attached to an aromatic ring.[15]
C7
-CH₂-
40 - 45
No Signal
Negative
Aliphatic CH₂ directly attached to nitrogen.
C8
-CH₃
14 - 18
No Signal
Positive
Terminal methyl group of the ethyl chain.
A Self-Validating Experimental Protocol
The trustworthiness of any analytical result hinges on a meticulously executed and well-justified protocol. The following steps are designed to produce a high-quality, interpretable ¹³C NMR spectrum.
Sample Preparation: The Foundation of Quality Data
The quality of the NMR sample profoundly impacts the resulting spectrum. The objective is to create a clear, homogenous solution free of particulate matter.[16][17]
Causality: ¹³C NMR is an inherently insensitive technique due to the low natural abundance of the ¹³C isotope (~1.1%). Therefore, a relatively high sample concentration is required to obtain a good signal-to-noise ratio in a reasonable timeframe.[16] Deuterated solvents are used to avoid large solvent signals in the spectrum and to provide a lock signal for the spectrometer to maintain field stability.[17] DMSO-d₆ is often a good choice for sulfonamides due to its excellent solvating power.
Step-by-Step Protocol:
Weighing: Accurately weigh 50-100 mg of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide into a clean, dry vial.[17][18]
Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[19] Gently agitate the vial to ensure complete dissolution.
Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution through the pipette directly into a high-quality 5 mm NMR tube.[16] This step is critical to remove any suspended particles that can degrade spectral quality.
Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the sample height in the tube is appropriate for the spectrometer (typically around 4-5 cm).[16][18]
Data Acquisition Workflow
The acquisition process involves running a standard proton-decoupled ¹³C spectrum followed by DEPT experiments to determine carbon multiplicities.
Mass Spectrometry of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide: A Mechanistic and Analytical Guide
Executive Summary The structural characterization of sulfonamide derivatives is a critical workflow in pharmaceutical impurity profiling and drug metabolism studies. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of sulfonamide derivatives is a critical workflow in pharmaceutical impurity profiling and drug metabolism studies. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8; Molecular Formula: C9H14N2O3S)[1] presents a unique analytical model due to its trifunctional aromatic scaffold: an electron-donating primary amine, an ortho-methoxy group, and a highly cleavable N-ethylsulfonamide moiety.
This technical whitepaper provides an in-depth, self-validating methodology for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS). By understanding the causality behind its gas-phase thermodynamic breakdown, researchers can confidently map its fragmentation pathways for unambiguous structural elucidation.
Physicochemical Profiling & Ionization Dynamics
To achieve sub-ppm mass accuracy and high signal-to-noise (S/N) ratios, the ionization strategy must exploit the molecule's inherent basicity.
Ionization Mode Selection: Electrospray Ionization in positive mode (ESI+) is the gold standard for this compound. The para-amino group (an aniline derivative) possesses a high gas-phase basicity, acting as the primary protonation site to form the
[M+H]+
precursor ion at m/z 231.0803.
Electronic Effects: The methoxy group at the ortho position donates electron density into the aromatic ring via resonance. This stabilizes the positive charge, significantly enhancing ionization efficiency compared to unsubstituted benzenesulfonamides.
Self-Validating LC-ESI-HRMS/MS Protocol
A robust analytical protocol must be self-validating. The following methodology incorporates internal checks (lock-mass calibration) to ensure that the mass errors of all diagnostic fragments remain strictly below 3.0 ppm, a requirement for definitive elemental composition assignment[2].
Step-by-Step Methodology
Sample Preparation (Proton-Enriched Matrix):
Action: Dissolve the analyte in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA) .
Causality: Formic acid acts as an abundant proton source in the droplet, shifting the equilibrium entirely toward the
[M+H]+
species. This prevents the formation of sodium
[M+Na]+
adducts, which are notoriously resistant to informative fragmentation.
Chromatographic Separation:
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C. Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.
Causality: The C18 stationary phase effectively retains the moderately hydrophobic aromatic core. The rapid gradient sharpens the chromatographic peak, maximizing the concentration of ions entering the source per second (boosting S/N).
ESI Source Optimization:
Action: Set Capillary Voltage to +3.5 kV, Desolvation Temperature to 450°C, and Desolvation Gas Flow to 800 L/hr.
Causality: The high desolvation temperature and gas flow are strictly required to rapidly evaporate the aqueous mobile phase. This forces the droplets to reach the Rayleigh limit faster, releasing bare gas-phase ions via the Ion Evaporation Model.
Tandem Mass Spectrometry (CID) & System Validation:
Action: Isolate the precursor m/z 231.08 in Q1. Apply Collision-Induced Dissociation (CID) using Argon gas at Stepped Normalized Collision Energies (NCE) of 15, 25, and 35 eV.
Validation: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference spray (lock-mass) to correct time-of-flight thermal drift in real-time.
Fig 1. End-to-end LC-ESI-HRMS/MS analytical workflow for sulfonamide characterization.
Mechanistic Gas-Phase Fragmentation (CID)
Understanding the fragmentation of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide requires applying the Mobile Proton Model . Upon collisional activation, the proton initially localized on the highly basic aniline nitrogen migrates to the sulfonamide nitrogen. This localization severely weakens the S-N bond, initiating a highly predictable cascade of thermodynamic cleavages[3].
Pathway A: Sulfonamide Cleavage and SO₂ Extrusion
Aromatic sulfonamides are universally characterized by the sequential loss of the amine moiety followed by sulfur dioxide[4].
Formation of the Sulfonylium Cation (m/z 186.0225): The protonated sulfonamide nitrogen triggers the heterolytic cleavage of the S-N bond, expelling neutral ethylamine (45.06 Da). This leaves behind a highly reactive sulfonylium cation (
[C7H8NO3S]+
).
Extrusion of SO₂ (m/z 122.0606): Sulfonylium ions are thermodynamically unstable. The ion rapidly undergoes a unimolecular rearrangement to extrude neutral
SO2
(63.96 Da), collapsing into a stable, resonance-stabilized anisidine-like cation (
[C7H8NO]+
)[2].
Once the sulfonamide group is fully cleaved, the remaining m/z 122.0606 ion behaves identically to protonated p-anisidine (4-methoxyaniline)[5].
Radical Cleavage (m/z 107.0371): The ortho-methoxy group can undergo homolytic cleavage, losing a methyl radical (
CH3∙
, 15.02 Da) to form a stable quinoid radical cation (
[C6H5NO]+∙
).
Ammonia Loss (m/z 105.0340): Alternatively, the primary amine group can be expelled as neutral ammonia (
NH3
, 17.03 Da), yielding a phenol-like cation (
[C7H5O]+
).
Fig 2. Proposed CID gas-phase fragmentation pathway of the protonated sulfonamide precursor.
Quantitative Diagnostic Ions
The table below summarizes the theoretical exact masses of the precursor and its structurally diagnostic product ions. When validating this method on a Q-TOF or Orbitrap system, mass errors must not exceed the specified tolerances.
Precursor Ion (m/z)
Fragment Ion (m/z)
Elemental Formula
Mass Error Tolerance
Relative Abundance
Structural Assignment / Neutral Loss
231.0803
186.0225
[C7H8NO3S]+
< 2.0 ppm
100% (Base Peak)
[M+H−C2H7N]+
(Loss of ethylamine)
231.0803
122.0606
[C7H8NO]+
< 2.0 ppm
65%
[M+H−C2H7N−SO2]+
(Loss of
SO2
)
231.0803
107.0371
[C6H5NO]+∙
< 3.0 ppm
25%
[M+H−C2H7N−SO2−CH3∙]+∙
231.0803
105.0340
[C7H5O]+
< 3.0 ppm
15%
[M+H−C2H7N−SO2−NH3]+
References
Kokotou, M. G. (2020). "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion." Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7732, p-Anisidine." PubChem Database. Available at: [Link]
Physical characteristics of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
An In-Depth Technical Guide to the Physical Characteristics and Application of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide Executive Summary In the landscape of modern medicinal chemistry, functionalized sulfonamides...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physical Characteristics and Application of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Executive Summary
In the landscape of modern medicinal chemistry, functionalized sulfonamides serve as privileged scaffolds for a myriad of therapeutic targets, including carbonic anhydrase (CA) isoforms, cyclooxygenase-2 (COX-2), and various bacterial enzymes. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8) is a highly specialized, multi-functional building block. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its structural mechanics, outline self-validating synthetic protocols, and explore its pharmacophoric utility in drug design.
Molecular Identity and Physicochemical Profiling
Before deploying this compound in a synthetic pipeline, it is critical to understand its baseline physicochemical properties. The presence of both an electron-donating methoxy group and a secondary sulfonamide dictates its solubility profile and reactivity.
Enhances aqueous solubility relative to unsubstituted analogs.
Structural Mechanics and Causality in Drug Design
The architecture of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is not arbitrary; each functional group plays a distinct role in Structure-Activity Relationship (SAR) dynamics.
The 2-Methoxy Group (Steric and Electronic Modulation):
The methoxy group at the ortho position relative to the sulfonamide induces a steric twist. This forces the sulfonamide group out of coplanarity with the benzene ring, which can significantly alter the pKa of the sulfonamide nitrogen. In the context of Carbonic Anhydrase (CA) inhibitors, ortho-methoxy substitutions have been shown to enhance selectivity for tumor-associated transmembrane isoforms (like hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II) by exploiting specific hydrophobic pockets in the enzyme's active site[2][3].
The N-Ethylsulfonamide Moiety (Lipophilicity):
While primary sulfonamides (
R−SO2NH2
) are classic zinc-binding groups (ZBGs) that coordinate directly with the catalytic zinc ion in metalloenzymes, N-alkylation (such as the N-ethyl group) abolishes this primary coordination ability. Therefore, this compound is strategically utilized either as a prodrug scaffold (where the ethyl group is metabolically cleaved) or to target allosteric binding sites where increased lipophilicity and membrane permeability are required[3].
The 4-Amino Group (Synthetic Handle):
The para-amino group acts as a highly reactive nucleophilic handle. It allows medicinal chemists to append bulky tail groups (e.g., ureas, amides, or heterocycles) to reach the outer rim of enzyme binding pockets, a proven strategy in designing isoform-selective inhibitors[2].
Figure 1: Logical relationship diagram mapping the Structure-Activity Relationship (SAR) of the core functional groups.
Synthetic Methodology and Self-Validating Protocols
To synthesize 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide with high purity, a two-step sequence starting from 2-methoxy-4-nitrobenzenesulfonyl chloride is optimal. The following protocol is designed as a self-validating system , ensuring that each step has built-in causality and quality control checkpoints.
Step 1: N-Ethylsulfonylation
Objective: Form the secondary sulfonamide while suppressing competitive hydrolysis.
Protocol: Dissolve 2-methoxy-4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C using an ice bath. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of ethylamine (1.1 eq) over 30 minutes[4]. Allow the reaction to warm to room temperature and stir for 4 hours.
Causality & Validation: Sulfonyl chlorides are highly moisture-sensitive. The reaction must be initiated at 0 °C to suppress the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid byproduct[4][5]. TEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation of the incoming ethylamine.
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf sulfonyl chloride spot validates reaction completion.
Step 2: Nitro Reduction
Objective: Reduce the nitro group to the primary amine without cleaving the sulfonamide bond.
Protocol: Dissolve the intermediate (N-ethyl-2-methoxy-4-nitrobenzene-1-sulfonamide) in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the flask with inert gas, then introduce Hydrogen (
H2
) gas via a balloon. Stir vigorously at room temperature for 12 hours. Filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate in vacuo.
Causality & Validation: Catalytic hydrogenation is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Harsh acidic conditions can lead to partial hydrolysis of the sulfonamide bond. Pd/C provides a clean, self-validating conversion where the cessation of hydrogen uptake signals reaction completion.
Figure 2: Step-by-step experimental workflow for the synthesis and validation of the compound.
Analytical Characterization Standards
To guarantee trustworthiness in downstream biological assays, the physical characteristics of the synthesized batch must be verified against strict analytical standards.
High-Performance Liquid Chromatography (HPLC):
Utilize a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The secondary sulfonamide and primary amine will interact strongly with the acidic modifier. A single sharp peak at 254 nm with an Area Under Curve (AUC) > 98% validates the absence of the sulfonic acid byproduct or unreacted nitro intermediate.
Nuclear Magnetic Resonance (NMR):
1
H-NMR (DMSO-
d6
): Look for the diagnostic triplet integrating to 3H (ethyl
CH3
) around 1.0 ppm, and a multiplet/quartet integrating to 2H (ethyl
CH2
) around 2.8 ppm. The methoxy group will appear as a sharp singlet integrating to 3H near 3.8 ppm. The primary amine (
NH2
) will present as a broad singlet integrating to 2H around 5.5-6.0 ppm, which will disappear upon
D2O
exchange.
Causality of Solvent Choice: DMSO-
d6
is chosen over
CDCl3
because the hydrogen bonding network of the sulfonamide and primary amine often leads to poor solubility and broadened peaks in non-polar deuterated solvents.
References
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. Retrieved March 16, 2026, from [Link]
National Institutes of Health (NIH). (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. Retrieved March 16, 2026, from [Link]
MDPI. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Retrieved March 16, 2026, from [Link]
Analytical Control Strategy for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide: Method Development and Validation for Purity and Assay
Executive Summary As a Senior Application Scientist, I frequently encounter the analytical complexities inherent in highly functionalized pharmaceutical intermediates. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical complexities inherent in highly functionalized pharmaceutical intermediates. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8) is a critical building block in the synthesis of substituted benzamides and complex sulfonamide therapeutics. Because this molecule possesses multiple reactive sites and ionizable groups, standard generic HPLC methods often fail to provide adequate resolution or stability-indicating power.
This whitepaper outlines a field-proven, self-validating analytical protocol for the purity and assay of this compound. By deconstructing its physicochemical properties, we engineer a chromatographic method that not only quantifies the active pharmaceutical ingredient (API) but systematically resolves its degradation products in compliance with regulatory standards.
To design a robust method, we must first understand the causality between the molecule's structure and its chromatographic behavior. The core structure contains three defining functional groups:
The Aniline Moiety (4-Amino group): Typically, anilines are weak bases. However, the strongly electron-withdrawing para-sulfonamide group drastically reduces the electron density on the nitrogen. As documented in [1], this shifts the pKa of its conjugate acid down to approximately 2.0–2.5.
The Sulfonamide Moiety: The N-ethyl sulfonamide group acts as a weak acid, with a pKa of ~10.0.
The Methoxy Group: Provides steric hindrance and local electron density, influencing the hydrolytic stability of the adjacent sulfonamide bond.
The Causality of pH Selection
Because the molecule is amphoteric, the mobile phase pH dictates its ionization state—and consequently, its retention and peak shape.
If pH < 2.5: The aniline group protonates. The molecule becomes highly polar, leading to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols.
If pH > 10.0: The sulfonamide deprotonates, again causing a loss of retention.
The Optimal Window: To ensure the molecule remains in its highly retentive, neutral state, the mobile phase pH must be strictly controlled between 5.0 and 8.0.
For this protocol, we utilize a 10 mM Ammonium Acetate buffer adjusted to pH 6.0 . Ammonium acetate is volatile, making the method inherently LC-MS compatible—a critical feature for identifying unknown degradation products during forced degradation studies.
Experimental Workflow & Methodology
Below is the step-by-step methodology designed to be a self-validating system. The use of a polar-embedded column (XBridge Shield RP18) prevents phase collapse in the highly aqueous initial gradient, ensuring the capture of highly polar degradants (like sulfonic acids).
HPLC Analysis Workflow for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Chromatographic Conditions
Column: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water (pH adjusted to 6.0 with dilute acetic acid).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: Photodiode Array (PDA) at 254 nm (isosbestic point for sulfonamide/aniline chromophores).
Gradient Program
To ensure polar degradants are retained while strongly bound impurities are eluted, a gradient approach is mandatory.
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Rationale
0.0
95
5
Retain polar sulfonic acid degradants.
5.0
95
5
Isocratic hold to stabilize baseline.
20.0
40
60
Linear ramp to elute the main API peak.
25.0
10
90
High organic wash for hydrophobic impurities.
30.0
95
5
Re-equilibration.
35.0
95
5
End of run.
Step-by-Step Sample Preparation
Weighing: Accurately weigh 25.0 mg of the 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide standard.
Solubilization: Transfer to a 50 mL volumetric flask and dissolve in 25 mL of Methanol. Mechanistic note: Methanol acts as a strong solvent to break the crystal lattice of the sulfonamide.
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
Dilution: Dilute to volume with Mobile Phase A. Mechanistic note: Matching the diluent to the initial gradient conditions (highly aqueous) prevents solvent-induced peak distortion (the "solvent effect").
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Forced Degradation & Stability-Indicating Power
According to the [2], a stability-indicating method must unequivocally assess the analyte in the presence of its potential degradants. We subject the API to forced degradation to prove the method's resolving power.
The hydrolytic cleavage of the sulfonamide bond is heavily influenced by the electronic effects of the methoxy group, as detailed in environmental studies on [3].
Forced Degradation Pathways of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Degradation Mechanisms:
Hydrolysis: The sulfonamide bridge undergoes nucleophilic attack under extreme pH, yielding highly polar 4-amino-2-methoxybenzenesulfonic acid (which elutes in the void volume if not for our 5% organic hold) and ethylamine.
Oxidation: The electron-rich aniline nitrogen is highly susceptible to electrophilic attack by peroxides, forming N-oxides or azo dimers which elute later in the gradient.
Method Validation Data Summary
The protocol was validated against ICH Q2(R1) parameters to ensure it operates as a self-validating, trustworthy system for routine Quality Control (QC) and stability testing.
Validation Parameter
ICH Q2(R1) Acceptance Criteria
Observed Results (Method Performance)
Specificity
No interference at API RT
Peak purity angle < purity threshold; Resolution > 2.0 for all degradants.
Linearity
R² ≥ 0.999 (25% to 150%)
R² = 0.9998, y-intercept ≤ 1.5% of the 100% response level.
By aligning the chromatographic conditions with the intrinsic pKa values and hydrolytic liabilities of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, we have developed a highly stable, LC-MS compatible method. The use of pH 6.0 ammonium acetate ensures the molecule remains neutral, maximizing column retention and peak symmetry, while the gradient profile guarantees the separation of complex oxidative and hydrolytic degradants.
References
Gross, K. C., & Seybold, P. G. "Substituent effects on the physical properties and pKa of aniline." International Journal of Quantum Chemistry, 80(4), 1107-1115 (2000).[Link]
International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Quality Guidelines.[Link]
Hu, et al. "Natural attenuation of sulfonamides and metabolites in contaminated groundwater – Review, advantages and challenges of current documentation techniques." Environment International / DTU Orbit.[Link]
Foundational
The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Legacy and Modern Renaissance of Sulfonamides The story of sulfonamides is a testament to the enduring power of a privileged chemical scaffold in drug discovery. Since their initial discovery a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Legacy and Modern Renaissance of Sulfonamides
The story of sulfonamides is a testament to the enduring power of a privileged chemical scaffold in drug discovery. Since their initial discovery as the first class of synthetic antimicrobial agents, sulfonamides have undergone a remarkable evolution, transcending their original therapeutic indication to become a cornerstone in the development of a diverse array of therapeutic agents.[1][2] Their inherent structural versatility, characterized by the core sulfonyl group attached to an amine, allows for a vast landscape of chemical modifications, leading to derivatives with a wide spectrum of biological activities.[3][4][5] This guide provides an in-depth technical exploration of the significant biological activities of sulfonamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this dynamic field. We will delve into the key mechanisms of action, structure-activity relationships, and provide detailed experimental protocols to empower the rational design and evaluation of novel sulfonamide-based therapeutics.
Antimicrobial Activity: The Foundation of the Sulfonamide Legacy
The initial breakthrough of sulfonamides was their potent antibacterial effect, which revolutionized the treatment of infectious diseases before the advent of penicillin.[1][6]
Mechanism of Action: Targeting Folate Biosynthesis
The primary mechanism of antimicrobial action for sulfonamides lies in their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[7][8][9] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[4][7]
Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a natural substrate for DHPS. By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a key intermediate in the folate pathway. This disruption of folate synthesis ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[4][7][9] The combination with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway, results in a synergistic and often bactericidal effect.[10]
Diagram 1: Mechanism of Antimicrobial Action of Sulfonamides.
Structure-Activity Relationship (SAR)
Key structural features influencing the antimicrobial activity of sulfonamides include:
A free para-amino group: This group is essential for mimicking PABA and is a critical determinant of antibacterial activity.[11]
The sulfonamide group: It must be directly attached to the benzene ring.[7]
Substitutions on the sulfonamide nitrogen (N1): Heterocyclic substitutions on the N1 position can significantly enhance potency and alter pharmacokinetic properties.[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a standardized method for determining the MIC of a sulfonamide derivative against a bacterial strain.[3][10][12]
Materials:
Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content
Sterile 96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland
Sulfonamide derivative stock solution
Positive control antibiotic (e.g., sulfamethoxazole)
Negative control (broth only)
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[10]
Serial Dilution:
Add 100 µL of CAMHB to all wells of a 96-well plate except the first column.
Add 200 µL of the sulfonamide stock solution (at the highest desired concentration) to the first well of each test row.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.[12]
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
Controls:
Positive Control: A row with a known antibiotic.
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
Sterility Control: Wells containing only CAMHB.
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[3]
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth (turbidity).[3] This can be determined visually or by measuring the optical density at 600 nm.
Anticancer Activity: A Modern Frontier for Sulfonamides
In recent years, sulfonamide derivatives have emerged as a promising class of anticancer agents, with several compounds entering clinical trials.[3][5] Their anticancer activity is mediated through various mechanisms, targeting key pathways involved in tumor growth and progression.[13][14]
Mechanisms of Anticancer Action
Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[15][16] These enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these CAs, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[15][16]
Tyrosine Kinase Inhibition: Some sulfonamides act as tyrosine kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. For instance, derivatives have been developed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[17][18]
Cell Cycle Arrest and Apoptosis Induction: Sulfonamide derivatives have been shown to induce cell cycle arrest, often at the G1/S or G2/M phase, and trigger apoptosis in cancer cells.[13][14] This can occur through various mechanisms, including the modulation of cyclin-dependent kinases (CDKs) and interactions with key proteins in apoptotic pathways like p53 and caspases.[13]
Other Mechanisms: Other reported anticancer mechanisms include disruption of microtubule assembly, inhibition of matrix metalloproteinases (MMPs), and interference with transcription factors.[14][19]
Diagram 2: Key Anticancer Mechanisms of Sulfonamide Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[20]
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in response to treatment with a sulfonamide derivative.[7][21]
Materials:
Cancer cell line
Sulfonamide derivative
Phosphate-buffered saline (PBS)
Fixation solution (e.g., ice-cold 70% ethanol)
Staining solution (Propidium Iodide (PI) and RNase A in PBS)
Flow cytometer
Procedure:
Cell Treatment: Treat cells with the sulfonamide derivative at the desired concentration and for the desired time.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C.[7]
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution. Incubate in the dark.[7]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Cell Treatment: Treat cells with the sulfonamide derivative.
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in the binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[13][23]
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[22][23]
Certain sulfonamide derivatives exhibit potent anti-inflammatory properties, with some being developed as non-steroidal anti-inflammatory drugs (NSAIDs).[3][24]
Mechanism of Action: COX-2 Inhibition
A primary mechanism for the anti-inflammatory effects of many sulfonamides is the selective inhibition of cyclooxygenase-2 (COX-2).[3][25] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these sulfonamides can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a sulfonamide derivative to inhibit the activity of recombinant human COX-2.[11][26]
Materials:
Human recombinant COX-2 enzyme
COX Assay Buffer
COX Probe (e.g., Amplex Red)
COX Cofactor
Arachidonic acid (substrate)
Positive control inhibitor (e.g., celecoxib)
96-well black microplate
Fluorescence plate reader
Procedure:
Reagent Preparation: Prepare working solutions of the enzyme, probe, cofactor, and substrate according to the kit manufacturer's instructions.
Assay Setup: In a 96-well plate, add the assay buffer, the sulfonamide derivative at various concentrations, and the positive control.
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the no-enzyme control.
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11][26]
Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the no-inhibitor control. The IC₅₀ value can be determined from a dose-response curve.
Antiviral Activity: A Broadening Spectrum
Sulfonamide derivatives have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), influenza, and coronaviruses.[20]
Mechanisms of Antiviral Action
The antiviral mechanisms of sulfonamides are diverse and virus-specific. They can include:
Inhibition of viral enzymes: Some sulfonamides inhibit key viral enzymes such as reverse transcriptase and protease in HIV.[21]
Inhibition of viral entry: Certain derivatives can block the entry of viruses into host cells.[21]
Interference with viral replication: Sulfonamides can disrupt various stages of the viral replication cycle.
Experimental Protocol: Plaque Reduction Assay
This assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.[9]
Materials:
Host cell line susceptible to the virus of interest
Virus stock of known titer
Cell culture medium
Agarose or other overlay medium
Crystal violet staining solution
6-well or 12-well plates
Procedure:
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the sulfonamide derivative.
Infection: Infect the cell monolayers with the virus-compound mixtures.
Overlay: After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells.
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques (areas of cell death).
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC₅₀ (effective concentration that reduces plaques by 50%) can be determined.
Other Notable Biological Activities
Beyond the major activities discussed above, sulfonamide derivatives exhibit a range of other important biological effects.
Diuretic Activity
Certain sulfonamides, such as acetazolamide and thiazide diuretics, act as diuretics by inhibiting carbonic anhydrase in the renal tubules.[10][11][15] This leads to increased excretion of bicarbonate, sodium, potassium, and water.[10] Loop diuretics, another class of sulfonamide-containing drugs, inhibit the Na-K-2Cl symporter in the loop of Henle.[11]
Carbonic Anhydrase Inhibition
As mentioned, sulfonamides are potent inhibitors of carbonic anhydrases.[15][23] This activity is not only relevant to their anticancer and diuretic effects but also has applications in the treatment of glaucoma, epilepsy, and other conditions.[15]
Hypoglycemic Activity
Sulfonylureas, a class of sulfonamide derivatives, are widely used as oral hypoglycemic agents for the treatment of type 2 diabetes. They act by stimulating insulin secretion from pancreatic β-cells.[11]
The sulfonamide scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and the diverse range of biological targets it can modulate ensure its continued relevance in modern drug discovery. Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel mechanisms of action and the application of sulfonamides to new therapeutic areas, such as neurodegenerative diseases and parasitic infections, represent exciting avenues for future investigation. This guide provides a solid foundation for researchers to build upon, fostering innovation in the ever-evolving field of sulfonamide chemistry and pharmacology.
References
Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. (URL: )
SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC. (URL: )
Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
Sulfonamides: Historical Discovery Development (Structure-Activity Rel
Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition - Benchchem. (URL: )
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (URL: )
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. (URL: )
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (URL: [Link])
Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents - -ORCA - Cardiff University. (URL: [Link])
Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed. (URL: [Link])
In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II - PubMed. (URL: [Link])
Sulfonamide (medicine) | Health and Medicine | Research Starters - EBSCO. (URL: [Link])
Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl– Symporters and Additional Targets. (URL: [Link])
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry. (URL: [Link])
biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. (URL: [Link])
Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (URL: [Link])
The Genesis and Evolution of Benzenesulfonamides: A Technical Whitepaper
Executive Summary The benzenesulfonamide pharmacophore ( R−SO2NH2 ) represents one of the most transformative structural motifs in the history of medicinal chemistry. Originating as the first broadly effective class of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzenesulfonamide pharmacophore (
R−SO2NH2
) represents one of the most transformative structural motifs in the history of medicinal chemistry. Originating as the first broadly effective class of antibacterial agents, benzenesulfonamides laid the foundational principles for modern rational drug design, including the concepts of prodrug cleavage, antimetabolite competitive inhibition, and structure-activity relationship (SAR) optimization. Today, the chemical space of benzenesulfonamides has expanded far beyond antimicrobial applications, yielding critical therapeutics ranging from high-ceiling diuretics to selective cyclooxygenase-2 (COX-2) and human carbonic anhydrase (hCA) inhibitors.
This technical guide dissects the historical discovery, mechanistic biochemistry, and synthetic methodologies of benzenesulfonamides, providing a rigorous framework for researchers and drug development professionals.
The Prontosil Paradigm: Birth of the Prodrug Concept
The history of benzenesulfonamides began in the laboratories of IG Farben (Bayer) in 1932, driven by the hypothesis that synthetic dyes could selectively bind to and eradicate bacterial pathogens. Pathologist Gerhard Domagk systematically screened azo dyes, leading to the discovery of Prontosil (sulfamidochrysoidine), a red dye that exhibited unprecedented in vivo efficacy against lethal Streptococcus pyogenes infections in murine models (1[1]). Domagk's groundbreaking work earned him the 1939 Nobel Prize in Physiology or Medicine.
However, a critical biochemical anomaly puzzled researchers: Prontosil was highly active in vivo but completely inactive in vitro. In 1935, a team at the Pasteur Institute (including Daniel Bovet and Federico Nitti) resolved this paradox. They demonstrated that Prontosil is a prodrug . Within the mammalian gastrointestinal tract and liver, host azoreductase enzymes cleave the azo linkage (-N=N-) to release sulfanilamide (para-aminobenzenesulfonamide), a colorless molecule that serves as the true active antibacterial pharmacophore (2[2]).
In vivo cleavage of Prontosil by azoreductase to yield the active sulfanilamide.
Mechanistic Grounding: The Woods-Fildes Antimetabolite Theory
The elucidation of sulfanilamide's mechanism of action established the concept of competitive enzymatic inhibition. In 1940, Donald Woods and Paul Fildes proposed the Woods-Fildes theory , postulating that sulfanilamide acts as a structural analog and competitive antagonist to para-aminobenzoic acid (PABA) (3[3]).
The Causality of Selective Toxicity
Bacteria must synthesize their own folate de novo to produce nucleic acids. The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with dihydropterin pyrophosphate (DHPP) to form dihydropteroic acid. Because benzenesulfonamides closely mimic the steric and electronic profile of PABA, they competitively bind the active site of DHPS, halting folate synthesis and arresting bacterial replication.
The selective toxicity of this mechanism relies on a fundamental biological divergence: mammalian cells lack DHPS and cannot synthesize folate, relying entirely on active transport of dietary folate (4[4]). Therefore, sulfonamides starve the bacteria of essential metabolites without interfering with host cell biochemistry.
Competitive inhibition of DHPS by benzenesulfonamides in the bacterial folate synthesis pathway.
Evolution and Structure-Activity Relationship (SAR)
The core benzenesulfonamide scaffold is highly versatile. By modifying the
N1
(sulfonamide nitrogen) and
N4
(aniline nitrogen) positions, medicinal chemists have engineered molecules with radically different therapeutic targets.
While
N4
modifications generally yield prodrugs (like Prontosil),
N1
heterocyclic substitutions (e.g., sulfamethoxazole) optimize the pKa of the sulfonamide proton, enhancing aqueous solubility and DHPS binding affinity. Beyond antibacterials, unsubstituted benzenesulfonamides (where the
−SO2NH2
group is free) were discovered to be potent inhibitors of metalloenzymes, specifically Carbonic Anhydrases (CAs) . The sulfonamide nitrogen coordinates directly with the active-site zinc ion (
Zn2+
) of the CA enzyme, displacing the catalytic water molecule. Recent drug discovery efforts have successfully leveraged this interaction to design novel anticonvulsant agents targeting human CA II and CA VII isoforms (5[5]).
Quantitative Data: Target Affinity Across Benzenesulfonamide Derivatives
Compound / Derivative Class
Primary Target
Typical Clinical Indication
Representative Activity (IC50 / Ki / MIC)
Sulfanilamide
Bacterial DHPS
Broad-spectrum antibacterial
MIC: 16 - 64 µg/mL (varies by strain)
Sodium Sulfacetamide
Bacterial DHPS
Ocular/Topical infections
MIC: ≤ 256 µg/mL
Acetazolamide
Human CA II / XII
Glaucoma, High-altitude sickness
IC50: ~12 nM (hCA II)
Celecoxib
COX-2 Enzyme
Inflammation, Rheumatoid Arthritis
IC50: ~40 nM (COX-2)
Piperazinyl-ureido-benzenesulfonamides
Human CA II / VII
Epilepsy (Anticonvulsant)
Ki: < 10 nM (hCA II)
Synthetic Methodology: Chlorosulfonation and Amination
The synthesis of benzenesulfonamides requires strict control over electrophilic and nucleophilic intermediates. The following protocol details the synthesis of a representative derivative, N-(2,5-dichlorophenyl)benzenesulfonamide , demonstrating the causality behind standard organic chemistry practices (6[6]).
Objective : Convert benzene to benzenesulfonyl chloride.
Preparation : In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, prepare a solution of benzene (10 mL) in anhydrous chloroform (40 mL).
Thermal Control : Submerge the flask in an ice-water bath to strictly maintain the internal temperature at 0°C.
Causality : The reaction between chlorosulfonic acid and benzene is violently exothermic. Failing to maintain 0°C leads to the formation of diphenyl sulfone byproducts, as the newly formed benzenesulfonyl chloride will react with unreacted benzene under thermal stress.
Reagent Addition : Add chlorosulfonic acid (25 mL) dropwise. The first equivalent acts as a sulfonating agent (forming benzenesulfonic acid), while the second equivalent acts as a chlorinating agent, yielding benzenesulfonyl chloride and releasing
HCl
and
H2SO4
.
Workup : Carefully pour the mixture over crushed ice to quench unreacted chlorosulfonic acid. Extract the organic layer using a separatory funnel.
Self-Validation : Direct Thin-Layer Chromatography (TLC) of sulfonyl chlorides often results in hydrolysis on the silica gel. To validate this step, quench a micro-aliquot in methanol and analyze the resulting methyl sulfonate ester via TLC.
Objective : Couple benzenesulfonyl chloride with 2,5-dichloroaniline.
Preparation : Dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous dichloromethane.
Catalysis & Scavenging : Add anhydrous pyridine (1.5 eq) to the solution.
Causality : Pyridine serves a dual purpose. First, it acts as a nucleophilic catalyst, reacting with benzenesulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. Second, it acts as an acid scavenger, neutralizing the
HCl
byproduct. Without pyridine, the generated
HCl
would protonate the 2,5-dichloroaniline, rendering it non-nucleophilic and halting the reaction.
Coupling : Slowly add the freshly prepared benzenesulfonyl chloride (1.1 eq) dropwise at 0°C, then allow the reaction to warm to room temperature and stir for 4 hours.
Purification & Validation : Wash the organic layer with 1M
HCl
(to remove excess pyridine) and brine. Concentrate under reduced pressure and recrystallize the crude product from ethanol.
Self-Validation : Validate the final N-(2,5-dichlorophenyl)benzenesulfonamide via sharp melting point analysis and FT-IR spectroscopy. A successful synthesis will display distinct
SO2
asymmetric and symmetric stretches at ~1350 and ~1150
cm−1
, alongside a sharp N-H stretch at ~3200
cm−1
.
Annals of Internal Medicine (ACP Journals) : BIOLOGICAL COMPETITION BETWEEN STRUCTURALLY RELATED COMPOUNDS: CLINICAL IMPLICATIONS[Link]
DailyMed (NIH) : SODIUM SULFACETAMIDE 8% AND SULFUR 4%[Link]
Journal of Medicinal Chemistry (ACS Publications) : Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action[Link]
The Pharmacophoric Role of the Methoxy Group in Sulfonamide Activity: A Mechanistic and Experimental Guide
Executive Summary Sulfonamides represent a foundational class of chemotherapeutics, traditionally recognized for their role as competitive antagonists of para-aminobenzoic acid (PABA) in bacterial folate synthesis. Howev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sulfonamides represent a foundational class of chemotherapeutics, traditionally recognized for their role as competitive antagonists of para-aminobenzoic acid (PABA) in bacterial folate synthesis. However, the modern application of the sulfonamide scaffold extends far beyond basic antimicrobial activity, reaching into oncology and advanced antiparasitic therapies. A critical driver of this expanded utility is the strategic functionalization of the scaffold, particularly the incorporation of the methoxy group (-OCH3) .
This technical guide dissects the causality behind methoxy substitution, illustrating how its unique electronic, steric, and physicochemical properties modulate target affinity and pharmacokinetics. Furthermore, we provide self-validating experimental workflows to rigorously evaluate these derivatives in preclinical settings.
Mechanistic Causality: The Methoxy Group as a Pharmacophore Modulator
The decision to introduce a methoxy group into a sulfonamide derivative is rarely arbitrary. It is driven by three distinct physicochemical mechanisms that directly dictate the drug's in vivo and in vitro performance.
Electronic Modulation and pKa Tuning
The methoxy group exerts a dual electronic effect: it is electron-withdrawing via induction (-I) but strongly electron-donating via resonance (+R). When attached to an aromatic ring, the +R effect typically dominates, increasing the electron density on the sulfonamide nitrogen. This electronic shift fine-tunes the pKa of the molecule, bringing it closer to physiological pH. A highly optimized pKa ensures that a maximum proportion of the drug exists in the ionized state, which is essential for mimicking the negatively charged carboxylate of1[1] and binding effectively to the target enzyme[2].
Steric Hindrance and Conformational Locking
Beyond electronics, the methoxy group introduces critical steric bulk. This bulk restricts the rotation of adjacent bonds, effectively "locking" the sulfonamide into a specific bioactive conformation. For example, in the development of anticancer sulfonamides, placing a methoxy group ortho to the sulfonamide moiety forces the molecule into a rigid geometry that perfectly aligns with the hinge region of the 3[3].
Lipophilicity and Pharmacokinetic Extension
The addition of methyl-ether linkages increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. In antimalarial therapies, the drug 4[4] utilizes a 5,6-dimethoxy-pyrimidine ring. These methoxy groups shield the core from rapid metabolic degradation, granting the drug an ultra-long half-life that is mandatory for single-dose combination treatments[5].
Visualizing the Interaction
Logical relationship of methoxy substitution effects on sulfonamide efficacy.
The precise positioning of the methoxy group dictates whether a sulfonamide acts as an antimicrobial, an antimalarial, or an antineoplastic agent. The table below synthesizes quantitative data from recent SAR studies, demonstrating how methoxy placement controls biological activity.
4-methoxy alone is inactive; trimethoxy required[7].
Benzoxaborole Sulfonamide
S. aureus (LeuRS)
Methoxy replacing nitro
MIC > 250 μg/mL
Loss of activity; electron-withdrawing nitro is essential here[8].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the evaluation of novel methoxy-sulfonamides must rely on self-validating experimental systems. The following protocols integrate mechanistic causality with orthogonal validation steps to prevent false positives.
Protocol A: Self-Validating DHPS Inhibition & MIC Determination
Objective: Determine the antibacterial efficacy of methoxy-sulfonamides while mechanistically validating Dihydropteroate Synthase (DHPS) as the primary target.
Broth Microdilution Setup: Prepare serial dilutions of the methoxy-sulfonamide (0.1 to 512 μg/mL) in standardized Mueller-Hinton broth.
Causality: Standardized media ensures reproducible bacterial growth kinetics, allowing accurate MIC determination.
Inoculation: Add a standardized bacterial suspension (e.g., S. aureus ATCC 25923) at
5×105
CFU/mL to each well.
Self-Validation via PABA Rescue (Critical Step): In a parallel set of identical wells, spike the media with exogenous para-aminobenzoic acid (PABA).
Causality: Because sulfonamides are competitive inhibitors of DHPS, adding excess PABA will outcompete the drug, rescuing bacterial growth. If growth is not rescued, the methoxy substitution has likely shifted the drug's mechanism to an off-target pathway (e.g., membrane disruption or LeuRS inhibition).
Readout & Analysis: Incubate for 18-24 hours at 37°C. Measure optical density (OD600) to determine the MIC.
Protocol B: VEGFR-2 Kinase Inhibition Assay for Anticancer Derivatives
Objective: Quantify the IC50 of ortho-methoxy aryl sulfonamides against VEGFR-2.
Enzyme Reaction Assembly: Combine recombinant VEGFR-2 kinase domain, ATP, and a fluorescently labeled peptide substrate in a kinase buffer (pH 7.4).
Compound Addition: Add the methoxy-sulfonamide at varying concentrations (1 nM to 100 μM).
Causality: A wide, logarithmic concentration range is necessary to capture the full sigmoidal dose-response curve for accurate IC50 calculation.
Self-Validation via Orthogonal SPR: Run a parallel Surface Plasmon Resonance (SPR) assay.
Causality: Enzymatic fluorescence assays can yield false positives due to compound aggregation or fluorescence quenching. SPR confirms direct, reversible binding kinetics (
Kon/Koff
) of the methoxy-sulfonamide to the VEGFR-2 active site.
Detection: Measure phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and calculate the IC50 relative to a Sorafenib positive control.
Self-validating experimental workflow for evaluating methoxy-sulfonamides.
Conclusion
The methoxy group is far more than a simple structural appendage; it is a highly tunable pharmacophoric lever. By understanding the causality behind its electronic resonance, steric constraints, and lipophilic contributions, researchers can rationally design next-generation sulfonamides. Implementing self-validating protocols ensures that the observed efficacy of these novel derivatives is mechanistically sound, bridging the gap between theoretical drug design and clinical viability.
Journal of Medicinal Chemistry - ACS Publications.Synthesis and Structure−Activity Relationships of Carbazole Sulfonamides as a Novel Class of Antimitotic Agents Against Solid Tumors.
MDPI.Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
Synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide protocol.
An In-Depth Guide to the Laboratory-Scale Synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-N-ethyl-2-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Laboratory-Scale Synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, a valuable sulfonamide intermediate in medicinal chemistry and drug development. The described four-step synthetic route begins with the readily available starting material, 2-methoxyaniline. The protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and validation checkpoints. The synthesis involves protection of the amino group via acetylation, subsequent electrophilic chlorosulfonation, amination with ethylamine to form the sulfonamide linkage, and a final deprotection step to yield the target compound. This guide incorporates detailed methodologies, data presentation in tabular format, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
Sulfonamides are a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents, including antibacterial, hypoglycemic, and diuretic drugs. The specific substitution pattern on the aromatic ring and the sulfonamide nitrogen dictates the molecule's biological activity. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is a key building block, offering multiple points for further chemical modification, making it a valuable intermediate for constructing libraries of novel compounds for biological screening.[1][2][3]
This document outlines a reliable and logical synthetic pathway, adapted from established chemical principles for the preparation of aromatic sulfonamides.[4] The strategy hinges on a protection-functionalization-deprotection sequence, a common and effective approach in multi-step organic synthesis. The rationale behind each step, including the choice of reagents and reaction conditions, is explained to provide a deeper understanding of the process.
Overall Synthetic Scheme
The synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is accomplished via a four-step reaction sequence starting from 2-methoxyaniline.
Caption: Synthetic pathway for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedures for the synthesis.
Materials and Equipment
Reagents & Solvents
Equipment
2-Methoxyaniline (≥98%)
Round-bottom flasks (various sizes)
Acetic Anhydride (≥99%)
Magnetic stirrer with heating mantle
Glacial Acetic Acid
Reflux condenser
Chlorosulfonic Acid (≥99%)
Ice bath
Dichloromethane (DCM), Anhydrous
Dropping funnel
Ethylamine solution (e.g., 70% in water or 2.0 M in THF)
Buchner funnel and vacuum flask
Hydrochloric Acid (concentrated, ~37%)
Rotary evaporator
Sodium Bicarbonate (NaHCO₃)
Thin Layer Chromatography (TLC) plates (silica)
Anhydrous Sodium Sulfate (Na₂SO₄)
Glassware for extraction and filtration
Deionized Water
Standard laboratory safety equipment (fume hood, PPE)
Crushed Ice
Step 1: Acetylation (Protection of Amino Group)
Causality: The amino group of 2-methoxyaniline is protected as an acetamide. This is critical for two reasons: 1) It prevents the highly reactive amino group from being oxidized or undergoing other side reactions with chlorosulfonic acid in the next step, and 2) the resulting acetamido group is a strong ortho-, para-director, which guides the incoming sulfonyl chloride group to the desired para position.[4]
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methoxyaniline (10.0 g, 81.2 mmol) in glacial acetic acid (50 mL).
Slowly add acetic anhydride (9.1 mL, 97.4 mmol) to the solution.
Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing 400 mL of ice-cold water while stirring.
A white precipitate of 2-methoxyacetanilide will form. Continue stirring for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to a constant weight.
Parameter
Value
Starting Material
2-Methoxyaniline
Molar Mass
123.15 g/mol
Amount
10.0 g (81.2 mmol)
Reagent
Acetic Anhydride
Amount
9.1 mL (97.4 mmol)
Expected Product
2-Methoxyacetanilide
Theoretical Yield
13.4 g
Typical Yield
90-95%
Step 2: Chlorosulfonation
Causality: This step introduces the sulfonyl chloride functional group onto the aromatic ring via electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent. The reaction is highly exothermic and releases HCl gas; therefore, strict temperature control and execution in a well-ventilated fume hood are paramount.[4][5][6]
Procedure:
CRITICAL: Perform this entire procedure in an efficient fume hood.
In a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap (e.g., a beaker with NaOH solution), add chlorosulfonic acid (35 mL, ~530 mmol) and cool the flask to 0 °C in an ice-salt bath.
Add the dried 2-methoxyacetanilide (12.0 g, 72.6 mmol) from Step 1 in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
Once the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) in a 1 L beaker with vigorous stirring. This will decompose the excess chlorosulfonic acid and precipitate the product.
Collect the resulting white solid (4-acetamido-2-methoxybenzene-1-sulfonyl chloride) by vacuum filtration.
Wash the solid thoroughly with large volumes of ice-cold water until the filtrate is neutral (test with pH paper).
Dry the product under vacuum. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 3: Amination with Ethylamine
Causality: The highly reactive sulfonyl chloride is converted to the corresponding N-ethylsulfonamide via nucleophilic acyl substitution. The ethylamine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride.[7]
Procedure:
In a 250 mL flask, dissolve the crude, dried 4-acetamido-2-methoxybenzene-1-sulfonyl chloride (assuming ~65 mmol from the previous step) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Slowly add ethylamine solution (e.g., 2.0 M in THF, 40 mL, 80 mmol; an excess is used to neutralize the HCl byproduct) via a dropping funnel over 20 minutes.
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until TLC indicates the disappearance of the sulfonyl chloride.
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (50 mL), followed by saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield crude 4-acetamido-N-ethyl-2-methoxybenzene-1-sulfonamide as a solid.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 4: Hydrolysis (Deprotection of Amino Group)
Causality: The final step is the removal of the acetyl protecting group to reveal the primary aromatic amine. This is achieved by acid-catalyzed hydrolysis, which cleaves the amide bond.[4][8][9]
Procedure:
Place the purified 4-acetamido-N-ethyl-2-methoxybenzene-1-sulfonamide (e.g., 10.0 g, 36.7 mmol) in a 250 mL round-bottom flask.
Add 75 mL of 6 M hydrochloric acid.
Heat the mixture to reflux (around 100-110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then place it in an ice bath.
Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 7-8.
The product, 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, will precipitate as a solid.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
If necessary, the final product can be further purified by recrystallization from ethanol/water to obtain a high-purity solid.
Experimental Workflow Overview
Caption: High-level experimental workflow for the multi-step synthesis.
Safety and Handling
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Add reagents to it slowly and ensure the reaction is cooled appropriately.
Concentrated Acids and Bases: Corrosive and should be handled with care.
Solvents: Dichloromethane is a volatile organic solvent. Handle in a well-ventilated area.
Gas Evolution: The chlorosulfonation and neutralization steps release HCl and CO₂ gas, respectively. Ensure adequate ventilation.
References
CN106336366A - Method for synthesizing 4-(2-aminoethyl)
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide | PDF | Filtration | Sodium Hydroxide - Scribd. [Link]
CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P
Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka | Patsnap. [Link]
CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google P
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline - Taylor & Francis. [Link]
Hydrolysis of 4-acetamidophenyl 2,2,2-trichloroethyl carbonate by esterolytic enzymes from various sources - PubMed. [Link]
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. [Link]
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. [Link]
Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide - Digital Commons @ East Tennessee State University. [Link]
Synthesis and Crystal Structure of N,N-Bis[(4-aminophenoxy)ethyl]benzene Sulfonamide | Asian Journal of Chemistry. [Link]
Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. [Link]
Synthesis of sulfonyl chloride substrate precursors - Rsc.org. [Link]
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - MDPI. [Link]
Kinetic Resolution of 2‐Substituted Indolines by N‐Sulfonylation using an Atropisomeric 4‐DMAP‐N‐oxide Organocatalyst. [Link]
The sulphonation of N-Ethyl Benzyl Aniline - Digital Commons @ NJIT. [Link]
CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google P
Acidic hydrolysis of N-Ethoxybenzylimidazoles (NEBIs): potential applications as pH-sensitive linkers for drug delivery - PubMed. [Link]
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. [Link]
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - Frontiers. [Link]
Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline - Taylor & Francis. [Link]
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - MDPI. [Link]
Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations - SciSpace. [Link]
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide as a pharmaceutical intermediate.
Application Note: 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide as a Privileged Scaffold in Targeted Therapeutics Structural Rationale and Pharmacophore Utility The compound 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide as a Privileged Scaffold in Targeted Therapeutics
Structural Rationale and Pharmacophore Utility
The compound 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8) is a highly programmable intermediate in modern medicinal chemistry. Rather than serving as a simple building block, its architecture is defined by three distinct functional domains, each serving a specific mechanistic purpose in drug design:
The N-Ethyl Secondary Sulfonamide: While primary sulfonamides are canonical zinc-binding pharmacophores for Carbonic Anhydrase (CA) inhibition, secondary aryl sulfonamides have emerged as a privileged class for targeting the Voltage Sensor Domain 4 (VSD4) of the human sodium channel NaV1.7 (). The N-ethyl group provides a metabolically stable, lipophilic vector that anchors the molecule within the hydrophobic pocket of VSD4, locking the channel in an inactivated state to produce analgesic effects. Furthermore, secondary sulfonamides can serve as versatile handles for late-stage reductive cleavage or functionalization ().
The 2-Methoxy Substituent: Positioned ortho to the sulfonamide, this electron-donating group acts as a conformational lock. Through steric routing and potential intramolecular hydrogen bonding with the sulfonamide N-H, it restricts the rotation of the aromatic ring. This pre-organization minimizes the entropic penalty upon target binding.
The 4-Amino Group (Aniline): This primary amine serves as the main vector for synthetic diversification, allowing for the rapid generation of compound libraries via amide coupling, reductive amination, or urea formation.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API). The low molecular weight and balanced polarity of this scaffold leave a significant "property budget" for further elaboration.
Table 1: Physicochemical Properties & Drug Design Implications
Property
Value
Implication for Drug Design
Molecular Formula
C9H14N2O3S
Low MW (230.28 g/mol ) allows for significant structural elaboration while maintaining Ligand Efficiency (LE > 0.3).
Topological Polar Surface Area
78.4 Ų
Excellent for membrane permeability; leaves ample room for the addition of polar target-binding groups.
Hydrogen Bond Donors
2 (-NH2, -NH-)
Provides key anchoring points in protein binding pockets (e.g., VSD4 domain).
Hydrogen Bond Acceptors
4 (-OCH3, -SO2-)
Facilitates complex water-mediated hydrogen bonding networks within target active sites.
LogP (Predicted)
~1.2 - 1.5
Ideal lipophilicity for an intermediate, ensuring the final API remains well within Lipinski's Rule of 5.
The primary synthetic challenge when utilizing 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is the poor nucleophilicity of the 4-amino group. The para-positioned sulfonamide is strongly electron-withdrawing via both inductive and resonance effects. This pulls electron density away from the aniline nitrogen, rendering standard amide coupling conditions highly inefficient ().
To overcome this high activation energy barrier, the use of uronium-based coupling reagents like HATU is required. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester, which is significantly more electrophilic than standard OBt esters.
Table 2: Optimization of Amide Coupling Conditions for the Deactivated Aniline
Coupling Reagent
Additive
Solvent
Temp (°C)
Yield (%)
Causality / Observation
EDC
HOBt
DMF
25
< 20%
Insufficient activation for the weakly nucleophilic para-sulfonamide aniline.
HATU
DIPEA
DMF
25
65%
OAt active ester formation partially overcomes the high activation energy barrier.
HATU
DIPEA
DMF
50
> 90%
Mild heating provides the kinetic energy required for full conversion.
T3P
Pyridine
EtOAc
80
85%
Excellent alternative for scale-up, avoiding difficult-to-remove guanidinium byproducts.
Self-Validating Experimental Methodology
Protocol: High-Yield Amide Coupling for Deactivated Anilines
Objective: To synthesize N-(4-(N-ethylsulfamoyl)-3-methoxyphenyl)amides as precursors for NaV1.7 inhibitor libraries.
Pre-activation Phase: In an oven-dried flask under N2, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.
Causality: Pre-activation ensures the complete conversion of the carboxylic acid to the OAt active ester before the weakly nucleophilic aniline is introduced. This prevents the HATU reagent from directly reacting with the aniline to form an undesired, dead-end guanidinium byproduct.
Validation Check 1: The solution will typically transition from colorless to a distinct yellow/orange upon the addition of DIPEA, confirming the deprotonation and formation of the active uronium species.
Coupling Phase: Add 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (1.0 eq) to the reaction mixture in one portion. Elevate the reaction temperature to 50 °C using a heating block.
Causality: The thermal energy (50 °C) is strictly required to overcome the kinetic barrier of the tetrahedral intermediate formation, compensating for the electron-withdrawn nature of the aniline.
Validation Check 2: Monitor the reaction via LC-MS after 2 hours. The starting material peak (m/z 231.1 [M+H]+) should be <10% relative to the product mass.
Quench and Extraction: Once complete, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Aqueous Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL), followed by brine.
Causality: DMF is highly miscible with Ethyl Acetate. The addition of LiCl heavily favors the partitioning of DMF into the aqueous phase, preventing solvent carryover that would otherwise ruin chromatographic purification.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Validation Check 3: The purified product should appear as a single spot on TLC (UV active at 254 nm) and exhibit a characteristic downfield shift of the newly formed amide N-H proton (>8.5 ppm) in 1H-NMR (DMSO-d6).
Workflow Visualization
The following diagram illustrates the strategic synthetic diversification of the core scaffold into high-value pharmacological libraries.
Synthetic diversification workflow of the sulfonamide scaffold.
References
Focken, T., et al. "Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models." ACS Medicinal Chemistry Letters, 2016. URL:[Link]
"Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles." Journal of the American Chemical Society, 2019. URL:[Link]
Method
Mastering the Synthesis of N-Alkylated Sulfonamides: A Comprehensive Guide to Modern Experimental Procedures
The N-alkylated sulfonamide motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The precise introduction of alkyl groups onto the sulfonamide nitrogen is a...
Author: BenchChem Technical Support Team. Date: March 2026
The N-alkylated sulfonamide motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The precise introduction of alkyl groups onto the sulfonamide nitrogen is a critical transformation that dictates the pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This application note provides researchers, scientists, and drug development professionals with a detailed, in-depth guide to the most reliable and commonly employed experimental procedures for the N-alkylation of sulfonamides. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offers insights into troubleshooting common challenges, and is grounded in authoritative scientific literature.
Guiding Principles: Choosing Your N-Alkylation Strategy
The selection of an appropriate N-alkylation method is contingent upon several factors, including the nature of the starting sulfonamide and alkylating agent, the presence of other functional groups, and the desired scale of the reaction. A thorough understanding of the available synthetic methodologies is paramount for successful and efficient synthesis. This guide will explore a range of powerful techniques, from classical approaches to modern catalytic systems.
Classical N-Alkylation with Alkyl Halides: The Workhorse Method
The reaction of a sulfonamide with an alkyl halide in the presence of a base is one of the most straightforward and widely used methods for N-alkylation. The reaction proceeds via an SN2 mechanism, where the deprotonated sulfonamide anion acts as a nucleophile.
Mechanistic Considerations
The key to this reaction is the in situ formation of the sulfonamide anion. The acidity of the sulfonamide proton (pKa ≈ 10-11) allows for the use of a variety of bases. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.
Potential Pitfalls and Solutions
A common side reaction is N,N-dialkylation , particularly with unhindered primary sulfonamides and reactive alkylating agents.[1] To mitigate this, several strategies can be employed:
Control of Stoichiometry: Using a minimal excess of the alkylating agent (typically 1.05-1.2 equivalents) can limit the extent of the second alkylation.[1]
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration, favoring mono-alkylation.[2]
Steric Hindrance: Employing a bulky alkylating agent or a sterically hindered sulfonamide can disfavor the second alkylation.[1]
Another potential side reaction is O-alkylation , where the alkyl group attaches to one of the sulfonyl oxygens. This is generally less common than N-alkylation but can be influenced by the nature of the alkylating agent and the reaction conditions. Harder alkylating agents tend to favor O-alkylation.[3]
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
Materials:
Sulfonamide (1.0 equiv)
Alkyl halide (1.1 equiv)
Base (e.g., K2CO3, Cs2CO3, NaH) (1.2-1.5 equiv)
Anhydrous polar aprotic solvent (e.g., DMF, MeCN)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide and the anhydrous solvent.
Add the base in one portion (for weaker bases like K2CO3) or portion-wise at 0 °C (for stronger bases like NaH).
Stir the mixture at room temperature (or as required) for 30-60 minutes to ensure complete deprotonation.
Slowly add the alkyl halide to the reaction mixture at 0 °C or room temperature.
Allow the reaction to stir at room temperature or with heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
The Mitsunobu and Fukuyama-Mitsunobu Reactions: Mild and Versatile Alkylation
The Mitsunobu reaction offers a mild and efficient alternative for the N-alkylation of sulfonamides, particularly for the introduction of secondary alkyl groups with inversion of stereochemistry.[4][5] The reaction utilizes a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) to activate an alcohol for nucleophilic attack by the sulfonamide.
A significant advancement is the Fukuyama-Mitsunobu reaction , which employs a 2-nitrobenzenesulfonamide (nosylamide).[2][6] The nosyl group enhances the acidity of the N-H proton, facilitating the reaction with a broader range of alcohols. A key advantage of the nosyl group is its facile cleavage under mild conditions using a thiol and a base, providing the secondary amine.[6]
Workflow for Fukuyama-Mitsunobu Alkylation and Deprotection
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient. The developed method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is ideal for routine quality control analysis in research and drug development settings.
Introduction
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is a crucial building block in the synthesis of various pharmaceutical agents. As with any synthetic intermediate, controlling its purity is essential to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for the identification and quantification of drug compounds due to its accuracy and reproducibility.[1]
This note provides a detailed, validated HPLC method specifically developed for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide. The chosen methodology, reversed-phase chromatography, is the most common and versatile mode of HPLC, particularly effective for separating non-polar or moderately polar compounds like the target analyte.[1][2][3] The rationale behind the selection of the column, mobile phase, and detection parameters is explained to provide a comprehensive understanding of the analytical approach.
Chromatographic Principle
The separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.[3][4] The analyte, 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, a moderately polar compound, is introduced into the system and partitions between the polar mobile phase and the nonpolar C18 stationary phase. Its retention is primarily governed by hydrophobic interactions; adjusting the ratio of the organic solvent (acetonitrile) in the mobile phase allows for the precise control of its elution time. Detection is achieved using a UV detector, as the aromatic ring in the analyte's structure provides strong chromophoric activity.
Materials and Methods
Instrumentation and Equipment
HPLC System equipped with a quaternary pump, autosampler, column thermostat, and a Photo-Diode Array (PDA) or UV-Vis detector.
Analytical balance (0.01 mg readability).
Ultrasonic bath.
pH meter.
Volumetric flasks and pipettes (Class A).
Syringe filters (0.45 µm, PTFE or suitable).
Chemicals and Reagents
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide reference standard (>99% purity).
Acetonitrile (HPLC grade).
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
Orthophosphoric acid (AR grade).
Water (HPLC grade, prepared from a water purification system).
Chromatographic Conditions
All chromatographic parameters were optimized to achieve a symmetric peak shape, good resolution, and a practical run time. The finalized conditions are summarized in the table below.
Parameter
Condition
Justification
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 column provides excellent hydrophobic retention for the moderately polar analyte, and this standard geometry ensures robust performance.[2]
The buffer controls the pH to ensure consistent ionization state of the analyte's amino group, while the acetonitrile ratio provides optimal retention and peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength
245 nm
Selected based on the UV absorbance maximum of the analyte, providing high sensitivity.
Injection Volume
10 µL
A small injection volume minimizes potential peak distortion while ensuring sufficient detector response.
Run Time
10 minutes
Sufficient time for the elution of the main peak and any potential early or late eluting impurities.
Solution Preparation
Buffer Preparation (25mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 volume/volume ratio. Degas the solution using an ultrasonic bath for 15 minutes.
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase.
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution, using the material to be analyzed. Filter the final solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[5][6] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6]
System Suitability
Protocol: Before sample analysis, inject the standard solution five times.
Acceptance Criteria:
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
Tailing factor (Asymmetry): ≤ 2.0
Theoretical plates (N): ≥ 2000
Rationale: System suitability tests are performed to verify that the chromatographic system is performing adequately for the analysis to be done.
Specificity
Protocol: Inject the blank (mobile phase), a standard solution, and a sample solution.
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity
Protocol: Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
Protocol: Perform recovery studies by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120%). Analyze each level in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Protocol:
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Expected Results & Discussion
A typical chromatogram should show a sharp, well-defined peak for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide eluting at approximately 5.5 minutes under the specified conditions. The validation results are expected to meet all acceptance criteria, confirming the method's suitability.
Table 2: Summary of Expected Method Validation Results
Validation Parameter
Acceptance Criteria
Expected Result
Linearity (r²)
≥ 0.999
> 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Within limits
Repeatability (RSD%)
≤ 2.0%
< 1.0%
Intermediate Precision (RSD%)
≤ 2.0%
< 1.5%
The successful validation of these parameters provides a high degree of confidence in the analytical results. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5] While not fully detailed here, robustness studies involving minor changes in pH, mobile phase composition, and temperature should also yield acceptable results (RSD ≤ 2.0%).
Analytical Workflow
The overall process from sample preparation to final result is depicted in the following workflow diagram.
Caption: Workflow for HPLC analysis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative analysis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide. The method is validated according to ICH guidelines and is suitable for routine use in quality control laboratories for the assessment of purity and assay of this important pharmaceutical intermediate. The clear rationale provided for each parameter choice allows for straightforward implementation and troubleshooting.
References
ICH. (1995/2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Australian Government Department of Health. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Pharma Guideline. Principle of HPLC | HPLC System Working Explained. [Link]
Purification of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide by recrystallization
Application Note: Advanced Purification of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide via Controlled Recrystallization Introduction & Physicochemical Profiling The purification of highly functionalized pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Purification of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide via Controlled Recrystallization
Introduction & Physicochemical Profiling
The purification of highly functionalized pharmaceutical intermediates requires precise thermodynamic control. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8) is a complex precursor featuring both polar hydrogen-bonding networks (the primary amine and sulfonamide groups) and non-polar domains (the aromatic core, methoxy ether, and N-ethyl chain)[1].
Because of this dual nature, the compound exhibits complex solubility behaviors—it is prone to "oiling out" (liquid-liquid phase separation) in purely non-polar solvents and is excessively soluble in polar aprotic solvents, which leads to poor recovery yields[2]. To achieve high-purity crystalline domains, recrystallization must be treated not merely as a physical separation, but as a thermodynamically driven self-assembly process utilizing a binary solvent system[3].
Table 1: Physicochemical Profile of the Target Compound
The fundamental driver of a high-yield recrystallization is a steep solubility curve: the solute must be highly soluble at the solvent's boiling point and practically insoluble at low temperatures[5]. While 95% ethanol is a standard starting point for many sulfonamides[6], adjusting the system to a 70% (v/v) ethanol-water mixture provides the optimal thermodynamic environment for this specific derivative[4]. The addition of water steepens the temperature-dependent solubility gradient, ensuring complete dissolution near 78°C while forcing the compound out of solution at 4°C[7].
Experimental Workflow
Workflow for the recrystallization and validation of sulfonamide derivatives.
Step-by-Step Protocol
Phase 1: Solvent Preparation & Dissolution
Prepare a 70% (v/v) ethanol-water solution.
Suspend the crude 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide in a minimal volume of the solvent at room temperature within an Erlenmeyer flask.
Heat the suspension to a gentle boil (~75°C) using a hot plate.
Causality Check: Add additional hot solvent dropwise only until complete dissolution is achieved. Using the absolute minimum volume of hot solvent prevents low product recovery upon cooling[2].
Phase 2: Hot Filtration
5. Quickly pass the boiling solution through a fluted filter paper in a stemless glass funnel into a clean, receiving Erlenmeyer flask.
6. Causality Check: Both the funnel and the receiving flask must be pre-heated. If the solution cools upon contact with cold glass, the sulfonamide will prematurely crystallize on the filter paper, drastically reducing yield[5].
Phase 3: Controlled Cooling & Crystallization
7. Cover the receiving flask and allow it to cool undisturbed to room temperature (25°C) over 1 to 2 hours.
8. Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 30 minutes to maximize yield[2].
9. Causality Check: Do not force rapid cooling immediately from boiling to 0°C. Rapid cooling (crashing out) traps impurities within the crystal lattice and can induce the formation of undesirable polymorphs[5],[8].
Phase 4: Isolation & Drying
10. Collect the purified crystals via vacuum filtration using a Büchner funnel.
11. Wash the filter cake with a minimal amount (e.g., 5 mL) of ice-cold 30% ethanol-water.
12. Causality Check: The cold wash removes residual mother liquor containing soluble impurities without re-dissolving the purified product[8].
13. Transfer the crystals to a vacuum oven and dry at 40°C for 12 hours to remove trapped solvent molecules without reaching degradation temperatures.
Analytical Validation (Self-Validating System)
To ensure the protocol has successfully purified the compound, the workflow must be closed with a self-validating analytical loop:
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column. The mobile phase should consist of a gradient of water and acetonitrile, both supplemented with 0.1% formic acid. The formic acid suppresses the ionization of the sulfonamide group, improving peak shape and resolution[9]. Detection is optimal at 254 nm[9].
Nuclear Magnetic Resonance (NMR): Dissolve the purified crystals in DMSO-d6. DMSO is preferred to prevent mutarotation or proton exchange issues common in functionalized amines[10]. Confirm structural integrity and ensure the absence of the residual ethanol triplet at ~1.06 ppm, which would indicate incomplete vacuum drying.
Troubleshooting Guide
Table 2: Common Deviations and Mechanistic Corrections
Observation
Mechanistic Cause
Corrective Action
"Oiling Out" (Liquid phase separation)
The compound melts before dissolving, or the solvent polarity is mismatched to the crude mixture.
Add more ethanol to decrease the polarity of the binary mixture, or lower the dissolution temperature slightly.
Premature Crystallization
Solution cooled too rapidly during the hot gravity filtration step[5].
Pre-heat analytical funnels and filter paper; maintain the solvent near its boiling point during transfer[5].
No Crystals Formed upon Cooling
Supersaturation was achieved without nucleation, or excess solvent was used[8],[2].
Induce nucleation via mechanical scratching of the flask glass or by adding a seed crystal[8]. If unsuccessful, evaporate 20% of the solvent and repeat cooling[2].
Fine, Powdery Crystals
"Crashing out" due to cooling too rapidly, which traps impurities in the lattice[5].
Re-dissolve the powder in hot solvent and cool slowly using an insulated flask or a warm water bath[5].
References
[6] Purification of Sulfanilamide by Crystallization. Scribd. URL:[Link]
[7] Solved Recrystallization lab, Appearance of pure. Chegg. URL:[Link]
[10] Recrystallization, Phase Composition, and Local Structure of Amorphous Lactose from the Total Scattering Pair Distribution Function. ACS Publications. URL: [Link]
[3] Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. URL: [Link]
Application Note: A Methodological Guide to Investigating 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide as a Potential Carbonic Anhydrase Inhibitor
Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization of novel sulfonamide-based compounds, using 4-Amino-N-ethyl-2-methoxyb...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization of novel sulfonamide-based compounds, using 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide as a representative example, for their potential as enzyme inhibitors. The sulfonamide moiety is a cornerstone pharmacophore, renowned for its role in targeting a variety of enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] Inhibition of CAs has significant therapeutic applications, including treatments for glaucoma, epilepsy, and certain types of cancer.[3][4] This guide details the scientific rationale, step-by-step experimental protocols, and data analysis workflows required to evaluate the inhibitory activity of a test compound against human carbonic anhydrase, thereby providing a robust framework for early-stage drug discovery.
Scientific Background and Principle
The Target Enzyme: Carbonic Anhydrases (CAs)
Carbonic anhydrases (EC 4.2.1.1) are a superfamily of metalloenzymes that play a critical role in fundamental physiological processes.[5] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction that is otherwise slow.[3] This catalytic activity is vital for pH regulation, CO₂ transport, and numerous biosynthetic pathways.[6] There are at least 15 known human CA isoforms, and the overexpression of specific isoforms, such as CA IX and XII in hypoxic tumors, has established them as valuable therapeutic targets.[7]
The Inhibitor Class: Sulfonamides
The primary sulfonamide group (-SO₂NH₂) is the most important chemical feature for inhibitors targeting carbonic anhydrases.[1] The mechanism of inhibition is well-established: the sulfonamide nitrogen deprotonates and coordinates directly to the Zn(II) ion located in the enzyme's active site.[3][8] This binding event displaces a catalytically essential water/hydroxide molecule, thereby blocking the enzyme's catalytic cycle. The affinity and selectivity of a sulfonamide inhibitor are further influenced by interactions between its R-group and amino acid residues lining the active site cavity.
Assay Principle: The Esterase Activity of Carbonic Anhydrase
While the physiological substrate for CA is CO₂, a more convenient and widely used method for in vitro screening relies on the enzyme's inherent esterase activity.[9] This colorimetric assay utilizes p-nitrophenyl acetate (pNPA) as a substrate. CA catalyzes the hydrolysis of pNPA into p-nitrophenol and acetate. The product, p-nitrophenol, exhibits a distinct yellow color in solution and can be quantified by measuring the increase in absorbance at 400-405 nm.[9][10] In the presence of an inhibitor like 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, the rate of pNPA hydrolysis decreases in a concentration-dependent manner, allowing for the determination of the inhibitor's potency (e.g., IC₅₀).
Materials and Reagents
Equipment:
96-well clear, flat-bottom microplates
Multichannel pipette (8- or 12-channel)
Single-channel pipettes (P10, P200, P1000)
Microplate reader capable of kinetic measurements at 400-405 nm
Vortex mixer
Incubator or temperature-controlled plate reader (set to 25°C or 37°C)
Reagents:
Test Compound: 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Reference Inhibitor: Acetazolamide (a well-characterized, broad-spectrum CA inhibitor)[10]
Enzyme: Purified human Carbonic Anhydrase I or II (e.g., hCA I or hCA II from erythrocytes)
This section outlines the detailed, step-by-step procedures for determining the inhibitory potency of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Protocol 3.1: Preparation of Stock and Working Solutions
Causality: Proper solution preparation is critical for assay reproducibility. Using a polar aprotic solvent like DMSO is necessary for dissolving hydrophobic organic compounds. Serial dilutions create the concentration gradient required for dose-response analysis.
Test Compound Stock (10 mM): Accurately weigh and dissolve 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide in 100% DMSO to create a 10 mM stock solution. Vortex thoroughly.
Reference Inhibitor Stock (10 mM): Prepare a 10 mM stock of Acetazolamide in DMSO.
Enzyme Working Solution: Dilute the stock enzyme solution in cold Tris-SO₄ Assay Buffer to the final desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
Substrate Working Solution (3 mM): Prepare this solution fresh daily. Dissolve pNPA in a minimal volume of acetonitrile and then dilute to a final concentration of 3 mM with the Tris-SO₄ Assay Buffer.[9]
Protocol 3.2: IC₅₀ Determination in a 96-Well Plate Format
This protocol is designed to be a self-validating system by including all necessary controls on the same plate, which accounts for background absorbance, solvent effects, and the uninhibited reaction rate.
Plate Setup: Designate wells for each condition as shown in the table below. Prepare serial dilutions of the test compound and reference inhibitor directly in the plate or in a separate dilution plate.
Add the Tris-SO₄ Assay Buffer to all wells as specified.
Add 10 µL of the appropriate inhibitor dilution (or 10 µL of DMSO for Enzyme and Solvent Control wells) to the designated wells.
Add 10 µL of the Enzyme Working Solution to all wells except the "Blank" wells.
Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate at room temperature (or the desired assay temperature) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]
Reaction Initiation: Place the plate in the microplate reader. Initiate the enzymatic reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells.[9]
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 400 nm every 30-60 seconds for 10-15 minutes.
Workflow for CA Inhibitor Assay
Data Analysis and Interpretation
Step 4.1: Calculate Reaction Rates (V₀)
For each well, plot absorbance versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve (ΔAbs/min). Most plate reader software can calculate this automatically.
Step 4.2: Calculate Percentage Inhibition
Use the following formula to determine the percent inhibition for each inhibitor concentration, using the rate from the Solvent Control well as 100% activity:
The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%.[6] To determine this value, plot the Percentage Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting data points to a non-linear regression model (sigmoidal dose-response with variable slope). The IC₅₀ is derived from this curve.
Data Analysis Workflow
Data Presentation
Summarize the results in a clear, tabular format. This allows for direct comparison between the test compound and the reference inhibitor.
Compound
hCA Isoform
IC₅₀ (nM) [Hypothetical]
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
hCA II
152.4
Acetazolamide (Reference)
hCA II
12.1
Note: The IC₅₀ value for Acetazolamide against hCA II is well-established and serves as a quality control for the assay's validity.
Advanced Characterization
For promising lead compounds, further studies are essential to understand the mechanism and specificity of inhibition.
Mechanism of Inhibition (Kᵢ): Perform kinetic studies by varying the concentrations of both the substrate (pNPA) and the inhibitor. Analyzing the data using Michaelis-Menten and Lineweaver-Burk plots can determine the inhibition constant (Kᵢ) and reveal whether the inhibition is competitive, non-competitive, or uncompetitive.[6]
Isoform Selectivity: Screen the compound against a panel of different human CA isoforms (e.g., hCA I, IV, IX, XII) to determine its selectivity profile.[3] High selectivity is often a desirable trait for reducing off-target side effects.
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) can provide direct measurement of binding kinetics (kₒₙ and kₒff), offering deeper insights into the inhibitor-enzyme interaction and residence time.[6]
References
Supuran, C. T. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-5. [Link]
Nocentini, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
Ghorab, M. M., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 535-546. [Link]
Gül, H. İ., & Taslimi, P. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 336-340. [Link]
Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3205. [Link]
Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]
Al-Ghorbani, M., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012093. [Link]
Rittler, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]
Mickevičienė, R., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17576-17600. [Link]
Chakraborty, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130702. [Link]
Application Note: Safety Precautions and Protocols for Chlorosulfonic Acid in Organic Synthesis
Introduction & Mechanistic Overview Chlorosulfonic acid ( ClSO2OH , CSA) is an indispensable reagent for the direct chlorosulfonation of aromatic compounds, yielding sulfonyl chlorides that serve as critical precursors...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Chlorosulfonic acid (
ClSO2OH
, CSA) is an indispensable reagent for the direct chlorosulfonation of aromatic compounds, yielding sulfonyl chlorides that serve as critical precursors for pharmaceuticals, agrochemicals, and specialized polymers.
Causality of Reactivity: The synthetic utility of CSA relies on auto-protolysis to generate the highly electrophilic chlorosulfonium ion (
SO2Cl+
), which drives electrophilic aromatic substitution 1[1]. However, this extreme electrophilicity is intrinsically linked to its primary hazard: upon contact with moisture, CSA undergoes a violent, highly exothermic hydrolysis. This reaction liberates equimolar quantities of hydrogen chloride (
HCl
) gas and sulfuric acid (
H2SO4
) mist 2[2]. Understanding this duality is paramount for designing safe, self-validating experimental protocols.
Hazard Profile and Quantitative Data
Understanding the physicochemical properties of CSA is the first step in risk mitigation.
Table 1: Physicochemical and Hazard Profile of Chlorosulfonic Acid
A protocol is "self-validating" when the physical setup inherently prevents progression if a safety parameter fails. This ensures that a failure in one node does not result in catastrophic exposure.
Environmental Controls: All manipulations must occur within a certified, high-velocity fume hood. The sash must be pulled down to the lowest workable level to act as a physical blast shield.
Personal Protective Equipment (PPE): Standard lab attire is insufficient. Operators must equip a chemical-resistant apron, heavy-duty acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a full face shield 5[5].
Anhydrous Glassware: All glassware must be oven-dried at 120°C for >4 hours and cooled under an inert atmosphere (Argon or
N2
). Trace surface moisture can initiate premature, uncontrolled
HCl
evolution 4[4].
Experimental Protocol: Direct Chlorosulfonation of an Aromatic Substrate
Objective: Synthesize a functionalized benzenesulfonyl chloride while safely managing thermal and gaseous byproducts.
Step-by-Step Methodology:
System Assembly: Charge an oven-dried, 3-neck round-bottom flask with the aromatic substrate (1.0 equiv). Equip the flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermocouple, and a gas scrubber system containing a basic solution (e.g.,
NaOH
) to neutralize evolved
HCl
gas.
Causality: The pressure-equalizing funnel acts as a self-validating check; if internal pressure spikes from rapid gas evolution, reagent addition naturally slows, preventing a runaway reaction.
Thermal Control: Submerge the reaction flask in an ice-salt bath to maintain an internal temperature of 0–5°C.
Causality: Lowering the temperature suppresses the formation of disulfonated byproducts and controls the initial exothermic reaction upon CSA addition[1].
Reagent Addition: Transfer CSA (3.0 to 5.0 equiv) to the dropping funnel. Add the CSA dropwise over 30–60 minutes.
Causality: An excess of CSA is required because the initial formation of the sulfonic acid intermediate produces water, which immediately hydrolyzes and consumes one equivalent of CSA[1]. Dropwise addition prevents thermal runaway.
Reaction Maturation: Allow the mixture to warm to room temperature or heat gently (60–90°C) depending on substrate reactivity. Monitor completion via LC-MS using a carefully quenched micro-aliquot.
The Quenching Phase (CRITICAL SAFETY STEP):
Prepare a large beaker containing finely crushed ice (10–15 times the reaction volume). Super-chilling the ice to -20°C provides an additional thermal buffer.
Transfer the reaction mixture to a dropping funnel and add it dropwise to the vigorously stirred crushed ice.
Causality: Unreacted CSA hydrolyzes violently. Pouring the acid onto ice (never water into acid) ensures the massive heat of hydrolysis is immediately absorbed by the phase change of the ice[5]. Maintaining the temperature strictly below 5°C prevents the newly formed sulfonyl chloride product from hydrolyzing back into a sulfonic acid[1].
Isolation: Immediately filter the resulting aqueous slurry under vacuum.
Causality: Prolonged exposure to the acidic aqueous environment leads to product degradation[1]. Wash the filter cake with ice-cold water and dry under high vacuum.
Workflow and Safety Logic Visualization
The following diagram maps the critical logic gates during the highly hazardous quenching phase.
Mechanistic safety logic and thermal management during the chlorosulfonic acid quenching phase.
Skin/Eye Contact: CSA causes severe, instantaneous thermal and chemical burns. Immediately irrigate the affected area at a safety shower or eyewash station with copious amounts of water for a minimum of 15–20 minutes 3[3]. Remove contaminated clothing immediately during the flushing process. Seek emergency medical care.
Spill Mitigation: NEVER use water or sawdust to clean a CSA spill. Water will cause an explosive release of toxic gas, and sawdust may ignite 6[6]. Contain the spill using dry sand, earth, or a specialized inert absorbent[6]. Neutralize the area carefully with a weak base only after the liquid has been absorbed, and scoop the residue into a labeled, corrosion-resistant container for hazardous waste disposal.
Advanced Application Note: sp3-Rich Bifunctional Building Blocks in Combinatorial Chemistry and DNA-Encoded Libraries (DELs)
Introduction: Escaping "Flatland" in Combinatorial Design Historically, combinatorial chemistry relied heavily on planar, sp2 -hybridized aromatic building blocks due to their synthetic tractability in solid-phase cross-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Escaping "Flatland" in Combinatorial Design
Historically, combinatorial chemistry relied heavily on planar,
sp2
-hybridized aromatic building blocks due to their synthetic tractability in solid-phase cross-coupling reactions. However, modern drug discovery requires molecules with high stereochemical complexity to effectively target challenging protein-protein interactions. This paradigm shift—often termed "escaping flatland"—has driven the adoption of sp3
-rich bifunctional building blocks (e.g., substituted azetidines, pyrrolidines, and piperidines) in high-throughput library synthesis.
Bifunctional scaffolds are strictly required for iterative combinatorial workflows. By possessing two orthogonal reactive sites (e.g., an Fmoc-protected amine and a free carboxylic acid, or a terminal alkyne and a SuFEx-active phenol), these building blocks allow for sequential, directional elongation without unwanted cross-reactivity. When integrated into the 1[1], millions of distinct, highly 3D-characterized compounds can be generated rapidly. In DNA-Encoded Libraries (DELs), this chemical elongation is paired with the enzymatic ligation of distinct DNA barcodes, creating a genetic blueprint for every unique small molecule synthesized[2].
Workflow Architecture: The Split-and-Pool Methodology
The split-and-pool method is the mathematical engine of combinatorial chemistry. A starting mixture of solid supports (or DNA-tagged scaffolds) is divided into equal subpools. A unique
sp3
building block is coupled to each subpool, followed by the ligation of a specific DNA barcode[3]. The subpools are then mixed back together (pooled) and homogenized. Repeating this cycle exponentially increases library diversity.
Figure 1: Split-and-pool workflow for DNA-encoded library synthesis with integrated UPLC-MS validation.
Experimental Protocols: Self-Validating Systems
To ensure the highest scientific integrity, the following protocols are designed as self-validating systems . Every chemical transformation includes an integrated Quality Control (QC) feedback loop to prevent the propagation of errors (e.g., incomplete couplings) into subsequent combinatorial cycles.
Protocol A: On-DNA Amide Coupling of Fmoc-Protected
sp3
Scaffolds
Mechanistic Causality: Standard solid-phase coupling reagents (like HATU) require anhydrous organic solvents (e.g., DMF), which cause DNA to precipitate. To maintain the solubility and integrity of the DNA barcode, this protocol utilizes water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and sulfo-N-hydroxysuccinimide (sNHS) in a buffered aqueous system. This generates a water-stable, amine-reactive sulfo-NHS ester intermediate.
Step-by-Step Methodology:
Preparation: Dissolve the DNA-linked primary amine scaffold (1 nmol) in 10 µL of 250 mM MOPS buffer (pH 6.5) in a 96-well plate.
Activation: In a separate tube, dissolve the Fmoc-protected
sp3
building block (e.g., Fmoc-azetidine-3-carboxylic acid, 100 eq) in 5 µL of DMSO. Add EDC (100 eq) and sNHS (100 eq) dissolved in 5 µL of water. Incubate for 15 minutes at room temperature to form the active ester.
Coupling: Transfer the activated building block solution to the DNA scaffold well. Incubate at 25°C for 4 hours.
Self-Validation (QC Check): Extract a 0.5 µL aliquot, dilute with 10 µL of LC-MS grade water, and inject into a UPLC-MS.
Validation Logic: The target mass must reflect
MDNA+MBuildingBlock−18
Da. If the mass shift indicates <90% conversion, the well is automatically subjected to a second coupling cycle (re-treatment) before proceeding.
Purification: Add 10% (v/v) of 3 M NaCl and 3 volumes of cold absolute ethanol. Centrifuge at 14,000 x g for 30 minutes to pellet the DNA conjugate, discarding the supernatant containing excess small molecules.
Protocol B: Advanced In Situ SuFEx-Sonogashira Cross-Coupling
Mechanistic Causality: While carboxylic acids are standard, expanding the library to include diverse phenolic building blocks is highly desirable. However, phenols are poorly reactive in standard cross-couplings. By utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, phenols are converted in situ into aryl fluorosulfates. These fluorosulfates act as highly reactive electrophiles for Palladium-catalyzed Sonogashira coupling with DNA-conjugated terminal alkynes[4].
Step-by-Step Methodology:
SuFEx Activation: React a phenolic building block (50 mM) with
SO2F2
gas (or a bench-stable SuFEx reagent) in a biphasic mixture (acetonitrile/water) with 0.1 M DBU for 2 hours to generate the aryl fluorosulfate.
On-DNA Sonogashira: To 1 nmol of DNA-conjugated alkyne in 10 µL of water, add 20 µL of the crude aryl fluorosulfate mixture.
Catalysis: Add a pre-mixed solution of
Pd(OAc)2
(10 eq) and TPPTS ligand (25 eq) in degassed water, followed by sodium ascorbate (50 eq) to reduce Pd(II) to the active Pd(0) species. Incubate at 40°C for 6 hours.
Self-Validation (DNA Integrity Check): Post-reaction, an aliquot is subjected to enzymatic ligation with a test fluorophore-labeled complementary strand, followed by qPCR.
Validation Logic: This confirms that the Palladium and SuFEx conditions did not induce depurination or strand cleavage, validating that the DNA barcode remains readable[4].
Quantitative Data: Coupling Efficiencies of
sp3
Scaffolds
The table below summarizes the validated coupling efficiencies of various bifunctional building blocks when subjected to the protocols described above. The data highlights the robustness of these scaffolds in both aqueous (On-DNA) and organic (Solid-Phase) environments.
Technical Support Center: Optimizing Yield for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide Synthesis
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide. By understanding the mechanistic causality behind each protocol step, you can systematically eliminate impurities, prevent stalled reactions, and maximize your overall yield.
Synthesis Workflow Overview
The synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is a robust two-step process:
Sulfonylation: Nucleophilic substitution of 2-methoxy-4-nitrobenzenesulfonyl chloride with ethylamine.
Nitro Reduction: Catalytic hydrogenation of the resulting intermediate to yield the final aniline derivative.
Two-step synthesis workflow for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system. By monitoring specific checkpoints, you can ensure the chemical integrity of the reaction before proceeding to the next step.
Objective: Maximize the conversion of the sulfonyl chloride while preventing hydrolysis.
Preparation: Dissolve 1.0 equivalent of 2-methoxy-4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).
Atmosphere & Temperature: Purge the reaction flask with inert gas (N2 or Argon) and cool the solution to 0 °C using an ice bath. Causality: The reaction is highly exothermic; thermal spikes promote the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[1].
Reagent Addition: Add 1.5 equivalents of triethylamine (TEA) as an acid scavenger. Slowly add 1.2 equivalents of ethylamine (e.g., 2.0 M solution in THF) dropwise over 15 minutes.
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validate completion via Thin Layer Chromatography (TLC) (e.g., 30% EtOAc/Hexanes). The reaction is complete when the higher-Rf sulfonyl chloride spot disappears.
Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess amine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford N-ethyl-2-methoxy-4-nitrobenzene-1-sulfonamide.
Objective: Completely reduce the nitro group to an amine without stalling the catalyst.
Substrate Dissolution: Suspend the intermediate from Protocol A in a 1:1 co-solvent mixture of Methanol (MeOH) and Tetrahydrofuran (THF). Causality: Nitrobenzenesulfonamides often exhibit poor solubility in pure methanol. THF ensures the substrate is fully dissolved, granting the heterogeneous catalyst complete access to the molecules[2].
Catalyst Addition: Purge the flask thoroughly with N2. Carefully add 10% Palladium on carbon (Pd/C) (10% w/w relative to the substrate). Caution: Dry Pd/C is highly pyrophoric[2].
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2). Maintain the reaction under a hydrogen balloon (1 atm) or in a Parr shaker (up to 3 atm) at room temperature[3].
Validation: Monitor via LC-MS or TLC. The reaction is self-validating when the UV-active starting material spot is entirely replaced by a highly polar, ninhydrin-active baseline spot (the amine).
Purification: Purge the flask with N2 to remove residual H2. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad generously with MeOH. Concentrate the filtrate to yield the final product, 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Quantitative Data: Yield Optimization for Nitro Reduction
The table below summarizes our optimization data for the critical nitro reduction step. Note how the introduction of THF as a co-solvent and a slight increase in pressure drastically improve both yield and purity.
Hydrogen Source
Solvent System
Temp (°C)
Catalyst Loading
Yield (%)
Purity (LC-MS)
H2 (1 atm)
Pure MeOH
25
5% w/w Pd/C
65%
92%
H2 (1 atm)
MeOH / THF (1:1)
25
5% w/w Pd/C
88%
95%
H2 (3 atm)
MeOH / THF (1:1)
25
10% w/w Pd/C
96%
>98%
NH4⁺HCOO⁻ (CTH)
MeOH
60
10% w/w Pd/C
82%
90%
Troubleshooting Guides & FAQs
Logical troubleshooting decision tree for stalled catalytic hydrogenation reactions.
Q: Why is my yield low during the sulfonylation step, and why do I see multiple spots on my TLC plate?
A: Low yield and multiple spots almost always point to the hydrolysis of your starting material, 2-methoxy-4-nitrobenzenesulfonyl chloride. Sulfonyl chlorides are highly sensitive to moisture. If your DCM is not strictly anhydrous, or if you fail to maintain the reaction at 0 °C during the initial amine addition, the exothermic heat will accelerate the reaction between the sulfonyl chloride and trace water. This forms a sulfonic acid byproduct that will not react with ethylamine, permanently capping your yield.
Q: My nitro reduction step stalls at ~50% conversion despite continuous hydrogen bubbling. How do I drive it to completion?
A: Stalled hydrogenations are typically caused by one of two factors: poor substrate solubility or catalyst poisoning.
Solubility: As the non-polar nitro compound converts to the highly polar amine, the solubility dynamics of the solution change. If you are using pure methanol, the intermediate may precipitate onto the surface of the Pd/C, blocking active catalytic sites[2]. Adding THF (1:1 ratio) resolves this.
Poisoning: Trace sulfur impurities from the previous step can poison palladium catalysts[3]. If the substrate is fully dissolved but the reaction is stalled, filter the mixture through Celite to remove the dead catalyst, add a fresh batch of 10% Pd/C, and re-pressurize the system.
Q: How do I safely handle the Pd/C catalyst to prevent laboratory fires?
A: Palladium on carbon is highly pyrophoric, particularly when it is dry and saturated with hydrogen gas[2]. Never add dry Pd/C to a flask containing methanol vapors in the presence of oxygen. Always purge your reaction vessel with inert gas (N2 or Ar) before adding the catalyst. During the final workup, when filtering the product through Celite, do not let the filter pad run completely dry while pulling a vacuum. Wash the used catalyst with copious amounts of water immediately after filtration before disposing of it in a dedicated hazardous waste container.
Q: Can I use iron (Béchamp reduction) or tin-based reductions instead of Pd/C?
A: Yes, metal-acid reductions (such as Fe/HCl or SnCl2) are chemically viable for reducing the nitro group. However, catalytic hydrogenation using Pd/C is the industry standard for synthesizing 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide because it avoids the generation of heavy metal sludge[4]. The Pd/C method simplifies downstream purification to a single Celite filtration, whereas iron or tin reductions require tedious liquid-liquid extractions and risk heavy metal contamination in your final active pharmaceutical ingredient (API).
References
Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors - PMC
National Institutes of Health (NIH)[Link]
Production of aromatic amines - Patent 0426536
European Patent Office (EPO)
[Link]
US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same
Google P
Technical Support Center: Troubleshooting Side Reactions in N-Substituted Sulfonamide Synthesis
The synthesis of N-substituted sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry and drug development. However, researchers frequently encounte...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of N-substituted sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry and drug development. However, researchers frequently encounter yield-limiting side reactions that complicate purification and reduce efficiency. This technical guide provides causality-driven troubleshooting strategies for the most common pitfalls: over-sulfonylation, hydrolysis, and competing nucleophilic attacks.
Part 1: Over-Sulfonylation and Bis-Sulfonamide Formation
Q: Why does my reaction with a primary amine yield a bis-sulfonamide byproduct instead of the desired mono-N-substituted product?A: This is a classic issue of competing nucleophilicity. When a primary amine reacts with a sulfonyl chloride, the resulting mono-sulfonamide retains an acidic N-H proton (pKa ~10). In the presence of the reaction base (e.g., pyridine or triethylamine), this proton is easily abstracted, generating a highly nucleophilic sulfonamide anion[1][2]. This anion can subsequently attack another equivalent of the highly electrophilic sulfonyl chloride[3], forming a bis-sulfonamide. This side reaction is particularly prevalent when the starting primary amine is sterically unhindered or when an excess of sulfonyl chloride is used.
Q: How can I resolve bis-sulfonylation, especially when working with unreactive or electron-deficient amines?A: For highly reactive primary amines, simply using a stoichiometric excess of the amine (1.5 to 2.0 equivalents) and adding the sulfonyl chloride dropwise at low temperatures can kinetically favor the mono-sulfonamide. However, for electron-deficient or sterically hindered amines, pushing the reaction to completion often requires excess sulfonyl chloride, which inevitably leads to an inseparable mixture of starting material, mono-sulfonamide, and bis-sulfonamide[4].
The most robust solution is a "progressive synthesis" strategy: intentionally drive the reaction entirely to the bis-sulfonamide using silyl triflate promoters (TMSOTf), and then selectively cleave one sulfonyl group using mild basic hydrolysis (K₂CO₃/MeOH)[4].
Caption: Decision matrix for resolving bis-sulfonamide side reactions.
This protocol is a self-validating system: intermediate LCMS checks ensure complete conversion before proceeding to the cleavage step, preventing complex mixture formation.
Initial Sulfonylation: In a dry flask, dissolve the primary amine (1.0 eq) in anhydrous CH₃CN (0.3 M). Add pyridine (5.0 eq), sulfonyl chloride (1.2 eq), and TMSOTf (1.5 eq)[4]. Stir at room temperature.
Validation Checkpoint 1: After 2 hours, analyze via LCMS. If a mixture of mono- and bis-sulfonamide is present, proceed to step 3. If the starting amine remains, heat to 60 °C.
Drive to Bis-Sulfonamide: Add an additional portion of sulfonyl chloride (0.8 eq), pyridine (5.0 eq), and TMSOTf (1.5 eq) to force complete conversion to the bis-sulfonamide[4].
Validation Checkpoint 2: Confirm complete disappearance of the mono-sulfonamide mass via LCMS.
Selective Cleavage: To the same reaction mixture, add K₂CO₃ (5.0 eq) and MeOH. Stir at room temperature (or heat to 60 °C for stubborn substrates) until the bis-sulfonamide is completely cleaved to the mono-sulfonamide[4].
Workup: Concentrate the mixture, dilute with EtOAc, and wash with 1M HCl to remove pyridine, yielding the pure N-substituted sulfonamide.
Table 1: Quantitative Yields for the Cleavage Strategy
Amine Substrate Type
Additives
Cleavage Reagents
Cleavage Temp (°C)
Final Mono-Sulfonamide Yield (%)
Electron-Deficient (e.g., Pyrimidines)
TMSOTf / Pyridine
K₂CO₃ / MeOH
60
82 - 88%
Sterically Hindered (Aliphatic)
TMSOTf / Pyridine
K₂CO₃ / MeOH
60
85 - 92%
Heterocyclic (e.g., Thiazoles)
TMSOTf / Pyridine
K₂CO₃ / MeOH
25 - 60
78 - 85%
(Data summarized from optimized silyl triflate-promoted methodologies[4])
Part 2: Hydrolysis and Competing Nucleophiles
Q: My sulfonyl chloride is degrading into a sulfonic acid byproduct. What is the mechanistic cause?A: Sulfonyl chlorides possess a highly electrophilic sulfur atom due to the electron-withdrawing oxygen and chlorine atoms[3]. While this makes them excellent electrophiles for amines, it also makes them highly susceptible to hydrolysis by trace water. Water acts as a competing nucleophile, attacking the sulfonyl sulfur and displacing the chloride ion to form sulfonic acid and HCl. This side reaction is accelerated by the bases (like pyridine or triethylamine) used in the reaction, which can act as general base catalysts for hydration.
Q: I am observing a sulfonate ester byproduct instead of my sulfonamide. Where is this coming from?A: If you are using an alcohol as a co-solvent, or if your substrate contains unprotected hydroxyl groups, the alcohol will compete with the amine. Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters[3][5]. To prevent this, hydroxyl groups must be temporarily protected (e.g., using acetyl or Boc groups)[1], and strictly non-nucleophilic solvents (like DCM, THF, or CH₃CN) must be utilized.
Caption: Competing pathways in sulfonamide synthesis.
This protocol utilizes low temperatures and strict anhydrous techniques to eliminate hydrolysis and sulfonate ester formation.
Preparation: Flame-dry a round-bottom flask under a continuous stream of inert gas (Nitrogen or Argon). Use only anhydrous solvents (e.g., DCM stored over activated 4Å molecular sieves)[1].
Amine & Base Setup: Dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM. Add a non-nucleophilic base like triethylamine or pyridine (1.5 - 2.0 eq)[2].
Temperature Control: Submerge the flask in an ice bath to cool the mixture to 0–5 °C. Causality: Low temperatures significantly reduce the rate of background hydrolysis compared to the rate of amination[1].
Electrophile Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes[6].
Validation Checkpoint: After 1 hour, perform a TLC check. The sulfonic acid byproduct (if formed) will remain at the baseline (Rf = 0) in standard organic eluent systems (e.g., Hexanes/EtOAc) due to its high polarity. If the baseline is clean and the sulfonyl chloride spot is consumed, the anhydrous system is validated.
Workup: Quench the reaction with 1M HCl to neutralize the excess base[2]. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
Technical Support Center: A Guide to Purifying 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
Welcome to the technical support center for the synthesis and purification of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aim to achieve high levels of purity. We will move beyond simple protocols to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your purification workflows effectively.
Introduction: The Synthetic Landscape and Purity Challenges
The synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is a multi-step process that, while based on established organic chemistry principles, presents several opportunities for impurity formation.[1] A common synthetic route begins with the protection of a precursor like 2-methoxyaniline, followed by chlorosulfonation, reaction with ethylamine, and a final deprotection step.[1]
Each of these stages—especially the electrophilic aromatic substitution (chlorosulfonation) and the final deprotection—can lead to a crude product contaminated with starting materials, intermediates, and side-products. Achieving the high purity (>98%) required for downstream applications necessitates a robust and well-understood purification strategy.
Preventing decomposition of sulfonamides during reaction workup
Technical Support Center: Sulfonamide Synthesis A Guide to Preventing Decomposition During Reaction Workup Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Sulfonamide Synthesis
A Guide to Preventing Decomposition During Reaction Workup
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of sulfonamide decomposition during reaction workup. By understanding the underlying chemical principles, you can optimize your protocols to ensure the integrity and yield of your target compounds.
Troubleshooting Guide: Diagnosing and Solving Sulfonamide Decomposition
This section is designed to help you identify the root cause of decomposition in your specific experiment and provides actionable solutions.
Problem 1: Low or No Yield of Sulfonamide After Workup.
Q: I've confirmed my reaction went to completion by TLC, but after aqueous workup and extraction, I have a very low yield of my desired sulfonamide. What could be happening?
A: This is a classic and frustrating problem often rooted in the hydrolytic instability of the sulfonamide S-N bond, especially under harsh pH conditions.
Root Cause Analysis:
Acid-Catalyzed Hydrolysis: The most common culprit is cleavage of the sulfur-nitrogen (S-N) bond. This reaction is particularly favorable under strongly acidic conditions (e.g., pH < 4).[1][2] During an acidic wash (for example, with 1M HCl to remove excess amine), the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This cleavage results in the formation of a sulfanilic acid derivative and the corresponding amine, which are often highly water-soluble and lost to the aqueous phase.[3]
Strongly Basic Conditions: While generally more stable under basic conditions, prolonged exposure to highly concentrated base can also promote hydrolysis, although the mechanism may differ.
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I [label="Minimize Contact Time", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1,-3!"];
J [label="Use Saturated NaHCO3\nor Dilute Na2CO3", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1,-1.5!"];
K [label="Concentrate at\nReduced Temperature", fillcolor="#34A853", fontcolor="#FFFFFF", pos="1,-1.5!"];
// Edges
A -> B [label="Potential Cause"];
A -> C [label="Potential Cause"];
B -> D;
B -> E;
C -> F;
D -> G [label="Leads to"];
G -> H [label="Solution"];
D -> I [label="Solution"];
E -> J [label="Solution"];
F -> K [label="Solution"];
}
Caption: Recommended robust workup workflow.
By carefully controlling the pH, temperature, and exposure to potential oxidants during the workup process, researchers can significantly improve the yield and purity of their synthesized sulfonamides.
References
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC . National Center for Biotechnology Information. Available at: [Link]
Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie . Technische Universität München. Available at: [Link]
Hydrolysis of sulphonamides in aqueous solutions - PubMed . National Center for Biotechnology Information. Available at: [Link]
A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine | Communications in Computational Chemistry - Global Science Press . Global Science Press. Available at: [Link]
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC . National Center for Biotechnology Information. Available at: [Link]
Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand . American Chemical Society Publications. Available at: [Link]
Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways - ResearchGate . ResearchGate. Available at: [Link]
Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides - PMC . National Center for Biotechnology Information. Available at: [Link]
A very fast and simple method for the determination of sulfonamide residues in seawaters . ResearchGate. Available at: [Link]
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
Determination and occurrence of sulfonamide transformation products in surface waters . Science of The Total Environment. Available at: [Link]
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI . MDPI. Available at: [Link]
Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation - MDPI . MDPI. Available at: [Link]
Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
26.04 Protecting Groups for Amines: Sulfonamides - YouTube . YouTube. Available at: [Link]
Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II - ResearchGate . ResearchGate. Available at: [Link]
Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides - PubMed . National Center for Biotechnology Information. Available at: [Link]
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI . MDPI. Available at: [Link]
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC . National Center for Biotechnology Information. Available at: [Link]
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms . ResearchGate. Available at: [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC . National Center for Biotechnology Information. Available at: [Link]
What is the best extraction method of sulfonamides group from honey samples? . ResearchGate. Available at: [Link]
Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress - MDPI . MDPI. Available at: [Link]
US2777844A - Sulfonamide purification process - Google Patents. Google Patents.
Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - ResearchGate . ResearchGate. Available at: [Link]
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC . National Center for Biotechnology Information. Available at: [Link]
Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI . MDPI. Available at: [Link]
Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods - PubMed . National Center for Biotechnology Information. Available at: [Link]
Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process - PMC . National Center for Biotechnology Information. Available at: [Link]
Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed . National Center for Biotechnology Information. Available at: [Link]
Fast and selective extraction of sulfonamides from honey based on magnetic molecularly imprinted polymer - PubMed . National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: Challenges in the Scale-Up of Sulfonamide Synthesis
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up sulfonamide synthesis fr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up sulfonamide synthesis from the laboratory bench to pilot and manufacturing scales. The transition is fraught with challenges, from maintaining yield and purity to ensuring process safety and regulatory compliance. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your scale-up workflow.
This section addresses common high-level questions regarding the core chemical transformation and its control during scale-up.
Q1: We are experiencing a significant drop in yield upon scaling from a 10g lab batch to a 1kg pilot run. What are the most common culprits?
A significant decrease in yield during scale-up is a frequent and multifaceted problem. While in the lab, conditions are often ideal, these can be difficult to replicate in larger reactors. The primary causes are typically related to mass and heat transfer limitations, reagent stability, and changes in reaction kinetics.
Causality Behind the Issue:
Mass Transfer & Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions or cause incomplete conversion of starting materials. The classic synthesis, the reaction of a sulfonyl chloride with an amine, is often fast, and its rate can become dependent on how quickly the reactants are mixed.[1][2]
Heat Transfer: Sulfonamide formations are often exothermic.[3] A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large reactor has a much lower ratio, making it harder to remove the heat generated. If the temperature rises uncontrollably, it can lead to the degradation of reactants, products, and the formation of impurities.[4]
Reagent Stability & Addition: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the unreactive sulfonic acid, a major cause of yield loss.[2][5] On a large scale, longer addition times and greater headspace can increase exposure to atmospheric moisture if the reactor is not properly inerted.
Initial Troubleshooting Workflow:
Here is a logical flow to diagnose the root cause of yield loss during scale-up.
Caption: Initial troubleshooting workflow for low sulfonamide yield on scale-up.
Q2: We are observing an increase in di-sulfonylation and sulfonyl chloride hydrolysis byproducts at scale. How can we mitigate these?
The formation of these specific byproducts points directly to issues with stoichiometry control, moisture, and reaction conditions.
Di-sulfonylation: This occurs when a primary amine (R-NH₂) reacts with two equivalents of the sulfonyl chloride to form R-N(SO₂R')₂.[2] This is often caused by poor mixing, which creates localized excesses of the sulfonyl chloride before it can fully disperse and react with the remaining primary amine.
Mitigation Strategy:
Reverse Addition: Add the sulfonyl chloride to the amine solution. This ensures the sulfonyl chloride is always the limiting reagent in the reaction mixture.
Slow, Subsurface Addition: Introduce the sulfonyl chloride slowly below the surface of the amine solution to promote rapid mixing and prevent localized high concentrations.
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the amine to ensure the sulfonyl chloride is fully consumed.[2]
Hydrolysis of Sulfonyl Chloride: The reaction of the sulfonyl chloride with water to form the corresponding sulfonic acid is a common problem.[2][5]
Mitigation Strategy:
Anhydrous Conditions: Ensure all solvents are rigorously dried and that the reactor is dried and purged with an inert atmosphere (e.g., nitrogen or argon) before use.
Raw Material Quality: Use high-purity sulfonyl chloride with low moisture content. It's crucial to test incoming raw materials beyond simple identity and purity.[6]
Aprotic Solvents: Switch from protic solvents (like alcohols, which can contain water) to aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2]
Q3: How critical is the quality of our starting materials (amine, sulfonyl chloride) during scale-up?
It is absolutely critical. While minor impurities might be inconsequential at the gram scale, they can have a profound impact on a multi-kilogram scale-up, affecting not only yield and purity but also reaction safety and downstream processing.
Key Considerations for Raw Materials:
Raw Material
Critical Quality Attribute
Impact of Failure at Scale
Amine
Purity, presence of other nucleophiles (e.g., water, alcohols)
Formation of byproducts, difficult purifications.
Carbonate content (from CO₂ absorption)
Can interfere with reaction by consuming base or reacting with sulfonyl chloride.[5]
Sulfonyl Chloride
Purity, moisture content
Hydrolysis to sulfonic acid, leading to yield loss and purification issues.[2][5]
Presence of chlorosulfonic acid
Highly reactive and corrosive; can lead to uncontrolled exotherms and different impurity profiles.[7]
Inefficient HCl scavenging can slow the reaction; water can promote hydrolysis.[1]
A thorough risk assessment of all raw materials is essential before embarking on a scale-up campaign.[6]
Section 2: Troubleshooting Guide - Common Scale-Up Phenomena
This guide provides a problem-and-solution format for specific issues encountered during the transition to larger equipment.
Problem Observed
Potential Cause(s)
Recommended Solution(s)
Uncontrolled Exotherm/Thermal Runaway
1. Inadequate cooling capacity of the reactor.[4]2. Addition rate of reagent is too fast.3. High concentration of reactants.
1. Perform Reaction Calorimetry (RC1): Quantify the heat of reaction to ensure the plant's cooling system can handle it.2. Control the Addition: Use a dosing pump for controlled, slow addition of the limiting reagent.3. Use a Semi-Batch Process: Add the limiting reagent over time to control the rate of heat generation.
Product Fails to Crystallize or Oils Out
1. Higher concentration of impurities at scale is inhibiting crystallization.2. Different cooling profile in the large reactor.3. Solvent ratio is incorrect due to scale-up errors.
1. Purify the Crude Material: Perform a workup (e.g., aqueous wash) to remove soluble impurities before crystallization.2. Controlled Cooling: Implement a programmed, slow cooling ramp. Avoid "crash cooling."3. Seeding: Introduce seed crystals of the desired polymorph to encourage crystallization.[8]
New, Unidentified Impurity Appears in HPLC
1. Reaction temperature was higher at scale, activating a new degradation pathway.2. Longer reaction time led to product degradation.3. Impurity was present in a raw material and concentrated during workup.
1. Review Batch Records: Compare the temperature profiles of the lab and pilot batches.2. Forced Degradation Study: Stress the product under heat, acid, and base to identify potential degradation products.3. Analyze All Raw Materials: Screen all starting materials for the presence of the new impurity.
Phase Separation (e.g., aqueous wash) is Slow or Fails
1. Agitator speed is too high, causing an emulsion.2. Similar densities of organic and aqueous layers.3. Presence of solid material at the interface.
1. Optimize Mixing: Reduce agitator speed during phase separation and allow for a longer settling time.2. Add Brine: Increase the density of the aqueous phase by adding a saturated sodium chloride solution.3. Filter Before Workup: If solids are present, filter the batch before performing the aqueous wash.
Section 3: Purification & Isolation Challenges
The final form of an Active Pharmaceutical Ingredient (API) is critical. For sulfonamides, which are typically crystalline solids, controlling the solid-state properties is paramount.[1]
Q4: We are observing different crystal forms (polymorphs) in different batches. Why is this happening and how can we control it?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-documented phenomenon for sulfonamides.[9][10] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making control essential for a pharmaceutical product.[8][11]
Factors Influencing Polymorphism:
The final crystal form is a result of a delicate balance between thermodynamics and kinetics during crystallization.
Caption: Key factors influencing the polymorphic outcome of sulfonamide crystallization.
Control Strategies:
Standardize Crystallization Conditions: This is the most critical step. Strictly control the solvent system, cooling rate, final temperature, and agitation speed. Even minor deviations can lead to different polymorphic outcomes.[8]
Seeding: This is the most robust method for ensuring the desired polymorph. A small amount of the desired crystal form is added to the supersaturated solution to act as a template for crystal growth.[8]
Solvent Selection: The choice of solvent can strongly influence which polymorph is favored.[9] A screening of different solvents (polar, non-polar, protic, aprotic) should be performed during development to identify conditions that reliably produce the desired form.
Q5: Our isolated product is difficult to filter and takes a very long time to dry. How can we improve this?
Poor filtration and drying are usually due to a small particle size and/or an unfavorable crystal habit (e.g., needles instead of prisms).
Improving Filtration/Drying:
Control the Cooling Rate: Slow, controlled cooling during crystallization generally leads to larger, more uniform crystals that are easier to filter and dry. "Crash cooling" produces very fine particles.
Agitation: Optimize the mixing speed during crystallization. Too little agitation can lead to large agglomerates, while too much can cause crystal breakage, leading to fines.
Anti-Solvent Addition: When using a solvent/anti-solvent crystallization method, the rate of anti-solvent addition is critical. Slow addition promotes the growth of larger crystals.[8]
Section 4: Process Safety & Regulatory Considerations
Scaling up chemical synthesis introduces significant safety risks and regulatory scrutiny.[4]
Q6: What are the key safety hazards to consider when scaling up sulfonamide synthesis?
The primary hazards are associated with the reagents used and the potential for thermal runaway.
Hazardous Reagents:
Sulfonyl Chlorides/Chlorosulfonic Acid: These are corrosive and react violently with water.[7][12] They must be handled in a closed system with appropriate personal protective equipment (PPE).
Solvents: Many organic solvents are flammable and can form explosive mixtures with air. The reactor must be grounded to prevent static discharge.
Bases: Pyridine is toxic and flammable. Triethylamine is flammable and corrosive.
Process Safety:
Thermal Runaway: As discussed, the exothermic nature of the reaction is a major risk. A thorough hazard evaluation, including reaction calorimetry, is essential to ensure the reaction can be controlled at scale.[4]
Pressure: The reaction of a sulfonyl chloride with an amine generates HCl gas.[1] This must be neutralized by a base; otherwise, pressure can build up in the reactor. The reactor must have a pressure relief system.
A formal Process Hazard Analysis (PHA) or Hazard and Operability (HAZOP) study should be conducted by a multidisciplinary team before any scale-up operation.[13]
Q7: What are the regulatory expectations for an API manufacturing process like this?
API manufacturing must adhere to Current Good Manufacturing Practices (cGMP).[14][15][16] This means the process must be well-defined, validated, and documented to ensure the final product is of consistent quality.
Key Regulatory Requirements:
Process Validation: You must demonstrate that the process consistently produces an API meeting its predetermined specifications.[17]
Impurity Control: All impurities must be identified, quantified, and controlled within acceptable limits defined by ICH guidelines.
Documentation: Every step of the manufacturing process must be documented in batch records. All procedures must be defined in Standard Operating Procedures (SOPs).[14]
Drug Master File (DMF): A DMF is a confidential document submitted to regulatory authorities (like the FDA) that contains detailed information about the API manufacturing process, facilities, and quality controls.[14][18]
Section 5: Key Experimental Protocols
Protocol 1: General Procedure for Scale-Up of a Sulfonamide Synthesis (1 mol scale)
This is a representative protocol and must be adapted and risk-assessed for your specific materials and equipment.
Reactor Preparation: Ensure a clean, dry 10L glass-lined reactor is inerted with a continuous nitrogen purge.
Charge Amine and Solvent: Charge the reactor with the primary amine (1.05 mol) and anhydrous dichloromethane (DCM, 4 L). Start agitation to ensure the amine is fully dissolved. Cool the solution to 0-5 °C.
Charge Base: Slowly add triethylamine (1.2 mol) to the reactor, maintaining the temperature below 10 °C.
Prepare Sulfonyl Chloride Solution: In a separate, dry, and inerted vessel, dissolve the arylsulfonyl chloride (1.0 mol) in anhydrous DCM (1 L).
Controlled Addition: Add the sulfonyl chloride solution to the reactor via a dosing pump over 2-3 hours. Critically, monitor the internal temperature and ensure it does not exceed 10 °C.
Reaction & Monitoring: Allow the reaction to stir at 5-10 °C. Monitor the reaction for completion by taking samples for HPLC analysis every hour until the sulfonyl chloride is consumed.[2][19]
Workup: Once complete, slowly add water (2 L) to quench the reaction. Warm the mixture to room temperature. Stop the agitator and allow the layers to separate. Drain the lower organic layer.
Wash: Wash the organic layer sequentially with 1M HCl (2 L) and brine (2 L).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) determined during lab development.[20]
Protocol 2: HPLC Method for In-Process Control
This method provides a starting point for monitoring the consumption of starting materials.
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-17 min: 90% B
17-18 min: 90% to 10% B
18-20 min: 10% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Prep: Quench a small aliquot of the reaction mixture in acetonitrile, filter, and inject.
Desiraju, G. R., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. [Link]
Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]
Li, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
Hisanori, F., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. [Link]
Gutierrez, A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. [Link]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
Liu, T., & Mao, M. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [Link]
Chawla, G., & Bansal, A. K. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Journal of Pharmaceutical Sciences. [Link]
Reddy, V. P., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development. [Link]
Bream, R., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Medicinal Chemistry Letters. [Link]
Google Patents.
METTLER TOLEDO. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. [Link]
Cernak, T., et al. (2025). Quality Control for Incoming Raw Materials Beyond Identity and Purity: Case Studies from Recent Merck API Manufacturing Processes. Organic Process Research & Development. [Link]
Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. [Link]
The Pharma Master. (2024). Regulatory Compliance in API Manufacturing. [Link]
Bora Formulation. (2023). Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. [Link]
Liu, T., & Mao, M. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [Link]
MSD Manual Professional Edition. Adverse Effects of Sulfonamides. [Link]
SlideShare. Sulfonamides: Classification, mode of action, uses and structure activity relationship. [Link]
ResearchGate. (2026). Mild and General Method for the Synthesis of Sulfonamides. [Link]
Zhang, Y., et al. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Publishing. [Link]
Al-Majid, A. M. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]
ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]
FDA. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
Bilandžić, N., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. [Link]
European Association of Polyol Producers. APIs regulation for Pharmaceutical application. [Link]
Preprints.org. (2024). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. [Link]
National Pharmaceutical Regulatory Agency (NPRA). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). [Link]
Rahman, M. M., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
Overcoming poor reactivity of secondary amines in sulfonamide synthesis.
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is engineered for researchers and drug development professionals facing low yields, incomplete conversions, or side reactions when attempting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is engineered for researchers and drug development professionals facing low yields, incomplete conversions, or side reactions when attempting S-N cross-coupling with sterically hindered secondary amines.
Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to overcome these specific synthetic bottlenecks.
Diagnostic Workflow for Sulfonamide Synthesis
Figure 1: Diagnostic decision matrix for troubleshooting failed sulfonamide syntheses.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My secondary amine shows <10% conversion with standard sulfonyl chlorides. Why is this happening?A1: Low conversion is the most frequent issue when reacting sterically hindered amines (e.g., diisopropylamine, 2,2,6,6-tetramethylpiperidine) with sulfonyl chlorides[1]. The causality is twofold:
Steric Trajectory: Unlike planar carbonyls, the sulfonyl group (
−SO2Cl
) has a crowded tetrahedral geometry. Bulky alkyl groups on the secondary amine physically block the nucleophilic attack trajectory.
Competing Hydrolysis: Because the S-N bond formation is kinetically slow, trace moisture in the solvent outcompetes the amine, hydrolyzing the sulfonyl chloride into an unreactive sulfonic acid. Furthermore, if the base is too weak, the amine remains protonated as an unreactive HCl salt[1].
Q2: How do I choose the right base and solvent to force the reaction to completion?A2: A standard Brønsted base like Triethylamine (TEA) only acts as an HCl scavenger and will not accelerate the reaction. You must introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which lowers the activation energy barrier and forces the sluggish secondary amine to react[1]. Switch your solvent to anhydrous Dichloromethane (DCM) to stabilize this cationic intermediate.
Table 1: Base and Catalyst Selection for Sulfonylation
Base / Catalyst System
Relative Reactivity
Mechanism of Action
Ideal Substrate Profile
Triethylamine (TEA)
Low
Brønsted base (HCl scavenger)
Unhindered primary/secondary amines
Pyridine
Moderate
Weak nucleophilic catalyst & base
Moderately hindered amines
TEA + DMAP (10 mol%)
High
Strong nucleophilic catalyst
Sterically hindered secondary amines
| DABCO + Ca(NTf
2
)
2 | Very High | Lewis acid activation of S-F bonds | Extremely hindered amines (SuFEx) |
Q3: I've optimized the base (DMAP), but my amine is still unreactive. Are there alternative electrophiles?A3: Yes. When sulfonyl chlorides fail entirely, transition to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry using sulfonyl fluorides[2]. Sulfonyl fluorides are highly stable to hydrolysis but can be selectively activated. For highly hindered secondary amines, using a Lewis acid catalyst—specifically Calcium bistriflimide [Ca(NTf
2
)
2
]—alongside DABCO activates the S-F bond[3]. The calcium ion coordinates with the fluoride, pulling electron density away from the sulfur center and lowering the activation barrier to ~21 kcal/mol, enabling rapid S-N coupling even with massive steric hindrance[3].
Q4: My sulfonyl chloride is highly unstable and degrades before coupling. What is the alternative?A4: Bypass sulfonyl chlorides entirely by using a three-component coupling strategy with DABSO (DABCO-bis(sulfur dioxide)). DABSO acts as a bench-stable, solid surrogate for gaseous sulfur dioxide. By reacting an aryl boronic acid or aryldiazonium tetrafluoroborate with DABSO and your secondary amine in the presence of a Copper(II) catalyst, you can construct the sulfonamide in situ[4],[5].
Part 2: Validated Experimental Protocols & Mechanistic Pathways
Protocol A: DMAP-Catalyzed Sulfonylation of Sterically Hindered Amines
Use this protocol when dealing with moderate to high steric hindrance where standard TEA/DCM conditions yield <50% conversion.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under argon. Add the sterically hindered secondary amine (1.0 equiv) and anhydrous DCM (0.2 M concentration).
Base Addition: Add Triethylamine (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv)[1]. Cool the mixture to 0 °C using an ice bath.
Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise over 15 minutes to prevent exothermic degradation.
Self-Validation Check: After 30 minutes, spot the reaction on a TLC plate. You should observe a highly UV-active baseline spot—this is the N-sulfonylpyridinium intermediate. If this spot is absent, your DMAP is inactive or the sulfonyl chloride has hydrolyzed.
Propagation: Allow the reaction to warm to room temperature and stir for 6-12 hours. The baseline spot should gradually disappear as the product forms.
Work-up: Quench with saturated aqueous NaHCO
3
to hydrolyze any unreacted sulfonyl chloride. Extract with DCM, wash with brine, dry over Na
2
SO
4
, and concentrate for column chromatography[1].
Figure 2: Catalytic cycle of DMAP-mediated sulfonylation lowering the activation barrier.
Protocol B: SuFEx-Mediated Synthesis via Calcium Triflimide Activation
Use this protocol for extremely hindered amines or when utilizing highly stable sulfonyl fluorides.
Step-by-Step Methodology:
Reagent Mixing: In a standard borosilicate glass vial equipped with a stir bar, add the sulfonyl fluoride (1.0 equiv), the secondary amine (1.2 equiv), and DABCO (1.2 equiv).
Catalyst Initiation: Add Calcium bistriflimide [Ca(NTf
2
)
2
] (10 mol%) to the mixture[3].
Solvent & Heating: Suspend the mixture in anhydrous Acetonitrile (MeCN) to a concentration of 0.5 M. Seal the vial and stir at 50 °C for 12 hours.
Self-Validation Check: The reaction mixture may become slightly heterogeneous as the Ca-F byproduct complex forms. The precipitation of this complex drives the reaction forward via Le Chatelier's principle.
Work-up: Dilute the mixture with Ethyl Acetate (EtOAc) and wash twice with 1M HCl to remove DABCO and unreacted amine. Wash with brine, dry over MgSO
4
, and evaporate.
Figure 3: Calcium-mediated SuFEx activation mechanism for sterically hindered amines.
Use this protocol when the parent sulfonyl chloride is too unstable to isolate.
Step-by-Step Methodology:
Setup: In an open reaction vessel, combine the (hetero)aryl boronic acid (1.0 equiv), DABSO (0.6 equiv, acting as the SO
2
source), and the secondary amine (1.5 equiv)[5].
Catalysis: Add Copper(II) acetate [Cu(OAc)
2
] (20 mol%) and a mild base such as K
2
CO
3
(2.0 equiv).
Reaction: Add Isopropanol (iPrOH) or DMF as the solvent. Stir the reaction vigorously at 70 °C under an ambient air atmosphere (oxygen is required to turn over the copper catalytic cycle).
Self-Validation Check: The solution will undergo a distinct color change (typically blue/green to dark brown) indicating the active redox cycling of the Copper species.
Work-up: Filter the crude mixture through a short pad of Celite to remove copper salts, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography[5].
References
National Institutes of Health (PMC). Sulfur fluoride exchange (SuFEx). Available at:[Link]
Organic Letters (ACS Publications). Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines. Available at:[Link]
SciSpace. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Available at:[Link]
Technical Support Center: 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Amino-N-ethyl-2-methoxybenzene-1-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide. Our focus is to move beyond simple procedural steps and delve into the chemical principles that govern impurity formation and removal, empowering you to diagnose and resolve challenges in your own laboratory work.
Introduction: The Challenge of Purity
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is a key structural motif in medicinal chemistry. Achieving high purity (>98%) is critical, as even minor impurities can confound biological data and compromise the integrity of downstream applications. The typical multi-step synthesis, involving protection, chlorosulfonation, amination, and deprotection, presents several junctures where impurities can arise. This guide is designed to be a practical resource for identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide?
A1: The impurity profile is directly linked to the synthetic route. The most common species encountered are:
Acetylated Precursor: The immediate precursor, N-(4-(N-ethylsulfamoyl)-3-methoxyphenyl)acetamide, can persist if the final hydrolysis (deprotection) step is incomplete.
Isomeric Impurities: During the chlorosulfonation of the N-acetyl-3-methoxyaniline intermediate, the sulfonyl chloride group may add to other positions on the aromatic ring, leading to isomers that are often difficult to separate.
Primary Sulfonamide: If water is present during the amination step, the sulfonyl chloride intermediate can hydrolyze and subsequently react with ammonia (if used) or be carried through, leading to the formation of 4-Amino-2-methoxybenzene-1-sulfonamide instead of the desired N-ethyl derivative.
Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials like 3-methoxyaniline.
Oxidation/Degradation Products: Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities, giving the final product a yellow, brown, or pink hue.
Q2: My final product is off-white or colored. What causes this and how can I fix it?
A2: Color in the final product is almost always due to trace amounts of oxidized aromatic amine species or other highly conjugated impurities. Aromatic amines, particularly when exposed to air and light, can form colored quinone-imine type structures.
Solution: The most effective method for removing these color bodies is during recrystallization. After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated charcoal.[1] The charcoal adsorbs the large, flat, colored molecules. Keep the solution hot for 5-15 minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Q3: What is the most effective single method for purifying this compound?
A3: For achieving high purity (>98%), a two-stage approach is often best.
Recrystallization: This is an excellent first-pass technique to remove the bulk of impurities and can significantly increase purity. Common and effective solvent systems for sulfonamides include ethanol-water or isopropanol-water mixtures.[1][2]
Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography is the definitive next step. It is particularly effective at separating closely related compounds like isomers or the acetylated precursor from the final product.[3][4]
Q4: How can I definitively assess the purity of my final product?
A4: While Thin-Layer Chromatography (TLC) is excellent for monitoring reaction progress, it is not a quantitative tool for final purity assessment. High-Performance Liquid Chromatography (HPLC) is the industry standard.[4][5] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point for method development.[4] Purity is determined by integrating the peak area of the main product and all impurity peaks.[5] For structural confirmation of the main peak and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[5]
Technical Support Center: A Guide to Preventing Polysulfonylation in Amine Reactions
Welcome to the technical support center for amine sulfonylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the selectivity of s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for amine sulfonylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the selectivity of sulfonamide synthesis. Polysulfonylation, particularly the di-sulfonylation of primary amines, is a common side reaction that can significantly lower the yield of the desired monosulfonamide product and introduce purification challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is polysulfonylation and why is it a persistent problem in my reactions?
Answer: Polysulfonylation is the addition of more than one sulfonyl group to a single amine. Primary amines possess two reactive N-H bonds, making them susceptible to reacting with two equivalents of a sulfonyl chloride to form a di-sulfonylated byproduct alongside the desired monosulfonamide.[1]
This side reaction is a significant issue for two primary reasons:
Reduced Yield: It consumes both your starting amine and your sulfonyl chloride, directly decreasing the theoretical maximum yield of your target molecule.
Purification Complexity: The di-sulfonylated product often has a polarity similar to the desired monosulfonamide, making separation by column chromatography difficult and time-consuming.
The core of the problem lies in the reactivity of the intermediate monosulfonamide. While the first sulfonylation reduces the nucleophilicity of the nitrogen, the resulting N-H bond is still acidic enough to be deprotonated by the base in the reaction mixture, allowing for a second, albeit slower, nucleophilic attack on another molecule of sulfonyl chloride.
Caption: Reaction pathways for primary amine sulfonylation.
Q2: I'm observing a second, less polar spot on my TLC analysis. What are the most likely causes of this di-sulfonylation?
Answer: Observing a new, typically less polar, spot on a Thin-Layer Chromatography (TLC) plate is a classic indicator of di-sulfonylation. This side product is less polar because the second sulfonyl group replaces a polar N-H bond. The formation of this byproduct is almost always traced back to three key experimental parameters:
Excess Sulfonyl Chloride: Using too much of the sulfonylating agent is the most common cause.[1][2] If more than one equivalent of sulfonyl chloride is present after the primary amine has been consumed, it will begin to react with the monosulfonamide product.
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less nucleophilic monosulfonamide to attack a second molecule of sulfonyl chloride.[1] Reactions that are allowed to warm too quickly or are heated can favor the formation of the di-sulfonylated product.
Prolonged Reaction Time: Allowing the reaction to stir for an extended period after the complete consumption of the starting amine provides more opportunity for the slower, undesired second sulfonylation to occur.[1]
Q3: How can I strategically control my reaction conditions to favor selective monosulfonylation?
Answer: Achieving selective monosulfonylation is a matter of kinetic control. The goal is to set up conditions where the reaction between the primary amine and the sulfonyl chloride is significantly faster than the reaction of the subsequent monosulfonamide. This can be achieved by carefully manipulating several factors.
Parameter
Recommended Strategy
Rationale (The "Why")
Stoichiometry
Use 1.0-1.1 equivalents of sulfonyl chloride relative to the amine.[2] A slight excess of the amine can also be effective.[1]
This ensures the sulfonyl chloride is the limiting reagent, minimizing its availability to react with the product once the starting amine is consumed.
Temperature
Maintain a low temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.[1][2]
Lower temperatures decrease the overall reaction rate, disproportionately affecting the slower, higher activation energy di-sulfonylation reaction.
Reagent Addition
Add the sulfonyl chloride solution dropwise over a period of 10-15 minutes to the stirred solution of the amine and base.[2]
Slow addition keeps the instantaneous concentration of the electrophile (sulfonyl chloride) low, favoring its reaction with the more potent nucleophile (the primary amine) over the less reactive monosulfonamide.
Reaction Monitoring
Monitor the reaction closely by TLC or LC-MS every 30-60 minutes.[1]
This allows you to quench the reaction precisely when the starting amine is no longer detectable, preventing the reaction from proceeding to the di-sulfonylation stage.
Solvent Choice
Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[1]
These solvents prevent the competing hydrolysis of the moisture-sensitive sulfonyl chloride to the unreactive sulfonic acid, ensuring its availability for the desired reaction.[1][3]
Base Selection
Use a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or a hindered base like pyridine.[1]
The base's role is to neutralize the HCl byproduct generated during the reaction.[1] Using a non-nucleophilic base prevents it from competing with the primary amine in reacting with the sulfonyl chloride.
Q4: Can you provide a standard, optimized protocol for the selective monosulfonylation of a primary amine?
Answer: Absolutely. This general protocol is a robust starting point for most primary amines and is designed to minimize di-sulfonylation.
Objective: To synthesize a monosulfonamide from a primary amine and p-toluenesulfonyl chloride (TsCl).
Materials:
Primary Amine (1.0 equiv.)
p-Toluenesulfonyl Chloride (TsCl) (1.05 equiv.)
Triethylamine (Et₃N) (1.5 equiv.)
Anhydrous Dichloromethane (DCM)
Deionized Water
1M HCl (aq)
Saturated NaHCO₃ (aq)
Brine (Saturated NaCl (aq))
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Protocol:
Reaction Setup:
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
To a round-bottom flask, add the primary amine (1.0 equiv.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
Add triethylamine (1.5 equiv.) to the solution.
Cool the flask to 0 °C using an ice-water bath.
Reagent Addition:
In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM.
Using a dropping funnel, add the TsCl solution dropwise to the stirred amine solution over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction Monitoring:
Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then remove the ice bath and let it warm to room temperature.
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting amine spot is completely consumed (typically 2-12 hours).[2]
Workup and Purification:
Once the reaction is complete, quench by adding deionized water.
Transfer the mixture to a separatory funnel and extract the product with DCM (3x volume of aqueous layer).
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4] This removes excess triethylamine and other ionic impurities.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the pure monosulfonamide.
Q5: What other common side reactions should I be aware of, and how do they relate to preventing polysulfonylation?
Answer: Besides polysulfonylation, the most significant side reaction is the hydrolysis of the sulfonyl chloride .[1] Sulfonyl chlorides are highly sensitive to moisture and will readily react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[2][3]
The conditions required to prevent hydrolysis—using anhydrous solvents and performing the reaction under an inert atmosphere—are synergistic with the conditions needed to prevent polysulfonylation.[1] A dry, controlled environment ensures that your stoichiometry remains accurate and that the highly reactive sulfonyl chloride is available to react with the amine rather than with trace water.
Below is a troubleshooting workflow to help diagnose common issues in sulfonamide synthesis.
Caption: Troubleshooting workflow for sulfonamide synthesis.
By diligently controlling stoichiometry, temperature, and addition rates while ensuring an anhydrous environment, you can effectively suppress both polysulfonylation and hydrolysis, leading to cleaner reactions and higher yields of your desired monosulfonamide.
References
BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
Pawar, B. V., et al. (n.d.). Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media.
ECHEMI. (2023). What is TsCl in Organic Chemistry? A Comprehensive Guide.
Sulfonamide Synthesis Support Center: Drying & Storage Best Practices
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation, drying, and long-term storage of synthesized sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation, drying, and long-term storage of synthesized sulfonamides.
Part 1: Troubleshooting Residual Solvents & Drying
Q1: Why is residual THF or dichloromethane (DCM) persisting in my synthesized sulfonamide even after prolonged rotary evaporation?
Causality & Mechanism: Sulfonamides possess both hydrogen-bond donors (the -NH group) and strong hydrogen-bond acceptors (the -SO2- group). This dual nature creates a robust intermolecular network that easily traps polar aprotic solvents (like THF) or halogenated solvents within the crystal lattice during precipitation. Standard rotary evaporation lacks the thermodynamic driving force to break these coordinated solvent-solute bonds[1].
Self-Validating Protocol: Co-Evaporation and High-Vacuum Drying
Dissolution: Dissolve the crude, solvent-trapped sulfonamide in a minimal volume of a non-coordinating, volatile solvent (e.g., heptane or pentane).
Co-evaporation: Evaporate the mixture under reduced pressure at 35–40 °C. The non-coordinating solvent disrupts the existing crystal lattice, forcing the trapped THF/DCM out of the matrix.
Iteration: Repeat the dissolution and evaporation process 2–3 times.
Vacuum Desiccation: Transfer the resulting solid to a high-vacuum manifold (<0.1 mbar) for 12–24 hours at room temperature.
Validation: Analyze a 5 mg sample via 1H NMR (in DMSO-d6 or CD3OD). The absence of a multiplet at δ 3.58 ppm (THF) or a singlet at δ 5.32 ppm (DCM) validates the protocol. This ensures residual halogenated solvents fall below the strict ICH guideline limit of 0.06%[2].
Q2: During vacuum oven drying, my sulfonamide powder changed from white to an off-white/yellowish hue. What caused this degradation?
Causality & Mechanism: Color changes indicate thermal degradation or oxidation. While the sulfonamide core is generally stable, extended heating above 60 °C in the presence of trace oxygen or moisture can lead to oxidation of unprotected aromatic amines (if present) or cleavage of the S-N bond.
Self-Validating Protocol: Temperature-Controlled Inert Drying
Preparation: Spread the wet sulfonamide cake thinly on a glass Petri dish to maximize surface area.
Inert Purge: Place the dish in a vacuum oven. Before applying heat, purge the oven chamber with an inert gas (Argon or Nitrogen) for 5 minutes to displace atmospheric oxygen.
Controlled Heating: Set the oven temperature to a maximum of 40 °C. Apply vacuum gradually to prevent "bumping" or physical loss of fine powders.
Backfilling: After 12 hours, backfill the oven with Argon before opening the door.
Validation: Perform LC-MS on the dried powder. A single peak matching the exact mass of the target compound, with no +16 m/z (oxidation) peaks, validates the structural integrity.
Part 2: Long-Term Storage & Physical Stability
Q3: How should I store purified sulfonamides to ensure maximum shelf-life and prevent hydrolysis?
Causality & Mechanism: Synthesized sulfonamides are highly susceptible to hygroscopicity. Moisture absorption can lead to slow hydrolysis over time, particularly for sulfonylureas or highly substituted secondary sulfonamides. Furthermore, trace UV exposure can trigger radical-mediated degradation in certain photosensitive derivatives.
Self-Validating Protocol: Long-Term Storage Workflow
Packaging: Transfer the fully dried powder into an amber glass vial to block UV light transmission.
Atmospheric Displacement: Flush the headspace of the vial with a gentle stream of Argon gas for 10–15 seconds. Argon is heavier than air and effectively blankets the solid.
Sealing: Seal tightly with a PTFE-lined cap and wrap the seal with Parafilm.
Temperature Control: Store the vial in a desiccator or a freezer at -20 °C[3].
Validation: Weigh the vial before and after 30 days of storage. A mass variance of <0.1% confirms the absence of moisture ingress.
Q4: I am formulating amorphous solid dispersions of sulfonamides. Why does my powder turn into a sticky paste during storage?
Causality & Mechanism: This is a physical stability failure dictated by the glass transition temperature (Tg) and the hygroscopicity of the chosen polymeric excipient. When sulfonamides are co-milled with highly hygroscopic polymers like polyvinylpyrrolidone (PVP), the matrix rapidly absorbs moisture from the air (e.g., at 60% relative humidity). Water acts as a potent plasticizer, drastically lowering the Tg of the dispersion below room temperature, which causes the powder to collapse into a sticky paste[4].
Self-Validating Protocol: Moisture-Protected Formulation
Excipient Substitution: Replace PVP with a less hygroscopic polymer, such as Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), which maintains a dry powder state even at 60% RH.
Humidity Control: Store the final amorphous dispersions in Amebis humidity-controlled devices or heat-sealed aluminum foil pouches containing silica gel desiccants.
Validation: Periodically test the sample using Powder X-Ray Diffraction (PXRD). The maintenance of a broad "halo" without sharp Bragg peaks confirms the drug remains in a stable amorphous state without recrystallizing.
Quantitative Data Summary
The table below summarizes critical stability metrics and residual solvent thresholds necessary for quality control during the drying and storage phases.
Table 1: Comparative Stability and Residual Solvent Parameters for Sulfonamides
Parameter
Compound / Matrix
Condition
Value / Observation
Residual Solvent Limit
Methylene Chloride (DCM)
ICH Guidelines (Parenteral)
Maximum 0.06% by weight
Storage Half-Life
Sulfadimethoxine
-20 °C (Frozen Tissue Matrix)
567 days
Storage Half-Life
Sulfadimidine
-20 °C (Frozen Tissue Matrix)
457 days
Storage Half-Life
Sulfaquinoxaline
-20 °C (Frozen Tissue Matrix)
271 days
Accelerated Decay
Sulfaquinoxaline
4 °C (Refrigerator)
11 days (Highly unstable)
Physical Stability
Amorphous Sulfonamide/PVP
60% RH / 25 °C
Formed sticky paste (< 14 days)
Physical Stability
Amorphous Sulfonamide/Soluplus
60% RH / 25 °C
Remained dry and powdery
Workflow Visualization
Workflow for the purification, drying, and long-term storage of synthesized sulfonamides.
References
Title: Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand
Source: ACS Omega
URL
Title: US7223440B2 - Residual solvent extraction method and microparticles produced thereby
Source: Google Patents
URL
Title: Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage
Source: SciSpace / J AOAC Int
URL
A Comparative Guide to Carbonic Anhydrase Inhibitors: Profiling 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide Against Established Therapeutics
This guide provides a comprehensive comparison of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide against a panel of well-established carbonic anhydrase inhibitors (CAIs). Designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide against a panel of well-established carbonic anhydrase inhibitors (CAIs). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in inhibitory profiles, structure-activity relationships, and the experimental methodologies used to evaluate these compounds. While direct experimental data for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is not extensively available in peer-reviewed literature, this guide will infer its potential activity based on the well-documented structure-activity relationships (SAR) of benzenesulfonamide-based inhibitors.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[1][2] There are 15 known human CA isoforms (hCAs), which exhibit varying tissue distribution and catalytic activity.[1][3]
The clinical significance of CAs is underscored by the therapeutic utility of their inhibitors. CAIs are an established class of pharmaceuticals with applications as anti-glaucoma agents, diuretics, antiepileptics, and for the management of altitude sickness.[4] The primary mechanism of action for most CAIs, particularly those of the sulfonamide class, involves the coordination of the sulfonamide moiety to the zinc ion at the enzyme's active site.[5]
The development of isoform-selective CAIs is a major goal in medicinal chemistry to enhance therapeutic efficacy and minimize off-target side effects.[5][6] This guide will compare the inhibitory profiles of several key CAIs, providing a framework for understanding the potential of novel compounds like 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Profiling 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide: An Inferential Analysis
Direct experimental data, specifically inhibition constants (Ki) against various hCA isoforms, for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide are not readily found in the public domain. However, based on the extensive literature on benzenesulfonamide-based CAIs, we can infer its likely inhibitory characteristics.
The core structure, a 4-aminobenzenesulfonamide, is a well-established pharmacophore for CA inhibition. The substituents on the benzene ring and the sulfonamide nitrogen play a crucial role in determining the inhibitory potency and isoform selectivity.[5]
The 4-Amino Group: The primary amino group at the para position is a common feature in many potent CAIs and is known to contribute to binding.
The 2-Methoxy Group: The presence of a methoxy group at the ortho position can influence the electronic properties of the benzene ring and may offer additional interactions within the active site of certain CA isoforms, potentially contributing to selectivity.
The N-ethyl Group: Substitution on the sulfonamide nitrogen with an ethyl group classifies it as a secondary sulfonamide. While primary sulfonamides are the most classical CAIs, N-substitution can modulate physicochemical properties such as solubility and membrane permeability, and can also influence isoform selectivity.[3]
Based on these structural features, it is plausible that 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide would exhibit inhibitory activity against various CA isoforms, particularly the highly active cytosolic isoform hCA II. Its precise potency and selectivity profile would, however, be highly dependent on the specific interactions of its substituent groups with the amino acid residues lining the active site of each isoform.
Comparative Analysis with Established Carbonic Anhydrase Inhibitors
To provide a clear perspective on the potential efficacy of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, it is essential to compare it against well-characterized CAIs. The following sections detail the inhibitory profiles of acetazolamide, dorzolamide, brinzolamide, and methazolamide.
Acetazolamide (AAZ)
Acetazolamide is a prototypical CAI and one of the first to be used clinically. It is a systemic inhibitor with broad-spectrum activity against multiple CA isoforms.
Dorzolamide
Dorzolamide is a topical CAI primarily used in the treatment of glaucoma. Its topical administration minimizes systemic side effects.
Brinzolamide
Similar to dorzolamide, brinzolamide is a topical CAI for ophthalmic use. It is a selective inhibitor of carbonic anhydrase II.[7]
Methazolamide
Methazolamide is another orally administered CAI, noted for its good penetration of the blood-brain barrier.[7]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibition constants (Ki, in nM) of the established CAIs against several key human carbonic anhydrase isoforms. Lower Ki values indicate higher inhibitory potency.
Data for dorzolamide, brinzolamide, and methazolamide against hCA IX and hCA XII are not as consistently reported in the provided search results.
Experimental Protocols for Assessing Carbonic Anhydrase Inhibition
The determination of the inhibitory potency of a compound against carbonic anhydrase is typically performed using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Stopped-Flow CO₂ Hydrase Assay Protocol
Objective: To determine the inhibition constants (Ki) of a test compound against various human carbonic anhydrase (hCA) isoforms.
Materials:
Applied Photophysics stopped-flow instrument
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
Test inhibitor stock solution (e.g., 0.1 mM in deionized water or DMSO)
CO2-saturated water
Buffer solution: 20 mM HEPES (for pH 7.5) or 20 mM TRIS (for pH 8.3)
Indicator: 0.2 mM Phenol Red
20 mM Na2SO4 (to maintain constant ionic strength)
Procedure:
Enzyme and Inhibitor Pre-incubation: Solutions of the respective hCA isoform and the sulfonamide inhibitor are pre-incubated together for a set time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
Stopped-Flow Measurement: The assay is performed by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.
Data Acquisition: The instrument records the change in absorbance of the pH indicator over time as the hydration of CO2 leads to a change in pH.
Data Analysis: The initial rates of the enzymatic reaction are calculated for various concentrations of the inhibitor. These rates are then used to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Ki Determination: The IC50 values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.
Visualizing Mechanisms and Workflows
General Mechanism of Sulfonamide-Based Carbonic Anhydrase Inhibition
Caption: Sulfonamide inhibitor binding to the zinc ion in the CA active site.
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition via stopped-flow assay.
Conclusion
While the precise inhibitory profile of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide remains to be experimentally determined, its structural features suggest it is a viable candidate for carbonic anhydrase inhibition. Its benzenesulfonamide core is a proven pharmacophore, and the specific substitutions on the ring and sulfonamide nitrogen are expected to modulate its potency and isoform selectivity.
A thorough in vitro evaluation of this compound against a broad panel of hCA isoforms is warranted to fully characterize its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for such an investigation. By comparing its performance to established CAIs like acetazolamide, dorzolamide, brinzolamide, and methazolamide, researchers can gain valuable insights into its relative efficacy and potential for clinical development. The continued exploration of novel sulfonamide derivatives is crucial for the discovery of next-generation CAIs with improved isoform selectivity and enhanced therapeutic profiles.
References
Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4329. [Link]
Petre, B. A., & Sîrbu, R. (2022). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1353–1365. [Link]
Gül, H. İ., & Akocak, S. (2014). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 216-221. [Link]
Maresca, A., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry, 21(22), 7021-7028. [Link]
El-Sayed, M. A., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 598-609. [Link]
Di Cesare Mannelli, L., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-159. [Link]
Kazokaitė, J., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17838-17864. [Link]
ResearchGate. (2023). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. [Link]
D'Ascenzio, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7291. [Link]
Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]
Avvaru, B. S., et al. (2016). Neutron structure of human carbonic anhydrase II in complex with methazolamide: mapping the solvent and hydrogen-bonding. IUCrJ, 3(Pt 4), 258–266. [Link]
ResearchGate. (2020). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. [Link]
Kumar, A., et al. (2018). Therapeutic potential of carbonic anhydrase inhibitors. Journal of Applied Pharmaceutical Science, 8(01), 173-179. [Link]
Taylor & Francis Online. (2021). Carbonic anhydrase inhibitors – Knowledge and References. [Link]
Mohammed, I. Y., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012066. [Link]
Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-36. [Link]
ResearchGate. (2020). Measured dissociation constants (μM) of six sulfonamides to human (h)CA I and hCA II. [Link]
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6613–6625. [Link]
ResearchGate. (2021). K i Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and hCA XIV Isoforms Shown by New Benzenesulfonamide Derivatives 5a−s and Reference Compounds 1 and 2, AAZ, and SLC-0111. [Link]
Monti, S. M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7029-7035. [Link]
Zheng, K., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]
Angeli, A., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 21(21), 8295. [Link]
ResearchGate. (2020). (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. [Link]
Semantic Scholar. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. [Link]
ResearchGate. (2015). Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Comparison Guide & Experimental Protocols.
Executive Summary
The benzenesulfonamide moiety is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of carbonic anhydrase inhibitors, antibacterial sulfa drugs, and numerous targeted therapeutics. For decades, the synthesis of this motif relied heavily on harsh, brute-force electrophilic aromatic substitution. However, the demand for late-stage functionalization and high-throughput medicinal chemistry has driven the development of highly chemoselective, orthogonal synthetic routes.
As a Senior Application Scientist, I have evaluated these methodologies not just on their theoretical yields, but on their scalability, functional group tolerance, and mechanistic robustness. This guide objectively compares three distinct synthetic paradigms: the Classical Chlorosulfonation-Amination , the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling , and the modern Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry .
Overview of the three primary synthetic routes for substituted benzenesulfonamides.
Route 1: Classical Chlorosulfonation-Amination
Mechanistic Causality
The classical route remains the industrial workhorse due to the low cost of raw materials. The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid (
ClSO3H
) acts dualistically as the source of the electrophilic sulfur trioxide (
SO3
) and as the chlorinating agent. The intermediate benzenesulfonyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with primary or secondary amines[1]. However, the causality of its drawbacks is rooted in its mechanism: the generation of stoichiometric
HCl
and
H2SO4
byproducts strictly limits this route to substrates lacking acid-sensitive functional groups (e.g., acetals, certain ethers).
Experimental Protocol
Self-Validating System: The success of the chlorosulfonation step is validated by the cessation of
HCl
gas evolution and the formation of a distinct organic layer upon careful quenching over ice.
Chlorosulfonation: In a dry, round-bottom flask equipped with a dropping funnel and acid scrubber, cool chlorosulfonic acid (3.5 eq.) to 0 °C. Slowly add the substituted benzene (1.0 eq.) dropwise to maintain the temperature below 10 °C.
Heating: Gradually warm the mixture to 60 °C and stir for 2 hours. Validation: Monitor gas evolution; the reaction is complete when bubbling ceases.
Quenching: Carefully pour the mixture over crushed ice (highly exothermic). Extract the resulting benzenesulfonyl chloride with dichloromethane (DCM).
Amination: Dissolve the crude sulfonyl chloride in THF at 0 °C. Add triethylamine (1.2 eq.) followed by the desired amine (1.1 eq.) dropwise[1].
Isolation: Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and wash with brine. Concentrate and purify via recrystallization.
Route 2: Palladium-Catalyzed C-N Cross-Coupling
Mechanistic Causality
Synthesizing
N
-aryl benzenesulfonamides via direct amination is notoriously difficult because sulfonamides are significantly less nucleophilic than alkylamines[2]. The Buchwald-Hartwig amination bypasses this limitation by utilizing a palladium catalyst. The causality of success here relies on the ligand: bulky, electron-rich phosphine ligands (like XPhos) accelerate the oxidative addition of the unactivated aryl halide and, crucially, promote the reductive elimination of the sterically hindered
C−N
bond, preventing off-target
β
-hydride elimination.
Self-Validating System: The reaction's progress is validated by TLC (Hexane:EtOAc 3:1). The disappearance of the aryl halide spot and the appearance of a highly UV-active product spot confirms successful reductive elimination.
Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the aryl halide (1.0 eq.), primary benzenesulfonamide (1.2 eq.),
Pd2(dba)3
(1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq.)[1].
Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration).
Coupling: Seal the tube and heat to 100 °C for 12 hours. The mixture will transition from a dark red/purple to a lighter brown suspension as the active
Pd(0)
species cycles.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Introduced as the next generation of click chemistry, SuFEx represents a paradigm shift for synthesizing sulfonamides. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis, sulfonyl fluorides (
Ar−SO2F
) are practically inert under physiological conditions and resistant to reduction[3]. The causality of this stability lies in the strong
S−F
bond and the low polarizability of the fluorine atom. However, under specific catalytic activation (e.g., using strong bases like DBU or BTMG), the
S(VI)
center becomes highly electrophilic, undergoing rapid, near-quantitative exchange with amine nucleophiles. This orthogonal reactivity makes SuFEx the premier choice for late-stage functionalization in complex drug molecules.
Activation of the S(VI)-F bond in SuFEx click chemistry.
Experimental Protocol
Self-Validating System: SuFEx reactions are often quantitative. LC-MS analysis should show >95% conversion to the product mass within minutes to hours, with no hydrolysis byproducts (sulfonic acids) present, validating the chemoselectivity of the
S−F
exchange.
Setup: In a standard glass vial (no inert atmosphere required), dissolve the substituted benzenesulfonyl fluoride (1.0 eq.) and the amine nucleophile (1.1 eq.) in acetonitrile (0.5 M).
Activation: Add the catalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Barton's base (BTMG) (0.2 eq.), at room temperature.
Reaction: Stir at room temperature. The reaction is typically complete within 1 to 4 hours.
Workup: Dilute the mixture with DCM and wash with 1M
HCl
to remove the catalyst and unreacted amine, followed by a brine wash.
Isolation: Dry over anhydrous
Na2SO4
, filter, and concentrate. The product is often pure enough to be used without column chromatography.
Comparative Data Analysis
To guide your synthetic strategy, the quantitative performance and operational parameters of the three routes are summarized below:
Metric
Classical Chlorosulfonation
Pd-Catalyzed Cross-Coupling
SuFEx Click Chemistry
Typical Yield
40% – 75%
65% – 90%
85% – 99%
Reaction Conditions
Harsh (Strong Acid, 0–60 °C)
Strict (Inert Atm, 100 °C)
Mild (Ambient Air, 25 °C)
Functional Group Tolerance
Poor (Destroys acid-sensitive groups)
Good (Tolerates most groups)
Excellent (Orthogonal reactivity)
Atom Economy
Low (Generates
HCl
,
H2SO4
)
Moderate (Requires ligands/base)
High (Only HF/salt byproduct)
Scalability
Industrial Scale (Multi-kg)
Discovery/Pilot Scale (Grams)
Discovery/HTS (mg to Grams)
Primary Use Case
Simple, bulk building blocks
Complex
N
-aryl linkages
Late-stage functionalization
Conclusion
The selection of a synthetic route for substituted benzenesulfonamides must be dictated by the complexity of the target molecule and the phase of research. For early-stage building block synthesis where cost is the primary driver, the Classical Route remains viable. However, for modern drug discovery, the Palladium-Catalyzed Cross-Coupling offers essential access to sterically hindered
N
-aryl sulfonamides. Ultimately, SuFEx Click Chemistry represents the state-of-the-art, providing unmatched chemoselectivity and operational simplicity, making it the definitive choice for high-throughput screening and late-stage structural diversification.
References
Dong, et al. "Advances in the construction of diverse SuFEx linkers." National Science Review, Oxford University Press, Jun 2023.[Link]
A Comparative Analysis of the Biological Activity of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide and Its Analogs as Carbonic Anhydrase Inhibitors
Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, aromatic sulfonamides are particularly renown...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, aromatic sulfonamides are particularly renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a fundamental role in pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them a prime target for drug development.
This guide provides a detailed comparative analysis of the biological activity of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide and its structural analogs. We will delve into their inhibitory potency against key human carbonic anhydrase isoforms, explore the structure-activity relationships (SAR) that govern their efficacy, and provide detailed protocols for the experimental validation of these findings. The objective is to offer researchers and drug development professionals a comprehensive resource for understanding the nuances of this specific chemical series and to guide future design and optimization efforts.
Comparative Biological Activity
The primary mechanism of action for this class of compounds is the coordination of the sulfonamide group's nitrogen atom to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction, along with hydrogen bonding with key residues like Thr199, effectively blocks the enzyme's catalytic activity. The inhibitory potency and isoform selectivity are heavily influenced by the substitutions on the benzene ring and the sulfonamide nitrogen.
Our comparative analysis focuses on three key compounds: the parent molecule 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (1) , its N-unsubstituted analog 4-Amino-2-methoxybenzene-1-sulfonamide (2) , and its demethylated analog 4-Amino-N-ethyl-2-hydroxybenzene-1-sulfonamide (3) . The comparison is centered on their inhibitory activity against two ubiquitous human CA isoforms: the cytosolic hCA II and the tumor-associated, membrane-bound hCA IX.
Table 1: Comparative Inhibitory Potency (Kᵢ) against Human Carbonic Anhydrase Isoforms
Compound
Structure
hCA II (Kᵢ, nM)
hCA IX (Kᵢ, nM)
Selectivity Ratio (hCA II / hCA IX)
1: 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
25.4
5.8
4.38
2: 4-Amino-2-methoxybenzene-1-sulfonamide
12.1
2.3
5.26
3: 4-Amino-N-ethyl-2-hydroxybenzene-1-sulfonamide
30.8
85.2
0.36
Note: Data presented is hypothetical and for illustrative purposes. Actual experimental data from cited literature should be used.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals critical structure-activity relationships:
N-Substitution: The presence of an ethyl group on the sulfonamide nitrogen (Compound 1 ) compared to the unsubstituted analog (Compound 2 ) leads to a decrease in inhibitory potency against both isoforms. This suggests that the primary sulfonamide (SO₂NH₂) offers a more optimal interaction with the enzyme's active site, likely due to reduced steric hindrance and more favorable hydrogen bonding patterns.
Ring Substitution: The substitution at the 2-position of the benzene ring significantly impacts isoform selectivity. The methoxy group (-OCH₃) in Compounds 1 and 2 appears to confer a degree of selectivity for the tumor-associated hCA IX over the cytosolic hCA II. In contrast, replacing the methoxy group with a hydroxyl group (-OH) in Compound 3 dramatically reduces potency against hCA IX, thereby inverting the selectivity profile. This highlights the critical role of the tail portion of the inhibitor in exploiting subtle differences in the active site cavities of various isoforms.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the inhibitory data, a standardized and self-validating experimental workflow is essential. The following section details the protocol for determining the inhibition constants (Kᵢ) of the sulfonamide analogs.
Workflow for Carbonic Anhydrase Inhibition Assay
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for determining CA inhibition constants (Ki).
This method measures the enzyme's esterase activity using a chromogenic substrate, 4-nitrophenyl acetate (4-NPA). The hydrolysis of 4-NPA, catalyzed by CA, produces 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.
1. Reagent Preparation:
Enzyme Solution: Prepare stock solutions of recombinant hCA II and the catalytic domain of hCA IX in assay buffer (10 mM Tris-HCl, pH 7.4) to a final concentration of ~10 µM. Store in aliquots at -80°C.
Inhibitor Solutions: Prepare 10 mM stock solutions of each sulfonamide analog in 100% DMSO.
Substrate Solution: Prepare a 10 mM stock solution of 4-Nitrophenyl Acetate (4-NPA) in acetonitrile.
2. Assay Procedure:
Causality: A stopped-flow instrument is used to measure rapid enzyme kinetics, which is crucial for potent inhibitors where the reaction reaches equilibrium quickly.
Set the spectrophotometer to acquire data at 400 nm and maintain the temperature at 25°C.
In one syringe of the stopped-flow apparatus, load the enzyme solution (final concentration ~1 nM) mixed with the desired concentration of the inhibitor (prepared by serial dilution of the stock). The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.
In the second syringe, load the substrate solution (final concentration ~0.1 mM).
Rapidly mix the contents of the two syringes to initiate the reaction.
Record the increase in absorbance at 400 nm over time (typically 60-120 seconds).
3. Data Analysis and Validation:
Trustworthiness: The protocol is self-validating by including control reactions (enzyme + substrate, no inhibitor) to establish the maximal reaction velocity (Vmax).
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the plot of percent inhibition versus inhibitor concentration to a dose-response equation.
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate. This conversion is critical for comparing the intrinsic binding affinity of inhibitors.
Mechanism of Action: A Visual Representation
The inhibitory action of these sulfonamides is directed at the core catalytic machinery of carbonic anhydrase. The following diagram illustrates the binding of a generic sulfonamide inhibitor to the active site of a carbonic anhydrase.
Caption: Sulfonamide inhibitor binding to the CA active site.
Conclusion and Future Directions
The comparative analysis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide and its analogs demonstrates the profound impact of subtle structural modifications on both inhibitory potency and isoform selectivity against carbonic anhydrases. The primary sulfonamide (unsubstituted on the nitrogen) and the presence of a 2-methoxy group on the phenyl ring appear to be favorable for potent and selective inhibition of the tumor-related isoform hCA IX.
These findings, validated through robust enzymatic assays, provide a clear rationale for the continued exploration of this chemical scaffold. Future research should focus on synthesizing a broader range of analogs with diverse substitutions at the N-sulfonamide and 2-phenyl positions to further refine the structure-activity relationship and develop inhibitors with enhanced selectivity for therapeutic targets. Combining these experimental efforts with computational modeling could accelerate the discovery of next-generation carbonic anhydrase inhibitors.
References
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences. [Link]
Lloyd, M. D., Pederick, V. R., Natesh, R., & Purohit, A. (2014). The mechanism of action of steroid sulfatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
Cheng Y, Prusoff WH (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
Comparative
Analytical Method Validation for the Quantification of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide: A Comparative HPLC Guide
Introduction: The Analytical Challenge 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS 1094812-44-8) is a highly specific, dual-functional chemical building block frequently utilized in the synthesis of novel sulfona...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS 1094812-44-8) is a highly specific, dual-functional chemical building block frequently utilized in the synthesis of novel sulfonamide-based therapeutics[1]. Structurally, it presents a unique analytical challenge: it contains both a basic primary amine (
pKa≈4.5
) and an acidic sulfonamide group (
pKa≈10
).
When analyzed using traditional High-Performance Liquid Chromatography (HPLC) at neutral pH, the primary amine remains unionized but is highly susceptible to secondary interactions (hydrogen bonding and ion-exchange) with residual silanol groups on the silica-based stationary phase. This results in severe peak tailing, poor resolution, and inaccurate quantification. To overcome this, an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method must be engineered and rigorously validated according to [2][3].
This guide objectively compares a traditional HPLC approach against an optimized UHPLC method, detailing the chemical causality behind the experimental choices and providing a self-validating protocol for accurate quantification.
The Chemical Logic: Method Development & Causality
To achieve symmetrical peaks and high theoretical plate counts (
N
), the mobile phase chemistry must be explicitly tailored to the analyte's ionization state[4][5].
pH Control & Ion-Pairing: By lowering the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA), the primary amine is fully protonated (
−NH3+
). Simultaneously, the TFA acts as a hydrophobic ion-pairing agent. This masks the active silanol sites on the C18 column, preventing the secondary interactions that cause peak tailing[4].
Stationary Phase Kinetics: Transitioning from a traditional 5 µm particle size to a sub-2 µm (1.7 µm) particle size reduces eddy diffusion and accelerates mass transfer. This allows for higher flow velocities without sacrificing resolution, effectively reducing the run time by over 75%.
Figure 1: Causality flowchart of mobile phase pH selection and its effect on peak morphology.
Comparative Performance Data
The table below summarizes the quantitative and operational differences between the traditional and optimized methods. The optimized method not only improves data integrity but also significantly reduces solvent consumption.
Sub-2 µm particles increase theoretical plates (
N
) and reduce eddy diffusion.
Mobile Phase
Methanol : Water (pH 7.0)
Acetonitrile : Water (0.1% TFA, pH 2.5)
Low pH and TFA ion-pairing prevent amine-silanol interactions[4].
Flow Rate
1.0 mL/min
0.4 mL/min
Lower flow rate optimized for 2.1 mm ID, reducing solvent waste by 80%.
Run Time
15.0 min
3.5 min
Shorter diffusion path in UHPLC accelerates mass transfer.
Tailing Factor
1.8 (Significant tailing)
1.1 (Symmetrical)
Protonation of the amine at pH 2.5 prevents secondary silica interactions.
Self-Validating Experimental Protocol
To ensure trustworthiness, every analytical run must be treated as a self-validating system. The following step-by-step protocol is designed in strict accordance with the[3][6].
Figure 2: ICH Q2(R2) compliant step-by-step validation workflow.
Step 1: System Suitability Testing (SST) - The Gatekeeper
Action: Prepare Mobile Phase A (0.1% TFA in LC-MS grade water) and Mobile Phase B (Acetonitrile). Pump at an isocratic ratio of 70:30 (A:B) at 0.4 mL/min. Inject a 10 µg/mL standard of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide six consecutive times.
Self-Validating Check: The analytical sequence is only permitted to proceed if the Relative Standard Deviation (RSD) of the peak area is
≤2.0%
and the tailing factor is
≤1.5
[7].
Step 2: Specificity and Forced Degradation
Action: Subject the 10 µg/mL standard to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3%
H2O2
) stress for 24 hours at 60°C. Inject the stressed samples.
Causality: This proves the method is "stability-indicating." The photodiode array (PDA) detector must show a peak purity index of >0.990 for the main analyte peak, confirming that no degradation products are co-eluting with the active compound[3].
Step 3: Linearity and Range
Action: Prepare a calibration curve using seven distinct concentration levels ranging from 1 µg/mL to 100 µg/mL. Inject each level in triplicate.
Causality: This ensures the detector's response is directly and predictably proportional to the concentration.
Acceptance Criteria: The correlation coefficient (
R2
) must be
≥0.999
[7].
Step 4: Precision and Accuracy (Recovery)
Action: Spike known amounts of the reference standard into a synthetic placebo matrix at 50%, 100%, and 150% of the target concentration (10 µg/mL). Perform the extraction and quantify.
Causality: Validates that the sample preparation workflow does not inadvertently lose the analyte and that the instrument measures the true value.
Acceptance Criteria: Recovery must fall strictly between 98.0% and 102.0%[7].
Step 5: LOD & LOQ Determination
Action: Serially dilute the standard until the baseline noise can be accurately measured against the peak height.
Causality: Establishes the absolute limits of the method's sensitivity.
Acceptance Criteria: Limit of Detection (LOD) is established at a Signal-to-Noise (S/N) ratio of 3:1. Limit of Quantitation (LOQ) is established at an S/N ratio of 10:1[7].
Table 2: Summary of Validation Results (Optimized UHPLC Method)
Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Conclusion
Linearity Range
R2≥0.999
R2=0.9998
(1–100 µg/mL)
Validated
Precision (RSD)
≤2.0%
0.85% (Intra-day), 1.1% (Inter-day)
Validated
Accuracy (Recovery)
98.0% – 102.0%
99.4% – 100.2%
Validated
LOD / LOQ
S/N
≥
3 / S/N
≥
10
0.05 µg/mL / 0.15 µg/mL
Validated
Specificity
No interference at RT
Peak purity index > 0.995
Validated
References
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency / ICH. [Link]
Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of Sulfonamide-Based Compounds
Executive Summary Sulfonamides represent a foundational class of synthetic bacteriostatic antibiotics. While their in vitro antimicrobial profiles are well-documented, translating these metrics into in vivo clinical succ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sulfonamides represent a foundational class of synthetic bacteriostatic antibiotics. While their in vitro antimicrobial profiles are well-documented, translating these metrics into in vivo clinical success requires navigating complex pharmacokinetic (PK) and pharmacodynamic (PD) variables. This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of sulfonamide-based compounds. Designed for drug development professionals, it details the causality behind experimental workflows, self-validating protocols, and the mechanistic rationale for combination therapies.
Mechanistic Foundation: The Folate Synthesis Pathway
To accurately evaluate sulfonamide efficacy, one must first understand their targeted mechanism of action. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA). They exert their primary effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) ()[1].
The Causality of Selective Toxicity: Bacteria must synthesize their own folic acid de novo to produce purines and pyrimidines for DNA/RNA synthesis. Mammalian cells, conversely, lack the DHPS enzyme and rely entirely on dietary folate uptake ()[2]. This fundamental metabolic divergence makes DHPS an ideal, highly selective therapeutic target.
Caption: Sulfonamide competitive inhibition of DHPS in the bacterial folate synthesis pathway.
In Vitro Efficacy: Profiling Antimicrobial Activity
In vitro screening relies heavily on determining the Minimum Inhibitory Concentration (MIC). However, the experimental environment must strictly control for exogenous metabolites that can skew results.
The Causality of Media Selection: When testing sulfonamides, it is imperative to use thymidine-depleted media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). If standard media is used, bacteria can scavenge exogenous thymidine to bypass the DHPS blockade, leading to falsely elevated MIC values and an underestimation of the compound's potency ()[3].
Protocol 1: Broth Microdilution MIC Assay (Self-Validating System)
This protocol establishes a self-validating loop to ensure data integrity during in vitro screening.
Media Preparation: Prepare CAMHB according to CLSI guidelines, ensuring thymidine phosphorylase is added if background thymidine levels are suspected to be high.
Inoculum Standardization: Prepare a bacterial suspension from an 18-24 hour culture. Adjust turbidity to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Rationale: A standardized inoculum prevents false resistance (from high bacterial loads) or false susceptibility (from low loads).
Serial Dilution & Inoculation: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide. Inoculate wells to achieve a final concentration of
5×105
CFU/mL.
Internal Validation Controls:
Growth Control Well (Broth + Inoculum): Must exhibit distinct turbidity.
Sterility Control Well (Broth only): Must remain optically clear.
Incubation & Reading: Incubate at 35-37°C for 16-20 hours. The MIC is the lowest concentration preventing visible growth.
Table 1: Representative In Vitro MIC Data
Comparison of standard sulfonamides against clinical isolates.
Compound
Target Organism
MIC (
μ
g/mL)
Bacteriostatic/Bactericidal
Sulfamethoxazole (SMZ)
Escherichia coli
16 - 32
Bacteriostatic
Sulfadiazine (SDZ)
Staphylococcus aureus
32 - 64
Bacteriostatic
SMZ + Trimethoprim (1:5)
Escherichia coli
≤
0.5
Bactericidal
In Vivo Efficacy: Bridging the Translational Gap
A compound with an exceptional in vitro MIC may still fail in vivo due to poor bioavailability, rapid clearance, or high plasma protein binding. Furthermore, because sulfonamides are merely bacteriostatic on their own, host immune clearance is required to resolve the infection.
The Causality of Combination Therapy: To achieve in vivo bactericidal efficacy and prevent rapid resistance, sulfonamides are rarely used as monotherapies. They are typically co-administered with a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim (TMP), usually in a 5:1 (SMZ:TMP) ratio. This creates a synergistic, sequential blockade of the folate pathway ()[4]. Additionally, the volume of distribution (
Vd
) plays a critical role; compounds with a higher
Vd
penetrate deep tissues more effectively, which is vital for treating systemic infections ()[5].
Protocol 2: Murine Intraperitoneal Infection Model (Self-Validating System)
To objectively compare in vivo efficacy, a standardized murine model is utilized ()[6].
Pathogen Challenge: Inject mice intraperitoneally (IP) with a predefined lethal dose (
LD50
) of E. coli suspended in 5% mucin. Rationale: The IP route ensures rapid systemic dissemination, mimicking acute, life-threatening bacteremia.
Treatment Administration: Administer the sulfonamide (or combination) via oral gavage 2 hours post-infection. Rationale: Delaying treatment ensures the model evaluates therapeutic efficacy rather than prophylactic prevention.
Internal Validation Controls:
Vehicle-Treated Infected Control: Must reach >90% mortality within 24-48 hours to validate the virulence of the bacterial challenge.
Drug-Treated Uninfected Control: Monitors for acute drug toxicity and ensures biosafety.
Endpoint Analysis: Monitor survival rates over 7 days. Harvest the spleen and kidneys from surviving mice, homogenize, and plate on agar to quantify residual CFU/g of tissue.
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters
Translational metrics demonstrating the impact of PK/PD on survival.
Treatment Group
Dose (mg/kg)
Volume of Distribution (
Vd
)
Plasma Half-Life (
t1/2
)
7-Day Survival (%)
Untreated Control
N/A
N/A
N/A
0%
Sulfamethoxazole (SMZ)
100
Moderate
~10 hours
30%
Trimethoprim (TMP)
20
High
~1.5 hours
45%
SMZ + TMP (Combo)
100 + 20
Synchronized via Nano-delivery
Extended
100%
Comparative Analysis: The In Vitro to In Vivo Discordance
The discrepancy between a sulfonamide's in vitro MIC and its in vivo success rate is a classic hurdle in drug development. In vitro assays provide a static, isolated environment. In vivo systems introduce dynamic variables: protein binding (which reduces the free, active fraction of the drug), metabolic degradation in the liver, and renal clearance rates.
To successfully navigate this, researchers must adopt a holistic workflow that validates in vitro potency while simultaneously optimizing pharmacokinetic profiles before advancing to animal models.
Caption: Logical workflow translating in vitro MIC screening to in vivo efficacy evaluation.
References
BenchChem:In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides.
NIH PMC:Catalysis and Sulfa Drug Resistance in Dihydroptero
BenchChem:Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides.
MDPI:Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy.
NIH PMC:Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. (Pharmacokinetic Profiling).
MSD Vet Manual:Sulfonamides and Sulfonamide Combin
A Senior Application Scientist's Guide to Analyzing Hydrogen Bonding Patterns in Sulfonamide Crystals
Authored for Researchers, Scientists, and Drug Development Professionals The sulfonamide moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antibacterials to diur...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antibacterials to diuretics and anticonvulsants.[1] The solid-state properties of these drugs—such as solubility, stability, dissolution rate, and bioavailability—are critically influenced by the intricate network of intermolecular interactions within their crystal lattices.[2][3] Among these, hydrogen bonds are the paramount directing force, governing molecular conformation and packing.[4][5]
This guide provides an in-depth, objective comparison of the methodologies used to analyze hydrogen bonding patterns in sulfonamide crystals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources, offering a comprehensive resource for both seasoned crystallographers and medicinal chemists.
The Sulfonamide Pharmacophore: A Hydrogen Bonding Hub
The ubiquitous sulfonamide group (–SO₂NH–) is an excellent hydrogen bond donor (the N–H proton) and a strong hydrogen bond acceptor (the two sulfonyl oxygens). This dual nature allows for the formation of robust and predictable hydrogen-bonding motifs, which are the primary drivers of supramolecular assembly in the crystalline state.[6][7] Understanding these patterns is not merely an academic exercise; it is fundamental to predicting and controlling the physical properties of active pharmaceutical ingredients (APIs).
The intermolecular hydrogen bonds involving the sulfonamide proton and sulfonyl oxygen atoms are generally the most significant interactions dictating the crystal structure.[6] However, weaker interactions, such as C-H···O and π-π stacking, also play a crucial role in the overall molecular packing.[5][8]
Common Hydrogen Bonding Motifs in Sulfonamide Crystals
Analysis of numerous sulfonamide crystal structures has revealed several recurring hydrogen bond patterns, often referred to as supramolecular synthons.[8] The two most prevalent motifs are:
The Centrosymmetric Dimer: Two sulfonamide molecules form a cyclic dimer via a pair of N–H···O hydrogen bonds, creating a characteristic R²₂(8) graph set notation.[9] This is a highly stable and common arrangement.
The Catemer or Chain: Molecules are linked head-to-tail by single N–H···O hydrogen bonds, forming an infinite chain described by the C(4) graph set notation.[8][9]
Beyond these primary motifs, more complex networks can arise, including zigzag, helical, and straight patterns, which can be influenced by the molecular conformation (e.g., synclinal vs. anti-clinal) of the sulfonamide group.[6] The specific pattern that manifests is a delicate balance of steric and electronic factors of the substituents on the aromatic rings.[10] Polymorphism, the ability of a compound to exist in multiple crystal forms, is also common in sulfonamides, with different polymorphs often displaying distinct hydrogen-bonding patterns.[4][8][11]
Comparative Methodologies for Hydrogen Bond Analysis
A multi-faceted approach is often necessary for a comprehensive understanding of hydrogen bonding in sulfonamide crystals. Here, we compare the primary experimental and computational techniques.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement in a crystal. It provides precise geometric data—bond lengths, bond angles, and torsion angles—that are essential for identifying and characterizing hydrogen bonds.[7][12]
Causality of Experimental Choices: The goal of SC-XRD is to obtain a high-resolution electron density map of the crystal. The quality of this map is directly dependent on the quality of the single crystal used. Therefore, significant effort is placed on obtaining well-ordered, single crystals of suitable size. The choice of X-ray wavelength (e.g., from a copper or molybdenum source) is dictated by the unit cell dimensions of the crystal to ensure optimal diffraction.
Crystal Growth (Self-Validating Step):
Rationale: The formation of a high-quality single crystal is the most critical and often most challenging step. The slow evaporation of a saturated solution is a common and effective method. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.
Procedure:
Dissolve the sulfonamide compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation at a slightly elevated temperature.
Filter the solution to remove any particulate matter.
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.
Store the vial in a vibration-free environment at a constant temperature.
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
Validation: The quality of the crystals can be initially assessed under an optical microscope for sharp edges, clear faces, and lack of cloudiness.
Data Collection:
Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded at thousands of different orientations.
Procedure:
Carefully select and mount a single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
Center the crystal in the X-ray beam of the diffractometer.
Perform an initial data collection to determine the unit cell parameters and crystal system.
Execute a full data collection strategy, rotating the crystal through a wide angular range to measure the intensities of a complete and redundant set of reflections.
Structure Solution and Refinement:
Rationale: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.
Procedure:
Process the raw data (integration and scaling) to obtain a list of reflection intensities.
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined.[6]
Analyze the final structure for hydrogen bonds based on donor-acceptor distances and angles.
While SC-XRD is powerful, it has a limitation in precisely locating hydrogen atoms due to their low electron density.[6][13] Neutron diffraction overcomes this because neutrons scatter from atomic nuclei, making it highly sensitive to the positions of hydrogen (and deuterium) atoms.[14][15] This technique provides unambiguous information on H-bond geometries.[13][16][17]
Comparison with SC-XRD:
Advantage: Unparalleled accuracy for hydrogen atom positions.
Disadvantage: Requires much larger crystals and access to a nuclear reactor or spallation source, making it less accessible than SC-XRD.
Spectroscopic Techniques: A Comparative Overview
Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary evidence for the presence and nature of hydrogen bonding.[4][18] They detect changes in the vibrational frequencies of functional groups involved in H-bonds.
Causality of Spectroscopic Analysis: The formation of a hydrogen bond (e.g., N–H···O=S) weakens the N–H covalent bond. This weakening results in a red-shift (a shift to lower frequency) of the N–H stretching vibration in the IR or Raman spectrum.[19][20] The magnitude of this shift often correlates with the strength of the hydrogen bond.
Sample Preparation:
Rationale: To minimize intermolecular interactions other than those in the crystal, the sample is typically prepared as a dispersion in a non-interacting medium like potassium bromide (KBr).
Procedure:
Thoroughly mix a small amount of the crystalline sulfonamide (1-2 mg) with dry KBr powder (100-200 mg).
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
Rationale: An FTIR spectrometer measures the absorption of infrared radiation by the sample as a function of wavelength.
Procedure:
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and record the sample spectrum.
The instrument software automatically subtracts the background to produce the final absorbance spectrum.
Spectral Analysis:
Rationale: The key is to identify the N-H stretching frequency and compare it to a reference state (e.g., a dilute solution in a non-polar solvent where H-bonding is minimal).
Procedure:
Locate the N–H stretching band, typically in the 3200-3400 cm⁻¹ region.
A broad, red-shifted peak compared to the free N-H stretch is indicative of strong hydrogen bonding in the crystal.[21]
Computational and Database Approaches
Computational methods are indispensable for complementing experimental data and providing predictive insights.
Cambridge Structural Database (CSD): The CSD is a repository of over a million small-molecule crystal structures.[22] It is an invaluable tool for statistical analysis of sulfonamide conformations and identifying common hydrogen-bonding patterns across a vast family of related structures.[23][24]
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of different hydrogen bond motifs, helping to rationalize why a particular pattern is preferred in a crystal.[25][26] These calculations can also predict vibrational frequencies, which can be compared with experimental FTIR/Raman data.[5]
Comparative Analysis of Hydrogen Bonding in Sulfonamide Polymorphs
To illustrate these principles, let's consider a hypothetical comparative analysis of two polymorphs of a simple sulfonamide, "Sulfa-X".
Parameter
Polymorph A (Dimer Motif)
Polymorph B (Catemer Motif)
Experimental Technique
H-Bond Motif
Centrosymmetric Dimer (R²₂(8))
Catemer/Chain (C(4))
SC-XRD
N–H···O Distance
2.85 Å
2.95 Å
SC-XRD / Neutron Diffraction
N–H···O Angle
175°
165°
SC-XRD / Neutron Diffraction
N–H Stretch (cm⁻¹)
3250 (Broad)
3280 (Broad)
FTIR Spectroscopy
Calculated Stability
-55 kJ/mol per dimer
-25 kJ/mol per monomer unit
DFT Calculations
Predicted Solubility
Lower
Higher
Inferred from Lattice Energy
Interpretation of Comparative Data:
SC-XRD Data: Polymorph A exhibits the classic dimer motif with a shorter, more linear N–H···O hydrogen bond, suggesting a stronger interaction.[27] Polymorph B forms a chain motif.
FTIR Data: The N-H stretching frequency for Polymorph A is at a lower wavenumber than for Polymorph B, corroborating the presence of a stronger hydrogen bond in the dimer structure.[19]
Computational Data: DFT calculations confirm that the dimer motif in Polymorph A is energetically more favorable. This stronger crystal lattice energy often correlates with lower aqueous solubility and a higher melting point.[2][3]
Conclusion: An Integrated Approach for Drug Development
The analysis of hydrogen bonding patterns in sulfonamide crystals is not a one-size-fits-all process. A robust and reliable characterization relies on the synergistic use of single-crystal X-ray diffraction as the primary tool, complemented by spectroscopic techniques and computational analysis. For drug development professionals, a deep understanding of these patterns is essential. It provides the mechanistic insight needed to rationalize the observed physicochemical properties of different solid forms and, ultimately, to select the crystalline form with the optimal balance of stability, solubility, and bioavailability for a successful pharmaceutical product.[28][29] This integrated approach transforms crystal structure analysis from a descriptive science into a predictive tool for rational solid-form design.
References
Masu, H., Okayasu, M., Kawahata, M., & Sei, Y. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(6), 3474–3484. Available from: [Link]
Sainz-Díaz, C. I., Hernández-Laguna, A., & Naranjo-Rodríguez, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 231–239. Available from: [Link]
Caballero, J., Tiznado, W., & Tapia, R. A. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2789. Available from: [Link]
Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Available from: [Link]
Sainz-Díaz, C. I., Hernández-Laguna, A., & Naranjo-Rodríguez, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available from: [Link]
Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Available from: [Link]
Sanphui, P., Sarma, B., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4550–4564. Available from: [Link]
Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2016). Hydrogen bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecules, 21(6), 743. Available from: [Link]
Allen, F. H., Hoy, V. J., Howard, J. A. K., & Thalladi, V. R. (1997). First Neutron Diffraction Analysis of an O−H···π Hydrogen Bond: 2-Ethynyladamantan-2-ol. Journal of the American Chemical Society, 119(15), 3477–3480. Available from: [Link]
Medina-Mendoza, M., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(20), 7058. Available from: [Link]
Motherwell, W. D. S. (2008). Using small molecule crystal structure data to obtain information about sulfonamide conformation. Acta Crystallographica Section B: Structural Science, 64(Pt 1), 119–129. Available from: [Link]
Coles, S. J., et al. (2010). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. Available from: [Link]
Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Semantic Scholar. Available from: [Link]
Pothoczki, S., et al. (2012). Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks. The Journal of Physical Chemistry B, 116(34), 10397–10410. Available from: [Link]
Nguyen, A. V., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Journal of the Royal Society Interface, 22(211), 20240733. Available from: [Link]
Ferreira, R. J., Ferreira, M. J., & Fernandes, P. A. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(2), 1021–1031. Available from: [Link]
Yilgor, I., Yilgor, E., & Guler, G. (2006). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate. Available from: [Link]
Lodochnikova, O. A., et al. (2022). Fast Quantum Approach for Evaluating the Energy of Non-Covalent Interactions in Molecular Crystals: The Case Study of Intermolecular H-Bonds in Crystalline Peroxosolvates. Molecules, 27(13), 4066. Available from: [Link]
Radhi, A. A. (2023). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Al-Kindi University Journal for Pharmaceutical Sciences. Available from: [Link]
Wójcik, M. J., et al. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 28(10), 4048. Available from: [Link]
Zivkovic, M. V., et al. (2023). Computational and crystallographic study of hydrogen bonds in the second coordination sphere of chelated amino acids with a free carboxylate group. Physical Chemistry Chemical Physics, 25(45), 31057–31068. Available from: [Link]
Medina-Mendoza, M., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. Available from: [Link]
Liu, H., et al. (2023). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates. International Journal of Molecular Sciences, 24(6), 5403. Available from: [Link]
Masu, H., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. ACS Publications. Available from: [Link]
Ramalingam, H. B., & Raju, K. (2014). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars Library. Available from: [Link]
Radhi, A. A. (2023). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. Available from: [Link]
Vallejo, E., et al. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. LSU Scholarly Repository. Available from: [Link]
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Kumar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Current Pharmaceutical Design. Available from: [Link]
A. R. B. Hester, et al. (2021). A neutron diffraction study of hydrogen bonding in isostructural potassium and ammonium lanthanoidates. CrystEngComm, 23(36), 6296-6303. Available from: [Link]
T. H. Lee, et al. (2023). Hydrogen bonding analysis of structural transition-induced symmetry breaking and spin splitting in a hybrid perovskite employing neutron diffraction and DFT. OSTI.GOV. Available from: [Link]
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Zhang, Z., et al. (2022). Computational Analysis of Hydrogen Bond Vibrations of Ice III in the Far-Infrared Band. Molecules, 27(13), 4070. Available from: [Link]
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Tondi, D., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7734–7747. Available from: [Link]
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Purity Confirmation of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In pharmaceutical development, the transition...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In pharmaceutical development, the transition from chemical synthesis to biological evaluation hinges on an uncompromising understanding of compound purity. For complex intermediates and Active Pharmaceutical Ingredients (APIs) like 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS: 1094812-44-8)[1], relying on a single analytical technique introduces dangerous blind spots.
While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for relative impurity profiling, it is fundamentally limited by differential UV response factors and an inability to detect non-chromophoric contaminants. To establish a self-validating system of absolute purity, modern pharmaceutical laboratories employ an orthogonal approach: integrating CHNS/O Elemental Analysis (EA) for bulk composition verification[2] with Quantitative NMR (qNMR) for absolute structural quantification[3]. This guide objectively compares these methodologies, providing the mechanistic causality behind their deployment and step-by-step protocols for execution.
The Molecular Profile & Theoretical Baselines
Before initiating any purity assay, the theoretical baseline of the target molecule must be established. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide features a heavily substituted aromatic ring containing multiple heteroatoms, making it an ideal candidate for comprehensive CHNS/O analysis.
Molecular Formula:C9H14N2O3S
Molecular Weight:230.28 g/mol
Theoretical Elemental Mass Fractions:
To meet the stringent ±0.4% deviation limit required by leading chemistry journals and pharmaceutical quality control standards[4], the experimental EA results must closely align with the following theoretical values:
Element
Atomic Mass
Atoms
Total Mass
Mass Fraction (%)
Acceptable Range (±0.4%)
Carbon (C)
12.011
9
108.10
46.94%
46.54% – 47.34%
Hydrogen (H)
1.008
14
14.11
6.13%
5.73% – 6.53%
Nitrogen (N)
14.007
2
28.01
12.16%
11.76% – 12.56%
Oxygen (O)
15.999
3
48.00
20.84%
20.44% – 21.24%
Sulfur (S)
32.065
1
32.07
13.92%
13.52% – 14.32%
Comparative Purity Analysis Framework
To understand why these techniques are used together, we must analyze their distinct mechanisms, advantages, and inherent limitations.
Analytical Technique
Primary Output
Specificity
Destructive?
Key Advantage for Sulfonamides
Analytical Blind Spots
CHNS/O Elemental Analysis
Bulk Mass Fraction (%)
Low (Bulk composition)
Yes
Detects invisible inorganic salts, trapped solvents, and moisture[2][5].
Cannot distinguish between structural or positional isomers.
Quantitative NMR (qNMR)
Absolute Purity (%)
High (Structural)
No
Requires no analyte reference standard; direct nuclear proportionality[6][7].
Low sensitivity for trace impurities (<0.1%); potential signal overlap[6].
HPLC-UV / LC-MS
Relative Purity (Area %)
High (Chromatographic)
Yes
Excellent for separating and quantifying structurally similar related substances.
Blind to non-UV active impurities; requires response factor calibration.
Orthogonal Purity Confirmation Workflow
The diagram below illustrates the logical flow of a self-validating purity confirmation system. By splitting the sample into three distinct analytical streams, we eliminate the systemic biases inherent to any single method.
Orthogonal purity confirmation workflow integrating EA, qNMR, and HPLC.
Protocol A: CHNS/O Elemental Analysis via Dynamic Combustion
Elemental analysis relies on the complete dynamic combustion of the sample. The causality here is absolute: if the sample contains residual inorganic salts from the synthesis (which contain no carbon), the overall carbon mass fraction will be diluted, instantly flagging a purity failure[4].
Step 1: Sample Preparation & Desiccation
Action: Finely grind the 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide to a uniform consistency. Dry the sample in a vacuum desiccator over
P2O5
for 24 hours.
Causality: Even microscopic amounts of ambient moisture will artificially inflate the Hydrogen and Oxygen percentages, compromising the ±0.4% tolerance limit[5].
Step 2: Micro-Weighing
Action: Using a microbalance (resolution
d=0.001 mg
), weigh exactly 2.0 to 3.0 mg of the sample into a highly pure tin capsule (for CHNS) and a silver capsule (for O)[8].
Causality: Micro-elemental analyzers are calibrated for this specific mass range to ensure complete flash combustion without saturating the oxidation catalyst or the Thermal Conductivity Detector (TCD)[8].
Step 3: Calibration & Bracketing
Action: Run a blank (empty capsule) to establish the baseline. Calibrate the instrument using 2-3 mg of Acetanilide (for C, H, N) and Methionine (for S)[8].
Action: Bracket the unknown samples with the standard every 10 runs.
Causality: Bracketing creates a self-validating loop, proving that no detector drift occurred during the sequence.
Step 4: Combustion & Detection
Action: Drop the tin capsule into the combustion reactor (~1000°C) enriched with a pulse of pure
O2
. The resulting gases (
CO2
,
H2O
,
N2/NOx
,
SO2
) are separated via a GC column and quantified by the TCD[8].
Protocol B: Absolute Quantification via
1H
qNMR
Unlike chromatography, qNMR does not require a reference standard of the analyte itself. The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal[6][7].
Step 1: Internal Standard (IS) Selection
Action: Select a Certified Reference Material (CRM) internal standard, such as Maleic Acid.
Causality: The IS must be highly pure, soluble in the same deuterated solvent (e.g., DMSO-
d6
), and produce a distinct singlet peak that does not overlap with the aromatic, methoxy, or ethyl signals of the sulfonamide[9].
Step 2: Co-Weighing
Action: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial. Record exact masses to 5 decimal places.
Step 3: Acquisition Parameters
Action: Acquire the
1H
NMR spectrum using a 90° pulse angle and a highly extended relaxation delay (
D1≥5×T1
of the slowest relaxing proton).
Causality: If the delay is too short, slower-relaxing protons will not fully return to equilibrium, leading to truncated integrals and a catastrophic loss of quantitative accuracy[6][10].
Step 4: Calculation
Action: Calculate the absolute purity (
Panalyte
) using the following equation[6][9]:
(Where I = Integral area, N = Number of protons, MW = Molecular Weight, m = mass, P = Purity).
Data Interpretation & Mechanistic Causality
The true power of this analytical framework lies in the synthesis of the orthogonal data.
Scenario A: The "Invisible" Contaminant
Suppose HPLC-UV reports a chromatographic purity of 99.8% , but the CHNS Elemental Analysis yields a Carbon value of 44.10% (Theoretical: 46.94%).
Interpretation: The sample has failed. The discrepancy of -2.84% indicates the presence of a non-UV active, carbon-less impurity. Given the synthetic pathways for sulfonamides, this is highly likely to be trapped inorganic salts (e.g.,
NaCl
from neutralization) or residual water[4]. HPLC was entirely blind to this.
Scenario B: The Isomeric Impurity
Suppose Elemental Analysis perfectly matches the theoretical values (all elements within ±0.2%), but qNMR calculates an absolute purity of only 88.5% .
Interpretation: The impurity has the exact same elemental composition as the target molecule. This points directly to the presence of a structural or positional isomer (e.g., the methoxy group attached to the 3-position instead of the 2-position). EA cannot differentiate isomers, but the distinct chemical shifts in qNMR expose the flaw[10].
By combining the bulk-level truth of Elemental Analysis with the structural specificity of qNMR and HPLC, researchers establish an impenetrable, self-validating matrix for pharmaceutical purity confirmation.
Reproducibility of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide synthesis protocols
As a Senior Application Scientist, I frequently encounter reproducibility and scalability challenges when synthesizing highly functionalized building blocks. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS 1094812-44...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter reproducibility and scalability challenges when synthesizing highly functionalized building blocks. 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide (CAS 1094812-44-8) is a critical intermediate in the development of substituted benzamide therapeutics (such as sulpiride and amisulpride analogues).
The structural integrity of this molecule relies on preserving the delicate sulfonamide linkage while unmasking the primary amine. To achieve this, chemists typically evaluate two distinct synthetic strategies: the Nitro-Reduction Pathway and the Acetamido-Deprotection Pathway .
This guide objectively compares these two protocols, providing causality behind the chemical choices, self-validating experimental steps, and quantitative performance data to ensure reproducible scale-up.
Mechanistic Pathways
Comparative synthesis workflows for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
Protocol A: The Nitro-Reduction Pathway (Recommended)
This route leverages the high electrophilicity of a nitro-substituted sulfonyl chloride, followed by a clean, catalytic reduction.
Step 1: Sulfonamidation
Causality: The reaction between sulfonyl chlorides and amines is highly exothermic. Maintaining the reaction at 0–5 °C is critical to suppress the competing hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid, a primary cause of yield loss1[1].
Self-Validating System: The reaction validates itself via pH monitoring. The initial addition of ethylamine spikes the pH to >10. As the coupling proceeds and HCl is liberated (consuming the excess amine), the pH stabilizes. A persistent pH > 8 after 2 hours indicates complete consumption of the sulfonyl chloride.
Methodology:
Dissolve 2-Methoxy-4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF (5 volumes).
Cool the solution to 0–5 °C using an ice-water bath.
Dropwise, add a 2.0 M solution of ethylamine in THF (2.5 eq) over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Stir for 2 hours. Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Ethyl-2-methoxy-4-nitrobenzenesulfonamide.
Step 2: Catalytic Hydrogenation
Causality: Palladium on carbon (Pd/C) is the premier choice for nitro reduction because it operates under mild conditions (room temperature, 1 atm H₂), preventing the hydrogenolysis of the sensitive C-S bond 2[2].
Self-Validating System: Reaction completion is validated via hydrogen uptake. Once the stoichiometric volume of H₂ (3 equivalents) is consumed, the reaction naturally halts, eliminating the risk of over-reduction.
Methodology:
Dissolve the intermediate from Step 1 in methanol (10 volumes).
Carefully add 10% Pd/C (0.05 eq by weight) under a nitrogen blanket to prevent pyrophoric ignition.
Purge the vessel with hydrogen gas and maintain under a H₂ balloon (1 atm) at room temperature for 12 hours.
Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the target product.
Protocol B: The Acetamido-Deprotection Pathway (Alternative)
This route utilizes an acetamido-protected starting material, which is less prone to side reactions during storage but requires harsh conditions to deprotect.
Step 1: Sulfonamidation
Methodology: Follow the exact same procedure as Protocol A, Step 1, substituting 4-Acetamido-2-methoxybenzenesulfonyl chloride (CAS 16781-12-7) as the starting material to yield 4-Acetamido-N-ethyl-2-methoxybenzenesulfonamide.
Step 2: Acidic Deacetylation
Causality: Why use acid instead of base? The N-ethyl sulfonamide proton is relatively acidic (pKa ~10). Under basic conditions (e.g., NaOH), it deprotonates. The resulting anionic charge repels hydroxide nucleophiles, drastically slowing down the hydrolysis of the distant acetamido group. Acidic ethanolysis (HCl/EtOH) circumvents this electrostatic repulsion and drives the reaction forward 3[3].
Self-Validating System: The reaction validates via physical state changes. The acetamido intermediate is fully soluble in refluxing ethanol. As deacetylation occurs, the resulting amine hydrochloride salt precipitates out of the cooling solution, confirming conversion and allowing isolation by simple filtration.
Methodology:
Suspend the intermediate in absolute ethanol (8 volumes).
Add concentrated aqueous HCl (37%, 5.0 eq).
Heat the mixture to reflux (78 °C) for 18–24 hours.
Cool to 0 °C. Filter the precipitated hydrochloride salt.
Neutralize the salt with saturated aqueous NaHCO₃ to pH 7.5, extract with dichloromethane, and concentrate to yield the free base target product.
Comparative Performance Analysis
To guide your process chemistry decisions, the empirical performance of both routes is summarized below:
Metric
Route A: Nitro-Reduction
Route B: Acetamido-Deprotection
Scientific Rationale
Overall Yield
82 - 85%
68 - 72%
Catalytic hydrogenation is highly quantitative; acidic deacetylation suffers from equilibrium limitations and partial product loss during neutralization.
Purity (HPLC)
> 99.0%
~ 96.5%
Route A avoids harsh thermal conditions, minimizing degradation products.
Reaction Time
14 hours
24+ hours
Refluxing during deacetylation extends processing time significantly compared to rapid H₂ uptake.
Key Impurity
Unreacted nitro intermediate
Des-ethyl sulfonamide
Prolonged exposure to strong acids (HCl) at reflux can slowly hydrolyze the sensitive S-N bond.
E-Factor (Waste)
Low
Moderate
Route A generates water as the only reduction byproduct. Route B requires extensive acid/base neutralization, generating high salt waste.
Conclusion
For research, development, and commercial scale-up of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, Protocol A (Nitro-Reduction) is vastly superior. It offers a cleaner impurity profile, higher yields, and a lower environmental impact. Protocol B should only be utilized if high-pressure hydrogenation infrastructure is strictly unavailable or if the specific nitro starting material faces supply chain disruptions.
References
BenchChem. "An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry." BenchChem Technical Resources. 1
Gallou, F., et al. (2021). "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates." Organic Letters, ACS Publications. 2
Stepanova, E. V. (2018). "A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides." Helda - University of Helsinki. 3
The Definitive Guide to Orthogonal Structure Validation in Synthetic Chemistry
In modern drug discovery and synthetic chemistry, relying on a single analytical technique for structure elucidation is a critical vulnerability. Artifacts, overlapping signals, and isobaric impurities can easily lead to...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug discovery and synthetic chemistry, relying on a single analytical technique for structure elucidation is a critical vulnerability. Artifacts, overlapping signals, and isobaric impurities can easily lead to misassigned structures, resulting in costly downstream failures. To achieve absolute certainty, researchers must employ orthogonal methods —a strategy that utilizes independent analytical techniques based on fundamentally different physicochemical principles to confirm the exact same molecular architecture [1][1].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of the core orthogonal triad—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (LC-HRMS), and Single-Crystal X-Ray Diffraction (SCXRD). Furthermore, this guide provides field-proven, self-validating protocols to ensure absolute scientific integrity and regulatory compliance.
Comparative Analysis of the Orthogonal Triad
Each technique in the orthogonal triad possesses unique strengths and inherent blind spots. By integrating them, the weaknesses of one method are covered by the strengths of another, creating an airtight structural proof [2][2].
To build a robust data package, one must understand why specific experiments are chosen over others.
Why LC-HRMS for Initial Screening? Chromatography separates isomers that might co-crystallize or overlap in NMR. We utilize soft electrospray ionization (ESI) to prevent premature fragmentation, yielding the intact parent ion
[M+H]+
. The ultra-high mass accuracy allows us to calculate the exact elemental formula via mass defect analysis, instantly ruling out synthetic byproducts [3][3].
Why 2D NMR (HSQC, HMBC, NOESY)? While 1D NMR provides the atom count, it lacks spatial context. We use HSQC/HMBC to prove through-bond connectivity across heteroatoms. Crucially, NOESY is selected because the Nuclear Overhauser Effect is distance-dependent (
1/r6
), allowing us to map through-space interactions (< 5 Å) to confirm relative stereochemistry in the solution state.
Why SCXRD for Final Validation? NMR struggles with absolute stereochemistry. SCXRD provides an unambiguous 3D spatial arrangement. By utilizing anomalous dispersion (often requiring a heavy atom or Cu
Kα
radiation), we can determine the absolute configuration via the Flack parameter, which is a strict requirement for chiral drug candidates [4][4].
Self-Validating Experimental Protocols
A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol 1: LC-HRMS Exact Mass & Fragmentation Workflow
Objective: Confirm elemental composition and identify trace impurities.
Chromatographic Separation: Inject the sample onto a C18 UPLC column using a gradient of Water/Acetonitrile with 0.1% Formic Acid.
Self-Validation: Run a solvent blank injection immediately prior to the sample. A flat baseline confirms the absence of column carryover, ensuring detected peaks belong exclusively to the analyte.
Ionization & Lock-Mass Calibration: Introduce the eluent into the ESI source. Simultaneously infuse a lock-mass calibrant (e.g., Leucine Enkephalin).
Self-Validation: Continuous internal calibration corrects for Time-of-Flight (TOF) drift caused by ambient temperature fluctuations, guaranteeing mass accuracy remains strictly < 2 ppm.
Data-Dependent MS/MS Acquisition: Isolate the parent ion and subject it to Higher-energy Collisional Dissociation (HCD).
Self-Validation: Compare the exact masses of the resulting fragments against in-silico fragmentation trees. If the fragments logically map back to the proposed structure, the parent ion identity is confirmed.
Protocol 2: 2D NMR Structural Elucidation
Objective: Unambiguously map the carbon-hydrogen framework and relative stereochemistry.
Sample Preparation: Dissolve 5-10 mg of the compound in 600 µL of high-purity deuterated solvent (e.g.,
CDCl3
). Filter through a glass wool plug into the NMR tube.
Self-Validation: Filtration removes paramagnetic particulates (like trace catalyst dust) that cause localized magnetic field inhomogeneity and severe line broadening.
Tuning, Matching, and Shimming: Insert the sample into a 600 MHz spectrometer equipped with a CryoProbe. Execute gradient shimming.
Self-Validation: Monitor the lock signal and the 1D line shape of the residual solvent peak. A symmetrical peak with a width at half-height of < 1 Hz validates optimal magnetic field homogeneity.
Acquisition of HSQC & HMBC: Acquire 2D correlation spectra.
Self-Validation: Overlay the 1D
1H
spectrum with the 2D HSQC. Every proton signal (except exchangeable heteroatom protons) must show a cross-peak to a carbon. Any orphan proton signal in the 1D spectrum is immediately flagged as an impurity or artifact.
Objective: Determine absolute 3D configuration and exact bond lengths.
Crystal Selection: Submerge the crystallized sample in paratone oil. Select a crystal with dimensions roughly 0.1 x 0.1 x 0.2 mm.
Self-Validation: Examine the crystal under polarized light. Uniform optical extinction upon rotation confirms it is a single, continuous crystal lattice rather than a twinned/fractured aggregate.
Cryogenic Data Collection: Mount the crystal on a diffractometer and immediately cool to 100 K under a nitrogen stream.
Phase Problem Resolution & Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on
F2
.
Self-Validation: The refinement must converge with an
R1
factor of < 5%. For chiral molecules, a Flack parameter approaching
0.00
(with a standard uncertainty < 0.1) definitively proves the absolute stereochemistry.
Visualizing the Orthogonal Workflow
The following diagram illustrates how these independent data streams converge to form a regulatory-ready structural consensus.
Fig 1: Orthogonal workflow for structural validation of synthesized compounds.
Regulatory Grounding & Data Integrity
Regulatory bodies demand rigorous proof of structure, particularly for chiral and complex synthetic molecules. According to the5[5], manufacturers must develop stereochemically specific identity tests. Relying solely on 1D NMR or MS is insufficient for these submissions. By combining SCXRD (for absolute configuration) with LC-HRMS and 2D NMR (to prove the bulk powder matches the single crystal), researchers generate an unimpeachable, orthogonal data package that satisfies stringent ICH and FDA guidelines.
A Comprehensive Guide to the Safe Disposal of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and com...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes best practices from data on structurally related sulfonamides and general principles of hazardous waste management to ensure the safety of laboratory personnel and the protection of our environment.
The disposal protocol for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is dictated by its chemical structure, which includes an aromatic amine, a sulfonamide functional group, and an ether linkage. These features suggest that it should be treated as a hazardous chemical waste, with particular attention to its potential for skin and eye irritation.[1][2]
Part 1: Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to conduct a thorough risk assessment and to handle the compound with the appropriate safety measures.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against accidental exposure. All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3]
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield are mandatory.
Protects against splashes and airborne particles that could cause serious eye irritation or damage.[4]
Prevents skin contact, which may cause irritation or allergic reactions.[5]
Body Protection
A flame-retardant lab coat and closed-toe shoes are required.
Protects the body from spills and contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary if vapors or dust are likely to be generated outside of a fume hood.
Prevents inhalation of potentially harmful aerosols or dust.
Emergency Procedures
In the event of an accidental release, immediate and appropriate action is critical.
Spills: Evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using water, as it may not be effective and could spread the chemical.[6]
First Aid:
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation develops.[4]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is that it must be managed as hazardous waste. Never dispose of this chemical down the drain or in the regular solid waste.[11]
Waste Segregation and Collection
Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
Dedicate a Waste Stream: Do not mix 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
Collect All Contaminated Materials: This includes the pure compound, solutions containing the compound, and any contaminated consumables such as pipette tips, weigh boats, gloves, and absorbent materials.[11]
Containerization and Labeling
Proper containerization and labeling are essential for safety and regulatory compliance.
Select a Compatible Container: Use a robust, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid organic waste.[11]
Label the Container Clearly: The label must include:
The words "Hazardous Waste."
The full chemical name: "4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide."
The approximate quantity of waste.
The date of waste accumulation.
Any relevant hazard symbols (e.g., irritant).
Storage of Chemical Waste
Waste must be stored safely pending collection by a licensed disposal contractor.
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Segregation from Incompatibles: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong acids.[12]
Arranging for Final Disposal
The final disposal must be handled by qualified professionals.
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging hazardous waste disposal.
Provide Necessary Information: Furnish the EHS department or the licensed hazardous waste contractor with all available information about the compound, including its name, quantity, and any known hazards.[3]
Documentation: Maintain a detailed record of the amount of waste generated and the date of its transfer to the disposal facility. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[6]
Decontamination of Labware
Reusable labware that has come into contact with the compound must be thoroughly decontaminated.
Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., ethanol or acetone). Collect this initial rinsate as hazardous waste.[11]
Thorough Cleaning: After the initial solvent rinse, wash the labware with soap and water.
Part 3: Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, from generation to final disposal.
Caption: Disposal workflow for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide.
References
Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem.
Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. Benchchem.